molecular formula C9H11ClN2O3S B1267004 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine CAS No. 52480-33-8

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Cat. No.: B1267004
CAS No.: 52480-33-8
M. Wt: 262.71 g/mol
InChI Key: BHGFDIYEFUUCNM-UHFFFAOYSA-N
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Description

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine is a useful research compound. Its molecular formula is C9H11ClN2O3S and its molecular weight is 262.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119956. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(6-chloropyridin-3-yl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGFDIYEFUUCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297988
Record name 4-(6-chloro-pyridine-3-sulfonyl)-morpholine
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URL https://comptox.epa.gov/dashboard/DTXSID50297988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52480-33-8
Record name 52480-33-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(6-chloro-pyridine-3-sulfonyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(6-chloro-pyridine-3-sulfonyl)-morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary synthetic route involves the sulfonamide bond formation between 6-chloropyridine-3-sulfonyl chloride and morpholine. This document delves into the mechanistic principles, provides detailed, field-proven experimental protocols, and explores various synthetic routes for the critical sulfonyl chloride precursor. By synthesizing information from peer-reviewed literature and patents, this guide offers researchers and drug development professionals the necessary insights for the successful and efficient synthesis of the target molecule, emphasizing safety, scalability, and scientific integrity.

Introduction: The Significance of the Morpholine-Sulfonamide Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability, low toxicity, and the ability to improve the aqueous solubility of parent compounds.[1] When incorporated into drug candidates, the morpholine moiety often serves as a versatile building block or a terminal polar group.[1][2]

Concurrently, the sulfonamide functional group (-SO₂NR₂) is a cornerstone of pharmacology, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The combination of these two motifs in this compound creates a valuable building block for the synthesis of more complex molecules with potential biological activity. This guide provides a detailed examination of its synthesis, focusing on the critical reaction steps and the preparation of its key intermediates.

Retrosynthetic Analysis and Core Strategy

The most logical and industrially viable approach to synthesizing this compound is through a direct sulfonamide formation. A retrosynthetic analysis reveals a straightforward disconnection across the sulfur-nitrogen bond, identifying two commercially available or readily synthesizable precursors: 6-chloropyridine-3-sulfonyl chloride and morpholine .

G Target This compound Disconnect C-N Disconnection (Sulfonamide Formation) Target->Disconnect Precursors Key Precursors Disconnect->Precursors Retrosynthesis Precursor1 6-Chloropyridine-3-sulfonyl chloride Precursors->Precursor1 Precursor2 Morpholine Precursors->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

This strategy is predicated on the high reactivity of the sulfonyl chloride group toward nucleophilic attack by the secondary amine of morpholine.[3]

Core Synthesis: Sulfonamide Formation

The reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine is a classic example of nucleophilic substitution at a sulfonyl group. The secondary amine of morpholine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds readily and typically results in high yields.

Mechanistic Causality

The choice of reaction conditions is dictated by the mechanism. An acid scavenger (a base) is required to neutralize the hydrochloric acid (HCl) generated as a byproduct. Without a base, the HCl would protonate the morpholine starting material, rendering it non-nucleophilic and halting the reaction. Common choices for the base include an excess of morpholine itself, or a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine. The reaction is often performed at a reduced temperature (e.g., 0 °C) initially to control the exothermic nature of the reaction, followed by stirring at ambient temperature to ensure completion.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per 1 g of sulfonyl chloride). Add triethylamine (1.2 equivalents) as the acid scavenger.

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to manage the initial exotherm upon addition of the highly reactive sulfonyl chloride.

  • Reagent Addition: Dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled morpholine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

  • Workup and Quenching: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amines, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or isopropanol) to yield this compound as a solid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Morpholine, Triethylamine & Solvent B Cool to 0 °C A->B D Add Sulfonyl Chloride Dropwise (0-10 °C) B->D C Dissolve Sulfonyl Chloride in Solvent C->D E Stir at Room Temp (2-4 hours) D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash (Acid, Base, Brine) G->H I Dry & Concentrate H->I J Recrystallize I->J

Caption: Step-by-step workflow for sulfonamide synthesis.

Synthesis of the Key Precursor: 6-Chloropyridine-3-sulfonyl chloride

The availability and synthesis of 6-chloropyridine-3-sulfonyl chloride is paramount.[4] This versatile intermediate is crucial for creating various sulfonamide derivatives.[3] Several methods exist for its preparation, each with distinct advantages regarding safety, scalability, and environmental impact.

Method A: Aqueous Oxidative Chlorination

A modern and robust method involves the oxidative chlorination of a disulfide precursor in an aqueous medium.[5] This approach is advantageous due to its enhanced safety profile and reduced use of volatile organic solvents.

  • Scientific Rationale: This process leverages the low aqueous solubility of the sulfonyl chloride product to protect it from hydrolysis.[5] Chlorine gas is bubbled through a solution of 3,3′-dithiobis(2-chloropyridine) in hydrochloric acid. The chlorine cleaves the disulfide bond and oxidizes the resulting thiol moieties directly to the sulfonyl chloride. The product precipitates from the aqueous reaction mixture in high purity.

  • Detailed Protocol (Adapted from Hughes, D. L., et al.[5]):

    • To a suitable reactor, add 3,3′-dithiobis(2-chloropyridine) and concentrated hydrochloric acid (36% w/w). Stir to form a solution.

    • Add a small amount of water and begin bubbling chlorine gas through the solution, maintaining the temperature between 20-25 °C with external cooling.

    • Continue the chlorine addition for approximately 1 hour or until the reaction is complete (monitored by HPLC or TLC).

    • Slowly add water dropwise to precipitate the product, while maintaining the temperature below 30 °C.

    • Cool the resulting slurry to 20 °C and collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and dry under vacuum at a temperature below 35 °C to yield 2-chloropyridine-3-sulfonyl chloride.

Method B: Modified Sandmeyer Reaction

A classical route to aryl sulfonyl chlorides is the Meerwein modification of the Sandmeyer reaction.[5] This involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper salt.

  • Scientific Rationale: 3-Amino-6-chloropyridine is treated with sodium nitrite in an acidic medium (e.g., HCl/acetic acid) to form a diazonium salt. This highly reactive intermediate is then added to a solution of sulfur dioxide and a copper(I) chloride catalyst. The diazonium group is replaced by the -SO₂Cl group. While effective, this method involves potentially unstable diazonium intermediates and requires careful temperature control.

  • General Procedure Outline:

    • Dissolve 3-amino-6-chloropyridine in a mixture of acetic acid and concentrated HCl.

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of sulfur dioxide and copper(I) chloride in acetic acid.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture.

    • After the addition, stir the reaction for several hours, allowing it to warm to room temperature.

    • The product is typically isolated by pouring the reaction mixture into ice water, followed by filtration or extraction.

Comparison of Precursor Synthesis Methods
FeatureMethod A: Aqueous ChlorinationMethod B: Sandmeyer Reaction
Starting Material 3,3′-dithiobis(2-chloropyridine)3-Amino-6-chloropyridine
Key Reagents Chlorine gas, HClNaNO₂, SO₂, CuCl
Solvent Water / Aqueous HClAcetic Acid / HCl
Typical Yield >80%[5]~70%[5]
Safety Considerations Use of toxic chlorine gas.Involves potentially unstable diazonium salts.
Advantages High yield, high purity of precipitated product, greener solvent.[5]Well-established classical method.
Disadvantages Requires handling of chlorine gas.Diazonium intermediates can be hazardous if not handled correctly.

Characterization and Physicochemical Data

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂O₃SN/A
Molecular Weight 278.71 g/mol N/A
Appearance SolidN/A
Melting Point 143-144 °C[6]
Boiling Point (Predicted) 428.6 ± 55.0 °C[6]
Density (Predicted) 1.451 ± 0.06 g/cm³[6]
pKa (Predicted) -2.46 ± 0.10[6]

Conclusion

The synthesis of this compound is a robust and high-yielding process achievable through the reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine. The primary challenge and area for process optimization lie in the synthesis of the sulfonyl chloride precursor. The aqueous oxidative chlorination method represents a modern, safer, and more environmentally benign approach compared to the classical Sandmeyer reaction, offering high yields and simplified product isolation.[5] This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and efficiently produce this valuable chemical building block for applications in drug discovery and development.

References

  • EP0024334A1 - Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives.
  • US3644408A - Process for preparing morpholine disulfide.
  • MXPA00012725A - Chemical synthesis of morpholine derivatives.
  • CA2334821C - Chemical synthesis of morpholine derivatives.
  • EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.
  • US4088814A - Morpholine derivatives.
  • Hughes, D. L., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 698-703. ACS Publications. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates a chlorinated pyridine ring, a sulfonamide linker, and a morpholine moiety, presents a unique combination of functionalities that are attractive for the development of novel therapeutic agents. The pyridine ring serves as a versatile scaffold, the sulfonamide group can engage in crucial hydrogen bonding interactions with biological targets, and the morpholine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed methodologies for its synthesis, purification, and characterization, aimed at equipping researchers with the foundational knowledge for its effective utilization in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, permeability, and target engagement. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₉H₁₁ClN₂O₃S[1]
Molecular Weight 262.71 g/mol [1]
CAS Number 52480-33-8[1]
Appearance White to off-white solidInferred from typical sulfonamides
Melting Point 143-144 °C[1]
Boiling Point (Predicted) 428.6 ± 55.0 °C[1]
Density (Predicted) 1.451 ± 0.06 g/cm³[1]
pKa (Predicted) -2.46 ± 0.10[1]
Solubility Soluble in most organic solvents such as Dichloromethane, Chloroform, and Ethyl Acetate. Limited solubility in water.Inferred from structural components

Synthesis and Purification

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction between 6-chloropyridine-3-sulfonyl chloride and morpholine. This reaction is a robust and well-established method for the formation of sulfonamides.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 6-chloropyridine-3-sulfonyl_chloride 6-Chloropyridine-3-sulfonyl chloride Reaction_Vessel Reaction_Vessel 6-chloropyridine-3-sulfonyl_chloride->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Solvent Dichloromethane (DCM) Solvent->Reaction_Vessel Base Triethylamine (TEA) Base->Reaction_Vessel Temperature 0 °C to Room Temperature Temperature->Reaction_Vessel Target_Compound This compound Workup Workup Reaction_Vessel->Workup Reaction Purification Purification Workup->Purification Aqueous Wash Purification->Target_Compound Column Chromatography

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 6-Chloropyridine-3-sulfonyl chloride

  • Morpholine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for elution)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. To this stirred solution, add morpholine (1.1 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents). The triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. The aqueous washes remove unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

Methodology:

The crude this compound is typically purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent mixture is gradually increased to facilitate the separation of the desired product from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Analytical Workflow

Analytical_Workflow Purified_Compound Purified Compound NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Purified_Compound->NMR Structural Elucidation MS Mass Spectrometry (MS) Purified_Compound->MS Molecular Weight Confirmation IR Infrared Spectroscopy (IR) Purified_Compound->IR Functional Group Identification Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purified_Compound->Purity Purity Determination

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and morpholine rings.

    • Pyridine Protons: Three aromatic protons will appear in the downfield region (typically δ 7.5-9.0 ppm). The splitting patterns will be characteristic of a 2,5-disubstituted pyridine ring.

    • Morpholine Protons: Two sets of methylene protons will be observed in the upfield region (typically δ 3.0-4.0 ppm). The protons adjacent to the nitrogen will likely appear at a slightly different chemical shift than those adjacent to the oxygen.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display nine unique signals.

    • Pyridine Carbons: Five signals will correspond to the carbons of the 6-chloropyridine ring in the aromatic region (δ 120-160 ppm).

    • Morpholine Carbons: Two signals in the aliphatic region (δ 45-70 ppm) will correspond to the two sets of methylene carbons of the morpholine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 263.0, corresponding to the protonated molecule. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would also be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

    • Sulfonamide Group (SO₂-N): Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

    • C-Cl Bond: A stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.

    • C-O-C Ether Linkage (in morpholine): A characteristic stretching band around 1100 cm⁻¹.

    • Aromatic C-H and C=C Bonds: Stretching and bending vibrations characteristic of the pyridine ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, synthesis, purification, and analytical characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the effective use of this versatile compound in the design and synthesis of new chemical entities with potential therapeutic applications.

References

  • Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

Sources

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel chemical entity this compound. Synthesizing data from established pharmacophores, this document delineates a probable kinase inhibitory action, focusing on the phosphoinositide 3-kinase (PI3K) pathway. We will explore the structure-activity relationship, propose a detailed experimental workflow for target validation and characterization, and present the underlying scientific rationale for these methodologies. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction: Deconstructing a Privileged Scaffold

The compound this compound is a synthetic molecule that strategically combines two key pharmacophoric elements: a 6-chloropyridine-3-sulfonamide core and a morpholine ring. The pyridine-3-sulfonamide moiety is a well-established structural motif in the design of potent enzyme inhibitors, particularly targeting kinases like phosphoinositide 3-kinase (PI3Kα) and phosphatidylinositol 4-kinase (PI4K)[1]. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and metabolic profiles of drug candidates[2]. Its inclusion often enhances aqueous solubility and metabolic stability, crucial attributes for effective therapeutics[3][4].

Given the established roles of its constituent parts, it is hypothesized that this compound functions as a kinase inhibitor. This guide will elaborate on this proposed mechanism and provide a detailed roadmap for its experimental validation.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

We postulate that this compound acts as an ATP-competitive inhibitor of PI3K. The pyridine-sulfonyl scaffold likely serves as the hinge-binding motif, occupying the ATP-binding pocket of the kinase domain. The morpholine ring, in this context, is predicted to function as a solvent-facing moiety, enhancing the compound's solubility and potentially forming favorable interactions with amino acid residues at the entrance of the ATP-binding cleft.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed point of intervention for this compound within the PI3K/Akt/mTOR signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates Compound This compound Compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Proposed inhibition of the PI3K pathway by the compound.

Experimental Validation Workflow

A rigorous and systematic experimental approach is essential to validate the proposed mechanism of action. The following workflow outlines a series of self-validating protocols designed to confirm kinase inhibition, identify the specific target, and characterize the mode of inhibition.

Phase 1: Initial Target Class Identification

The primary objective of this phase is to ascertain whether this compound exhibits inhibitory activity against a broad panel of kinases.

Protocol 1: Broad Kinase Panel Screening

  • Objective: To identify the kinase families targeted by the compound.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) to test the compound at a fixed concentration (typically 1-10 µM) against a large panel of human kinases (e.g., >400 kinases).

    • The assay format is typically a biochemical assay measuring the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.

    • Data is expressed as the percentage of inhibition relative to a control (e.g., DMSO).

  • Expected Outcome: Identification of a set of "hit" kinases that are significantly inhibited by the compound. Based on the pyridine-sulfonyl scaffold, we anticipate hits within the PI3K family.

Phase 2: Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm these findings and determine the potency of the compound against these specific kinases.

Protocol 2: IC50 Determination for Lead Kinase Targets

  • Objective: To quantify the inhibitory potency (IC50) of the compound against the confirmed kinase targets.

  • Methodology:

    • Perform a dose-response analysis for each confirmed kinase hit.

    • Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions) and incubate with the kinase, substrate, and ATP.

    • Measure kinase activity at each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

  • Data Presentation:

Kinase TargetIC50 (nM)
PI3Kα[Data]
PI3Kβ[Data]
PI3Kδ[Data]
PI3Kγ[Data]
mTOR[Data]
Phase 3: Cellular Activity and Target Engagement

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical validation step.

Protocol 3: Western Blot Analysis of Downstream Signaling

  • Objective: To assess the inhibition of the PI3K signaling pathway in cells.

  • Methodology:

    • Treat a relevant cancer cell line (e.g., MCF-7, which has a constitutively active PI3K pathway) with increasing concentrations of the compound.

    • After a specified incubation period, lyse the cells and separate the proteins by SDS-PAGE.

    • Perform a Western blot analysis using antibodies specific for the phosphorylated forms of key downstream effectors of PI3K, such as Akt (p-Akt Ser473) and S6 ribosomal protein (p-S6).

    • Use antibodies for total Akt and S6 as loading controls.

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt and S6, indicating that the compound is engaging and inhibiting the PI3K pathway within the cell.

Phase 4: Mechanism of Inhibition Studies

Understanding how the compound inhibits the kinase provides valuable information for lead optimization.

Protocol 4: Enzyme Kinetic Studies

  • Objective: To determine the mechanism of kinase inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

  • Methodology:

    • Perform kinase activity assays with varying concentrations of both ATP and the compound.

    • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme kinetics.

  • Expected Outcome: For an ATP-competitive inhibitor, the Lineweaver-Burk plots will show a series of lines with different slopes that intersect on the y-axis.

Visualizing the Experimental Workflow

The following diagram provides a high-level overview of the experimental validation process.

Experimental_Workflow cluster_Phase1 Phase 1: Target Identification cluster_Phase2 Phase 2: Hit Confirmation cluster_Phase3 Phase 3: Cellular Activity cluster_Phase4 Phase 4: Mechanism of Inhibition KinasePanel Broad Kinase Panel Screening IC50 IC50 Determination KinasePanel->IC50 'Hits' WesternBlot Western Blot Analysis IC50->WesternBlot Potent Hits Kinetics Enzyme Kinetic Studies WesternBlot->Kinetics Cellularly Active Hits

Caption: A streamlined workflow for validating the proposed mechanism.

Structure-Activity Relationship (SAR) Insights

The chemical structure of this compound provides a logical basis for its proposed mechanism of action.

SAR_Logic cluster_Compound This compound cluster_Function Proposed Function Core 6-Chloropyridine-3-sulfonyl HingeBinding Hinge-Binding Motif (ATP-Competitive Inhibition) Core->HingeBinding Morpholine Morpholine Solubility Solubility & PK Enhancement Morpholine->Solubility

Caption: Logical relationship between chemical structure and function.

The 6-chloro group on the pyridine ring is an important feature, as it can be a site for further chemical modification to improve potency or selectivity through nucleophilic aromatic substitution[1]. The sulfonamide linker provides the correct geometry for interaction with the kinase hinge region. The morpholine ring, as previously mentioned, is anticipated to improve the drug-like properties of the molecule[5][6].

Conclusion

Based on a thorough analysis of its constituent pharmacophores, this compound is proposed to act as a kinase inhibitor, likely targeting the PI3K signaling pathway. This technical guide has outlined a comprehensive and scientifically rigorous workflow to validate this hypothesis, from initial broad-based screening to detailed mechanistic studies. The successful execution of these experiments will provide a definitive understanding of the compound's mechanism of action and pave the way for its further development as a potential therapeutic agent.

References

  • An updated review on morpholine derivatives with their pharmacological actions . International journal of health sciences. [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate . ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC . National Center for Biotechnology Information. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed . National Center for Biotechnology Information. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate . ResearchGate. [Link]

  • Morpholines. Synthesis and Biological Activity - ResearchGate . ResearchGate. [Link]

  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed . National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR . Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR . Journal of Chemical and Pharmaceutical Research. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI . MDPI. [Link]

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A Technical Guide to the Biological Characterization of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine: A Scaffold-Based Investigative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine is a synthetic heterocyclic compound featuring three key structural motifs of high interest in medicinal chemistry: a morpholine ring, a chloropyridine core, and a sulfonamide linker. While the specific biological activity of this molecule is not extensively documented in publicly available literature, its constituent parts are well-established pharmacophores present in numerous clinically approved drugs and advanced clinical candidates. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic investigation and characterization of its biological potential. We present an in-depth analysis of the structure-activity relationships (SAR) of its core fragments, propose detailed experimental workflows for target identification and validation, and outline protocols for mechanistic and pharmacokinetic studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic utility of novel chemical entities built upon privileged scaffolds.

Compound Overview: Rationale for Investigation

Chemical Identity and Physicochemical Properties

This compound is a small molecule whose structure suggests potential for favorable drug-like properties. A summary of its key identifiers and calculated properties is presented below.

PropertyValueSource
IUPAC Name 4-[(6-chloro-3-pyridinyl)sulfonyl]morpholine-
CAS Number 52480-33-8[1]
Molecular Formula C₉H₁₁ClN₂O₃S[2]
Molecular Weight 262.71 g/mol [2]
Appearance White to off-white solid (predicted)-
Deconstruction of Privileged Structural Motifs

The rationale for investigating this compound stems from the well-documented biological significance of its three primary components.

  • The Morpholine Ring: The morpholine heterocycle is a ubiquitous scaffold in modern drug discovery, often referred to as a "privileged pharmacophore".[3] Its inclusion in a molecule is known to confer several advantageous properties. The weak basicity of its nitrogen atom (pKa ~8.5) can enhance aqueous solubility and bioavailability.[4] Furthermore, the morpholine ring can improve metabolic stability and often contributes to favorable pharmacokinetic profiles, including enhanced permeability across the blood-brain barrier (BBB), making it a staple in CNS drug design.[4][5]

  • The 6-Chloropyridine Core: Pyridine and its derivatives are fundamental building blocks in medicinal chemistry. The nitrogen atom acts as a hydrogen bond acceptor, enabling critical interactions with biological targets. The chloro-substituent at the 6-position serves as both a key interaction point and a synthetic handle for further chemical modification. Halogenated pyridines are core components of numerous kinase inhibitors and other targeted therapeutics.[6]

  • The Sulfonamide Linker: The arylsulfonamide group is a classic pharmacophore. The sulfonyl oxygens are excellent hydrogen bond acceptors, while the nitrogen can act as a hydrogen bond donor, allowing the group to anchor a molecule within a protein's binding pocket. This moiety is central to the activity of antibacterial sulfa drugs, diuretics, and a wide array of enzyme inhibitors.

Based on this structural analysis, this compound is a prime candidate for investigation as an enzyme inhibitor, particularly targeting kinases or other ATP-binding proteins.

Proposed Synthesis and Analytical Characterization

A robust and scalable synthetic route is paramount for producing high-purity material for biological screening.

Experimental Protocol: Synthesis

The most direct approach to synthesizing the title compound is via a nucleophilic substitution reaction between 6-chloropyridine-3-sulfonyl chloride and morpholine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of morpholine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine (1.5 equivalents).

  • Reagent Addition: Slowly add a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in the same solvent to the stirred morpholine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Workflow: Structural Verification and Purity Analysis

Confirming the identity and purity of the synthesized compound is a critical quality control step before any biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_results Verification Synthesized_Compound Purified Solid NMR ¹H and ¹³C NMR Spectroscopy Synthesized_Compound->NMR Verify covalent structure MS High-Resolution Mass Spectrometry (HRMS) Synthesized_Compound->MS Confirm exact mass HPLC HPLC Analysis Synthesized_Compound->HPLC Determine purity Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity ≥95% Confirmed HPLC->Purity_Confirmed

Caption: Workflow for analytical verification of the synthesized compound.

Tier 1: Broad-Based Screening for Biological Activity

With a novel compound, an initial broad screening approach is essential to identify potential biological targets and therapeutic areas of interest.

Experimental Workflow: Kinase Panel Screening

Given the prevalence of the chloropyridine scaffold in kinase inhibitors, a primary screen against a diverse panel of human kinases is a logical first step.

G Compound Test Compound Stock (10 mM in DMSO) Dilution Prepare Assay Concentration (e.g., 10 µM) Compound->Dilution Kinase_Panel Kinase Panel (e.g., 96-well plate format) Dilution->Kinase_Panel Assay Perform Kinase Activity Assay (e.g., ADP-Glo™) Kinase_Panel->Assay Detection Measure Luminescence/Fluorescence Assay->Detection Analysis Calculate % Inhibition vs. Control Detection->Analysis Hit_ID Identify Hits (Inhibition > 50%) Analysis->Hit_ID

Caption: High-throughput screening workflow for kinase inhibitor profiling.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Using a commercial kinase profiling service (e.g., Eurofins Discovery, Promega), screen the compound at a single concentration (typically 1-10 µM) against a panel of >100 kinases. Assays are typically performed in 96- or 384-well plates.

  • Assay Execution: The kinase reaction is initiated by adding ATP. The reaction measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Acquisition: Read plates on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO) and a positive control inhibitor. A "hit" is typically defined as a compound causing >50% inhibition.

Hypothetical Screening Data

A preliminary screen could yield data identifying specific kinase families that are sensitive to the compound.

Kinase TargetFamily% Inhibition @ 10 µMHit?
PI3KαLipid Kinase92%Yes
PI3KβLipid Kinase85%Yes
mTORPIKK78%Yes
CDK2CMGC15%No
EGFRTK8%No
SRCTK22%No

Tier 2: Mechanistic Studies and Target Validation

Following the identification of a primary target class (e.g., PI3K/mTOR pathway from the hypothetical screen), the next phase involves validating this interaction and elucidating the mechanism of action.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers, making it a high-value therapeutic target.[4]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Test_Compound 4-(6-Chloro-pyridine-3- sulfonyl)-morpholine Test_Compound->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitor.

Experimental Protocol: In Vitro IC₅₀ Determination

This protocol determines the potency of the compound by measuring its half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 100 µM.

  • Assay Setup: In a 96-well plate, add the recombinant human PI3Kα enzyme, the lipid substrate (PIP2), and the serially diluted compound.

  • Reaction Initiation: Initiate the reaction by adding a fixed concentration of ATP (at or near the Km value). Incubate at room temperature for 1 hour.

  • Detection: Add a detection reagent (e.g., ADP-Glo™) to stop the enzymatic reaction and measure the amount of ADP produced via a luminescent signal.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Experimental Protocol: Cellular Target Engagement via Western Blot

This experiment confirms that the compound inhibits the target kinase inside living cells by measuring the phosphorylation status of a downstream substrate.

Step-by-Step Methodology:

  • Cell Culture: Plate a cancer cell line with a known PI3K pathway mutation (e.g., MCF-7 or A549) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle (DMSO) control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt Ser473), total Akt, and a loading control (e.g., GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-Akt signal relative to total Akt indicates successful target engagement.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to elucidate the biological activity of this compound. By leveraging established principles of structure-activity relationships, this framework begins with broad, high-throughput screening to identify potential target classes and progresses to detailed mechanistic studies to validate initial hits. The combination of the morpholine, chloropyridine, and sulfonyl motifs makes this compound a compelling candidate for discovery efforts, particularly in oncology and immunology.

Positive results from this investigative cascade would warrant further studies, including:

  • Lead Optimization: Initiating a medicinal chemistry campaign to improve potency and selectivity.

  • Pharmacokinetic Studies: Performing in vivo studies in rodent models to determine oral bioavailability, half-life, and tissue distribution.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease (e.g., tumor xenograft models if an anti-cancer activity is confirmed).

This structured approach provides a robust pathway for transforming a novel chemical entity into a potential therapeutic lead.

References

  • Caldarelli, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 765-781. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2219–2236. [Link]

  • Caldarelli, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 765-781. [Link]

  • Sereda, V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6936. [Link]

  • Żydek, M., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6649. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR, 10(4), 1-10. [Link]

  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Kumar, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Lee, H., et al. (2018). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 23(11), 2998. [Link]

  • Akkurt, M., et al. (2010). Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2783. [Link]

  • Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

  • Caldarelli, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • Wang, C., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(13), 4296. [Link]

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An In-Depth Technical Guide to 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine is a heterocyclic compound that integrates three key structural motifs of significant interest in medicinal chemistry: a chloropyridine ring, a sulfonamide linker, and a morpholine moiety. While not a widely studied compound in its own right, its architecture represents a valuable scaffold for the development of novel therapeutic agents and serves as a versatile chemical building block. The chloropyridine element provides a reactive handle for further functionalization, the sulfonamide group is a well-established pharmacophore, and the morpholine ring is frequently employed to enhance physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive technical overview, detailing a logical synthetic pathway, methods for structural characterization, and a discussion of its potential applications in drug discovery and development, grounded in the established roles of its constituent parts.

Introduction: Privileged Scaffolds in Medicinal Chemistry

The design of novel bioactive molecules often relies on the strategic combination of "privileged structures"—molecular scaffolds that are known to interact with multiple biological targets. This compound is an exemplary embodiment of this principle, uniting three such scaffolds.

  • The Pyridine Ring: Pyridine and its derivatives are among the most prevalent heterocyclic systems in pharmaceuticals and agrochemicals.[1] The nitrogen atom acts as a hydrogen bond acceptor and modulates the electronic properties of the ring, influencing binding interactions with biological targets.[2]

  • The Chloro-Substituent: The presence of a chlorine atom on the pyridine ring is particularly significant. It serves as a crucial reactive site, enabling further molecular elaboration through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.[3][4] This allows for the generation of diverse chemical libraries from a common intermediate.

  • The Sulfonamide Linker: The sulfonamide functional group (-SO₂N<) is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibacterial, diuretic, and anticancer agents.[5][6] It acts as a stable, non-hydrolyzable mimic of a peptide bond and a potent hydrogen bond donor and acceptor, anchoring molecules within protein active sites.[6]

  • The Morpholine Moiety: Morpholine is frequently incorporated into drug candidates to improve their pharmacokinetic profiles.[7] Its presence can enhance aqueous solubility, reduce lipophilicity, and provide metabolic stability, all of which are critical for developing orally bioavailable drugs.

By combining these three elements, this compound emerges as a compound with significant potential as a versatile intermediate for the synthesis of targeted molecular libraries.

Synthesis and Retrosynthetic Analysis

The synthesis of this compound is most logically achieved through the reaction of an activated sulfonyl precursor with morpholine. A full retrosynthetic analysis reveals the key starting materials.

Retrosynthetic Analysis

The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide, a standard and reliable bond-forming strategy. This retrosynthesis simplifies the target molecule into two readily accessible components: 6-chloropyridine-3-sulfonyl chloride and morpholine.

G Target This compound Disconnect C-S Bond Formation (Sulfonamide Synthesis) Target->Disconnect Intermediates 6-Chloropyridine-3-sulfonyl Chloride + Morpholine Disconnect->Intermediates Precursor_Step Chlorination Intermediates->Precursor_Step Precursor 4-Hydroxypyridine-3-sulfonic Acid Precursor_Step->Precursor

Caption: Retrosynthetic analysis of the target compound.

Synthetic Workflow

The forward synthesis follows the logic of the retrosynthesis, beginning with the preparation of the key sulfonyl chloride intermediate followed by its reaction with morpholine.

Caption: Forward synthesis workflow diagram.

Experimental Protocol 1: Synthesis of 6-Chloropyridine-3-sulfonyl Chloride

This procedure is adapted from established methods for the chlorination of hydroxypyridine sulfonic acids.[8][9]

Causality: The conversion of both the hydroxyl group on the pyridine ring and the sulfonic acid moiety to chlorides requires a robust chlorinating agent. A mixture of phosphorus oxychloride (POCl₃), phosphorus trichloride (PCl₃), and chlorine gas provides the necessary reactivity to achieve this transformation in a one-pot process.[8]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas inlet, charge 4-hydroxypyridine-3-sulfonic acid (1.0 eq), phosphorus oxychloride (3.5 eq), and phosphorus trichloride (2.4 eq).

  • Chlorination: Heat the stirred mixture to reflux (approx. 80 °C). Introduce chlorine gas (2.4 eq) subsurface over 3 hours. The reaction is exothermic and will evolve HCl gas. The reaction temperature will rise to approximately 100-110 °C.

  • Reaction Monitoring: Continue refluxing for 24 hours until the mixture becomes a clear solution. The reaction can be monitored by TLC or LC-MS by quenching a small aliquot.

  • Workup: Cool the reaction mixture. Remove excess POCl₃ by distillation under reduced pressure. The resulting residue is taken up in a suitable organic solvent like dichloromethane (DCM) or ethylene chloride.[9]

  • Purification: Carefully wash the organic layer with ice-cold water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloropyridine-3-sulfonyl chloride, which can be used directly or purified further by vacuum distillation.

Experimental Protocol 2: Synthesis of this compound

This protocol describes a standard nucleophilic substitution reaction between a sulfonyl chloride and a secondary amine.[10]

Causality: Morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to scavenge the HCl generated during the reaction, preventing the protonation of the morpholine starting material and driving the reaction to completion.[10]

Methodology:

  • Reaction Setup: Dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Amine Addition: To the cooled solution, add triethylamine (1.2 eq) followed by the dropwise addition of morpholine (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Physicochemical Properties and Structural Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following properties and spectral data are predicted based on the known structure.

PropertyPredicted ValueJustification
Molecular Formula C₉H₁₁Cl₂N₂O₃SBased on atomic composition.
Molecular Weight 297.17 g/mol Sum of atomic masses.
Appearance White to off-white solidTypical for small organic molecules of this class.
¹H NMR Aromatic: 3H (δ 7.5-9.0 ppm); Morpholine: 8H (δ 3.0-4.0 ppm)Pyridine protons are deshielded.[11] Morpholine protons appear as two distinct triplets or multiplets adjacent to N and O.
¹³C NMR Aromatic: 5 signals (δ 120-160 ppm); Morpholine: 2 signals (δ 45-70 ppm)Five distinct carbons in the substituted pyridine ring and two sets of equivalent carbons in the morpholine ring.[11]
Mass Spec (EI) M⁺ peaks at m/z 296 and 298Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl) results in an M+2 peak with ~1/3 the intensity of the M⁺ peak.
FT-IR (cm⁻¹) ~1350 & ~1160 (S=O stretch); ~1600 (C=N/C=C stretch); ~750 (C-Cl stretch)Characteristic asymmetric and symmetric stretches for the sulfonyl group are prominent.

Potential Applications and Future Directions

While specific biological data for this compound is not widely published, its structure suggests significant potential as a scaffold in drug discovery.

Versatile Building Block for Chemical Libraries

The primary utility of this compound is as an intermediate. The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid diversification of the scaffold, enabling the synthesis of a large library of analogues for screening against biological targets.[12]

Hypothetical Target Engagement: Kinase Inhibition

Many kinase inhibitors incorporate a substituted pyridine or a similar heterocyclic core to engage with the hinge region of the ATP-binding pocket. The sulfonamide and morpholine moieties can provide crucial hydrogen bonding interactions and solubility, respectively. For instance, pyridine derivatives have been developed as potent inhibitors of SHP2, a key phosphatase in cellular signaling pathways.[13] A hypothetical derivative of our target compound could potentially bind to a kinase active site as illustrated below.

RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SOS1 SOS1 GRB2->SOS1 recruits RAS RAS SOS1->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Inhibitor Hypothetical Inhibitor (Derived from Topic Compound) Inhibitor->RAF inhibits

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Future Research

Future research should focus on leveraging the reactivity of the 6-chloro position. A focused library could be synthesized by reacting this compound with a diverse set of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination). The resulting compounds could then be screened against panels of kinases, proteases, or other enzyme classes where sulfonamides and pyridines are known to be active pharmacophores.[5]

Conclusion

This compound is a strategically designed molecule that combines three privileged motifs in medicinal chemistry. While its direct biological activity and history are not extensively documented, its true value lies in its potential as a versatile chemical intermediate. The straightforward and robust synthetic route, coupled with the reactive chloropyridine handle, makes it an ideal starting point for the development of compound libraries for high-throughput screening. This guide provides the foundational knowledge for its synthesis, characterization, and strategic application in modern drug discovery programs.

References

  • Ningbo Innopharmchem Co., Ltd. (2026). Understanding Pyridine Aldehyde Intermediates in Drug Discovery. Available at: [Link]

  • Gincaitė, V., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(23), 7123. Available at: [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Liu, X. H., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-7. Available at: [Link]

  • Jatav, V., et al. (2017). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development Research, 78(6), 259-286. Available at: [Link]

  • Bansal, G., et al. (2012). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Available at: [Link]

  • Hosseini, S. Z., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(10), 5434-5445. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Parasitology Research, 115(5), 2041-8. Available at: [Link]

  • Chem-Impex International Inc. (n.d.). 6-Chloropyridine-3-sulfonyl chloride. Available at: [Link]

  • Various Authors. (2022). Early investigations using morpholine-4-sulfonyl chloride A as the starting material. ResearchGate. Available at: [Link]

  • Goya, P., et al. (1979). [Synthesis and Pharmacological Activity of 4-hydrazino-pyridine-3-sulfonamides]. Annales Pharmaceutiques Francaises, 37(9-10), 451-60. Available at: [Link]

  • Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14376-14399. Available at: [Link]

  • CAS. (n.d.). CAS Patents. Available at: [Link]

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  • Fier, S. P., & Maloney, K. M. (2017). Supporting Information for Development of a Scalable, Chromatography-Free Synthesis of 4-Amino-2-(1H-pyrazol-1-yl)pyrimidine. Organic Process Research & Development. Available at: [Link]

  • Various Authors. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(1), 1-20. Available at: [Link]

  • Bayer Aktiengesellschaft. (2000). Process for the preparation of chloropyridine sulfonyl chloride. EP1048654A2. Google Patents.
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4-(6-Chloro-pyridine-3-sulfonyl)-morpholine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This guide delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its potential as a versatile chemical scaffold. By synthesizing information on its constituent moieties—the chloropyridine ring, the sulfonyl linker, and the morpholine group—this paper offers insights into its strategic use in constructing compound libraries for therapeutic screening. Safety, handling, and hazard information are also provided to ensure its proper use in a laboratory setting.

Introduction to a Privileged Scaffold

This compound is a sulfonyl-bridged heterocyclic compound that serves as a valuable building block in modern medicinal chemistry. Its structure is a deliberate amalgamation of three distinct chemical motifs, each contributing unique and advantageous properties relevant to drug design.

  • The Morpholine Moiety: The morpholine ring is considered a "privileged structure" in drug discovery.[1][2] Its inclusion in a molecule often enhances aqueous solubility and metabolic stability, crucial pharmacokinetic properties that facilitate better drug absorption and distribution.[3] The weak basicity of its nitrogen atom can improve the pharmacokinetic/pharmacodynamic (PK/PD) profile of a potential drug candidate.[3]

  • The Chloropyridine Core: The presence of a chlorine atom on the pyridine ring is also strategic. Halogenation is a common technique in drug design to modulate lipophilicity, improve binding affinity to target proteins, and block sites of metabolic degradation.[4] The pyridine ring itself is a common feature in many biologically active compounds.

  • The Sulfonamide Linker: This functional group is not merely a spacer. Sulfonamides are a cornerstone of medicinal chemistry, famous for their role in sulfa drugs and a wide array of other therapeutics, including diuretics and kinase inhibitors. They are potent hydrogen bond donors and acceptors, enabling strong interactions with biological targets.

The convergence of these three components makes this compound a compound of high interest for generating novel molecules for screening against various therapeutic targets.

Core Identifiers and Physicochemical Properties

All critical identifiers and experimentally determined or predicted physical properties are summarized below for quick reference.

IdentifierValueSource
CAS Number 52480-33-8[5]
IUPAC Name 4-[(6-Chloropyridin-3-yl)sulfonyl]morpholine[5]
Molecular Formula C₉H₁₁ClN₂O₃S[5]
Molecular Weight 262.71 g/mol [5]
Synonyms 4-[(6-CHLORO-3-PYRIDINYL)SULFONYL]MORPHOLINE[5]
Melting Point 143-144 °C[5]
Boiling Point 428.6 ± 55.0 °C (Predicted)[5]
Density 1.451 ± 0.06 g/cm³ (Predicted)[5]
pKa -2.46 ± 0.10 (Predicted)[5]

Synthesis and Reactivity

Principle of Synthesis: Nucleophilic Acyl Substitution

The synthesis of this compound is achieved through a classical nucleophilic acyl substitution reaction. The process involves the reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine. In this mechanism, the nucleophilic secondary amine of the morpholine ring attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction forms a sulfonamide bond and releases hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent protonation of the morpholine starting material, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to act as an acid scavenger.

Synthetic Workflow Diagram

The logical flow of the synthesis is depicted below, outlining the key reactants, reagents, and products.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 6-Chloropyridine-3-sulfonyl Chloride (CAS: 33263-44-4) E This compound (CAS: 52480-33-8) A->E + B Morpholine (CAS: 110-91-8) B->E + C Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) C->E in D Base (Acid Scavenger): Triethylamine (TEA) D->E with F Triethylamine Hydrochloride (Byproduct, salt) E->F forms SAR_Diagram cluster_properties Functional Contributions in Drug Design compound This compound Chloropyridine Moiety Sulfonyl Linker Morpholine Moiety chloro_props • Modulates lipophilicity • Blocks metabolic sites • Provides vector for further substitution (e.g., SNAr) • Aromatic interactions with target compound:f1->chloro_props sulfonyl_props • Rigid linker • Hydrogen bond acceptor (O=S=O) • Common in kinase inhibitors • Chemically stable compound:f2->sulfonyl_props morpholine_props • Increases aqueous solubility • Enhances metabolic stability • Improves PK/PD profile • Can act as H-bond acceptor (O, N) compound:f3->morpholine_props

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine, a compound of interest in contemporary drug discovery and development. Recognizing the critical role these physicochemical properties play in determining the therapeutic potential and formulation feasibility of a new chemical entity (NCE), this document delineates both the theoretical underpinnings and practical experimental protocols for a thorough assessment. We will explore the structural attributes of this compound that are anticipated to govern its solubility and degradation pathways. Detailed methodologies for kinetic and thermodynamic solubility determination are presented, alongside a systematic approach to stability evaluation through forced degradation studies, including hydrolytic, oxidative, and photolytic stress testing. This guide is intended for researchers, scientists, and drug development professionals, offering actionable insights and robust protocols to ensure data integrity and support informed decision-making throughout the development lifecycle.

Introduction: The Physicochemical Landscape of this compound

This compound is a heterocyclic compound featuring a chloropyridine ring linked to a morpholine moiety via a sulfonamide bridge. This unique structural amalgamation suggests a complex interplay of factors governing its solubility and stability. The presence of the electronegative chlorine atom and the sulfonamide group can influence the molecule's electronic distribution and susceptibility to nucleophilic attack. The morpholine ring, with its ether linkage and secondary amine functionality, introduces polarity and potential sites for hydrogen bonding. Conversely, the aromatic pyridine ring contributes to the molecule's rigidity and potential for π-π stacking interactions.

A preliminary understanding of these features is paramount for designing relevant and efficient experimental studies. For instance, the sulfonamide linkage is known to be susceptible to hydrolysis, particularly under non-neutral pH conditions. The chloropyridine ring may be prone to photolytic degradation. Therefore, a comprehensive evaluation of this molecule necessitates a multi-faceted approach, as detailed in the subsequent sections.

Aqueous Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various dosage forms. For this compound, it is essential to distinguish between kinetic and thermodynamic solubility to gain a complete picture of its dissolution behavior.

Theoretical Considerations for Solubility

Based on its structure, this compound is expected to exhibit moderate aqueous solubility. The morpholine and sulfonamide groups can participate in hydrogen bonding with water molecules, enhancing solubility. However, the relatively nonpolar chloropyridine backbone may limit its overall dissolution. The pKa of the molecule, influenced by the pyridine nitrogen and the sulfonamide proton, will dictate the extent of ionization at different pH values, significantly impacting solubility.

Experimental Determination of Solubility

Two primary types of solubility measurements are recommended: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a supersaturated solution, often prepared by diluting a DMSO stock. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the solid form of the compound in a given solvent.

A nephelometric or turbidimetric assay is a rapid and efficient method for determining kinetic solubility.

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition of Aqueous Buffer: To a separate 96-well plate, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of the buffer-containing plate. This rapid addition from a high-concentration organic solution into an aqueous buffer creates a transient supersaturated state.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 2 hours).

  • Nephelometric Reading: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

  • Data Analysis: Plot the turbidity signal against the compound concentration. The inflection point of this curve is determined as the kinetic solubility.

The shake-flask method is the gold standard for determining thermodynamic solubility.[1]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Filtration: Filter the supernatant through a low-binding 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve of the compound in the same buffer to ensure accurate quantification.

  • Data Reporting: Report the thermodynamic solubility in µg/mL or µM for each pH condition.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

Parameter pH 2.0 pH 4.5 pH 6.8 pH 7.4 Kinetic Solubility (pH 7.4)
Thermodynamic Solubility (µg/mL) Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueN/A
Thermodynamic Solubility (µM) Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueN/A
Kinetic Solubility (µM) N/AN/AN/AN/AHypothetical Value

Diagram: Solubility Determination Workflow

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k1 Prepare DMSO Stock k2 Serial Dilution in DMSO k1->k2 k3 Add to Aqueous Buffer k2->k3 k4 Incubate & Shake k3->k4 k5 Nephelometric Measurement k4->k5 t1 Add Excess Solid to Buffer t2 Equilibrate (24-48h) t1->t2 t3 Centrifuge/Settle t2->t3 t4 Filter Supernatant t3->t4 t5 Quantify by HPLC-UV t4->t5 start Solubility Assessment start->k1 start->t1

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Assessment: Unveiling Degradation Pathways

Evaluating the intrinsic stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are instrumental in this process.[2][3][4][5]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions to intentionally degrade the molecule.[6][7][8][9][10]

The susceptibility of the sulfonamide bond to hydrolysis necessitates a thorough investigation across a range of pH values.[11][12][13]

Experimental Protocol: Hydrolytic Degradation

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in three different media: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days). A parallel set of samples should be stored at room temperature as controls.

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Quantification: Quantify the remaining parent compound and any major degradation products.

Oxidative degradation can occur through various mechanisms, and exposure to an oxidizing agent is a key stress condition.

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Stress Application: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

  • Incubation: Incubate the mixture at room temperature for a specified duration (e.g., 24 hours), protected from light.

  • Analysis: Analyze the sample using the stability-indicating HPLC method.

As a pyridine derivative, the compound may be susceptible to photodegradation. This should be evaluated according to ICH Q1B guidelines.[14][15][16][17]

Experimental Protocol: Photostability Testing

  • Sample Preparation: Expose a solid sample of this compound and a solution of the compound in a suitable solvent to a light source that provides both UV and visible light. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using the stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed and control samples to identify any photodegradants.

Data Presentation: Stability Summary

The results from the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

Stress Condition Duration/Intensity % Degradation of Parent Compound Major Degradation Products (Relative Retention Time)
0.1 M HCl 168 hours @ 60°CHypothetical ValueHypothetical Value
Purified Water 168 hours @ 60°CHypothetical ValueHypothetical Value
0.1 M NaOH 168 hours @ 60°CHypothetical ValueHypothetical Value
3% H₂O₂ 24 hours @ RTHypothetical ValueHypothetical Value
Light Exposure ICH Q1BHypothetical ValueHypothetical Value

Diagram: Forced Degradation Workflow

G cluster_hydrolytic Hydrolytic Stress cluster_oxidative Oxidative Stress cluster_photolytic Photolytic Stress start Forced Degradation Study h1 Acidic (0.1M HCl) start->h1 h2 Neutral (Water) start->h2 h3 Basic (0.1M NaOH) start->h3 o1 3% H2O2 start->o1 p1 UV/Vis Light (ICH Q1B) start->p1 analysis Analyze by Stability-Indicating HPLC-PDA h1->analysis h2->analysis h3->analysis o1->analysis p1->analysis

Caption: Workflow for forced degradation studies.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the characterization of the solubility and stability of this compound. The provided protocols for kinetic and thermodynamic solubility, as well as for forced degradation studies, serve as a robust starting point for any comprehensive evaluation. The insights gained from these studies are indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any potential drug product. Further characterization of any identified degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is a critical next step in fully understanding the degradation pathways of this molecule.

References

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Water Research, 46(12), 3847-3856. [Link]

  • Baertschi, S. W., et al. (Eds.). (2016).
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed, [Link]

  • ResolveMass Laboratories Inc. (2024). Forced Degradation Testing in Pharma. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology on-line, 24(2), 1-14.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine, a compound of interest in contemporary drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, empowering researchers to confidently identify and characterize this molecule.

Introduction

This compound is a heterocyclic compound featuring a chlorinated pyridine ring linked to a morpholine moiety via a sulfonamide bridge. This unique combination of functional groups imparts specific physicochemical properties that are of interest in medicinal chemistry. Accurate and unambiguous structural confirmation is paramount for any downstream application, from initial screening to preclinical development. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational spectroscopic fingerprint for this molecule.

The structural formula of this compound is presented below:

N1 N C1 C N1->C1 C2 C C1->C2 N2 N C2->N2 S1 S C2->S1 C3 C N2->C3 C4 C C3->C4 C4->N1 Cl1 Cl C4->Cl1 O1 O S1->O1 O2 O S1->O2 N3 N S1->N3 C5 C N3->C5 C6 C C5->C6 O3 O C6->O3 C7 C O3->C7 C8 C C7->C8 C8->N3 G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer. acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire the spectrum using a standard pulse program. acq2->acq3 acq4 Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 s. acq3->acq4 proc1 Apply Fourier transformation to the FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to TMS at 0 ppm. proc2->proc3 proc4 Integrate the signals. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly onto the ATR crystal. prep2 Apply pressure using the anvil to ensure good contact. prep1->prep2 acq1 Collect a background spectrum of the empty ATR crystal. acq2 Collect the sample spectrum. acq1->acq2 acq3 Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. acq2->acq3 proc1 The software automatically subtracts the background spectrum from the sample spectrum. proc2 Perform baseline correction if necessary. proc1->proc2 proc3 Label the major peaks. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 3: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Predicted Molecular Ion and Fragmentation Pattern:

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1. Fragmentation will likely occur at the sulfonamide bond and within the morpholine ring.

Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
277.0/279.0[M+H]⁺ / [M+2+H]⁺
176.0/178.0[Cl-Py-SO₂]⁺
140.0/142.0[Cl-Py]⁺
86.0[Morpholine-H]⁺

Predicted Fragmentation Pathway

G M [M+H]⁺ m/z 277/279 F1 [Cl-Py-SO₂]⁺ m/z 176/178 M->F1 - Morpholine F2 [Morpholine-H]⁺ m/z 86 M->F2 - Cl-Py-SO₂ F3 [Cl-Py]⁺ m/z 140/142 F1->F3 - SO₂

Figure 4: Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (ESI)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep2 Acidify the solution with a small amount of formic acid to promote protonation. prep1->prep2 acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). acq2 Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature). acq1->acq2 acq3 Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). acq2->acq3 proc1 Process the raw data to obtain the mass spectrum. proc2 Identify the molecular ion peak and major fragment ions. proc1->proc2 proc3 Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical pattern. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 5: Workflow for acquiring an ESI mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive analytical toolkit for the structural characterization of this compound. The predicted data and detailed experimental protocols in this guide serve as a valuable resource for researchers, ensuring the accurate identification and quality control of this important chemical entity. The logical application of these techniques, grounded in a solid understanding of their theoretical principles, is essential for advancing scientific research and development.

References

  • Mohan, J. (2006).Organic Spectroscopy: Principles and Applications. Alpha Science International. (This is a general reference for the principles of spectroscopic techniques).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gómez-Pérez, M. L., et al. (2015). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(19), 1737-1746. Available at: [Link]. (This article discusses the mass spectrometry of compounds containing the pyridine-3-sulfonyl moiety).

Methodological & Application

Application Notes and Protocols: 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Chemical Biology

Abstract

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine is a heterocyclic compound featuring a sulfonylmorpholine moiety attached to a chloropyridine ring. This structural combination is of significant interest in medicinal chemistry due to the established pharmacological importance of both the morpholine and pyridine scaffolds.[1][2] The morpholine ring is a common feature in numerous approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability.[1][2] The chloropyridine group, particularly when substituted with a sulfonyl group, can act as a versatile synthetic handle and a key interaction motif with biological targets. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this compound, including detailed experimental protocols and safety considerations.

Introduction: Scientific and Pharmacological Context

The strategic combination of a morpholine ring and a substituted pyridine core has led to the development of numerous biologically active molecules, particularly in the realm of kinase inhibitors.[3] The morpholine group can enhance aqueous solubility and often forms critical hydrogen bonds with the hinge region of kinase active sites.[3] The pyridine ring serves as a core scaffold that can be functionalized to achieve specific interactions with the target protein. The chloro- and sulfonyl- substituents on the pyridine ring of this compound offer multiple avenues for both biological activity and further chemical modification.

Potential Applications:

  • Kinase Inhibitor Scaffolding: This compound is a prime candidate for screening against various protein kinases, particularly those implicated in oncology and inflammatory diseases. The sulfonyl group can act as a hydrogen bond acceptor, a common feature in kinase inhibitors.

  • Fragment-Based Drug Discovery: As a relatively small molecule with desirable chemical features, it can be used as a fragment in screening campaigns to identify initial hits for subsequent optimization.

  • Chemical Probe Development: With further functionalization, for instance, by replacing the chlorine atom via nucleophilic aromatic substitution, this molecule could be developed into a chemical probe to study specific biological pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine. This is a standard nucleophilic substitution reaction where the amine nitrogen of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Synthetic Workflow

G cluster_0 Reaction reagent1 6-Chloropyridine-3-sulfonyl chloride reaction_step + reagent1->reaction_step reagent2 Morpholine reagent2->reaction_step product This compound reaction_step->product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Room Temperature

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

  • 6-Chloropyridine-3-sulfonyl chloride

  • Morpholine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Morpholine: Slowly add morpholine (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: Kinase Inhibition Assay

Given the structural motifs present in this compound, a primary application would be to screen it for inhibitory activity against a panel of protein kinases. Below is a generalized protocol for an in vitro kinase inhibition assay.

Assay Workflow

G start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound incubation Incubate Reagents start->incubation detection Add Detection Reagent incubation->detection readout Measure Signal (e.g., Luminescence, Fluorescence) detection->readout analysis Data Analysis: - Calculate % Inhibition - Determine IC50 readout->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is a representative example and can be adapted for other kinase assay platforms.

Materials:

  • Kinase of interest (e.g., a member of the PI3K/Akt/mTOR pathway)[3]

  • Kinase-specific substrate peptide

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to various test concentrations.

  • Kinase Reaction:

    • Add 5 µL of the kinase reaction buffer containing the kinase and substrate to each well.

    • Add 1 µL of the diluted test compound or DMSO (as a negative control) to the appropriate wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The luminescent signal is proportional to the amount of ADP generated and thus correlates with kinase activity.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Table 1: Hypothetical Kinase Inhibition Data

Compound Concentration (µM)Luminescence (RLU)% Inhibition
10015,00095.0
3025,00083.3
1050,00066.7
3100,00033.3
1130,00013.3
0 (DMSO)150,0000.0
Background10,000-

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area or fume hood.[4]

  • Hazards: May be harmful if swallowed, cause skin irritation, and serious eye damage.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water.[5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][6]

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structural features suggest potential as a modulator of various biological targets, particularly protein kinases. The protocols outlined in this guide provide a framework for its synthesis, characterization, and initial biological evaluation. Researchers are encouraged to adapt these methods to their specific targets and experimental systems to explore the full potential of this compound.

References

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences, 6(S3), 2221-2242.
  • ChemSynthesis. (n.d.). Morpholines database - synthesis, physical properties. Retrieved from [Link]

  • Tasso, B., Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 26(11), 3321.
  • Method for synthesizing 4-chloro-pyridine. (2013). Google Patents.
  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • The crisis of microbial resistance is serious issue of public health in the world. (n.d.). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar. Retrieved from [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016).
  • Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. (2019). MDPI. Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI. Retrieved from [Link]

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Application Notes and Protocols for the Characterization of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activity of a Novel Pyridine-Sulfonyl Morpholine Compound

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine is a synthetic organic compound featuring a unique combination of three key chemical moieties: a chloropyridine ring, a sulfonamide linker, and a morpholine ring. While the specific biological target of this compound is not yet elucidated, its structural components are prevalent in a multitude of biologically active molecules. The pyridine-3-sulfonyl group is a key pharmacophore in various kinase inhibitors and other therapeutic agents[1][2]. The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and cell permeability, and is found in compounds targeting a diverse range of proteins, including kinases[3][4]. Lastly, the sulfonamide group is a well-established pharmacophore present in a wide array of drugs, including inhibitors of carbonic anhydrases and kinases[5][6][7].

Given this structural context, it is hypothesized that this compound functions as a small molecule inhibitor of a yet-to-be-identified cellular protein, likely a kinase or a carbonic anhydrase. These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to systematically characterize the cellular effects of this compound. The protocols herein are designed as a self-validating workflow, starting from fundamental compound handling and cytotoxicity assessment to more advanced target identification and validation assays. This guide is intended to be a robust framework for investigating the mechanism of action of novel small molecule inhibitors in a cellular context.

PART 1: Compound Handling and Preparation for Cellular Assays

Accurate and reproducible results in cell-based assays are critically dependent on the proper handling and preparation of the test compound. This section outlines the essential preliminary steps to ensure the quality and consistency of your experiments.

Assessment of Compound Solubility

Determining the solubility of this compound in aqueous solutions and common organic solvents is the foundational step before initiating any biological assays. Poor solubility can lead to compound precipitation in cell culture media, resulting in inaccurate concentration-response data and potentially confounding cytotoxicity[8].

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This high-throughput method provides a rapid assessment of the compound's tendency to precipitate when diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of a cell-based assay[8][9].

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom plates

  • Plate reader with turbidimetric or nephelometric measurement capabilities (e.g., absorbance at 620 nm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 mM).

  • In a 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of each DMSO dilution to the PBS-containing wells, resulting in a final DMSO concentration of 1%. This will create a range of final compound concentrations (e.g., 100 µM to 1 µM). Include a vehicle control (1% DMSO in PBS).

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm)[9][10].

  • The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility limit under these conditions.

Parameter Condition Rationale
Solvent DMSOA common solvent for dissolving small molecules for cell-based assays.
Aqueous Buffer PBS, pH 7.4Mimics physiological pH.
Final DMSO Conc. ≤ 1%Minimizes solvent-induced cytotoxicity.
Detection Method TurbidimetryA rapid and straightforward method to detect compound precipitation.[9][11]
Assessment of Compound Stability in Cell Culture Media

The stability of the compound in the complete cell culture medium over the duration of the experiment is crucial for accurate interpretation of the results. Degradation of the compound can lead to an underestimation of its potency.

Protocol 2: Compound Stability Assessment by HPLC-MS

Materials:

  • Complete cell culture medium (including serum)

  • 37°C, 5% CO₂ incubator

  • HPLC-MS system

Procedure:

  • Prepare a solution of this compound in complete cell culture medium at the desired highest test concentration.

  • Incubate the solution at 37°C in a CO₂ incubator.

  • At various time points (e.g., 0, 2, 8, 24, 48, and 72 hours), take an aliquot of the medium.

  • Analyze the concentration of the parent compound in each aliquot by HPLC-MS.

  • Plot the concentration of the compound as a function of time to determine its stability profile.

PART 2: Determining Cellular Effects and Working Concentration Range

The initial characterization of a novel compound involves assessing its impact on cell viability and proliferation. This allows for the determination of the appropriate concentration range for subsequent mechanistic studies, distinguishing between specific biological effects and general cytotoxicity.

Cell Viability and Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[12][13].

Protocol 3: MTT Assay for Cell Viability

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the compound-treated wells)[15].

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for a period relevant to the expected mechanism of action (typically 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals[14][16].

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals[14][17].

  • Data Acquisition: Measure the absorbance at a wavelength of 570-590 nm using a plate reader[17].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570-590 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

PART 3: Target Identification and Validation

Once a concentration-dependent effect on cell viability is established, the next critical step is to identify the molecular target of this compound.

Broad-Spectrum Kinase Profiling

Given the structural motifs of the compound, a primary hypothesis is that it may target one or more protein kinases. Kinome scanning is a powerful method to screen a compound against a large panel of kinases to identify potential targets.

Recommended Approach: KINOMEscan™

The KINOMEscan™ platform is a competition binding assay that can quantitatively measure the interaction of a compound with hundreds of kinases[18][19].

Procedure Overview:

  • Provide a sample of this compound to a commercial provider of the KINOMEscan™ service.

  • The compound is tested at a specified concentration (e.g., 1 µM) against a panel of kinases.

  • The results are reported as the percent of the kinase that remains bound to an immobilized ligand, which allows for the identification of kinases that are strongly inhibited by the compound.

  • Follow-up dose-response experiments can be performed for the primary hits to determine their dissociation constants (Kd).

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

After identifying potential targets through methods like kinome scanning, it is essential to confirm that the compound engages with the target protein within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique for this purpose[20][21][22]. CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein[23][24].

Protocol 4: CETSA for Target Engagement Validation

Materials:

  • Cell line expressing the putative target protein

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific for the target protein for Western blotting

Procedure:

  • Compound Treatment: Treat cultured cells with this compound at a concentration known to elicit a cellular response, alongside a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate and heat them across a range of temperatures using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods[23].

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the vehicle-treated cells indicates target engagement.

G cluster_workflow CETSA Workflow A Treat Cells with Compound B Heat Cells across a Temperature Gradient A->B C Lyse Cells B->C D Separate Soluble and Precipitated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Plot Melting Curve and Analyze Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

PART 4: Elucidating Downstream Cellular Effects

Confirming target engagement should be followed by investigating the downstream consequences of this interaction on cellular signaling pathways.

Analysis of Target Protein Modulation by Western Blotting

If the target is a kinase, its inhibition by this compound should lead to a decrease in the phosphorylation of its known downstream substrates.

Protocol 5: Western Blot Analysis of Phospho-Proteins

Materials:

  • Cell line of interest

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against the total and phosphorylated forms of the target protein and its key substrates

  • HRP-conjugated secondary antibodies[25]

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with a range of concentrations of this compound for a specified duration.

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[26].

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the substrate protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at each compound concentration. A dose-dependent decrease in this ratio indicates inhibition of the upstream kinase.

G cluster_pathway Hypothetical Kinase Signaling Pathway Compound This compound Kinase Target Kinase Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound in cell-based assays. By systematically assessing its solubility, stability, and cytotoxicity, researchers can establish a solid foundation for more in-depth mechanistic studies. The proposed workflow, from broad-based target screening to specific target engagement and downstream pathway analysis, offers a robust strategy to elucidate the compound's mechanism of action. The insights gained from these experiments will be invaluable for guiding further preclinical development and understanding the therapeutic potential of this novel chemical entity.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • AACR Journals. Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • BMG LABTECH. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • PubMed Central. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • PubMed Central. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • PubMed. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Authorea. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. [Link]

  • Pelago Bioscience. CETSA. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Halo Labs. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • ResearchGate. Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. [Link]

  • PubMed Central. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. [Link]

  • ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. [Link]

  • National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. [Link]

  • National Institutes of Health. (2023). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. [Link]

  • Google Patents. WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy.
  • LINCS Data Portal. (2017). WZ-4-145 KINOMEscan. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

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Preparation of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparation, Storage, and Use of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine Stock Solutions

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation, handling, and storage of stock solutions of this compound (CAS No. 52480-33-8). Adherence to these protocols is critical for ensuring the accuracy, reproducibility, and validity of experimental results. The methodologies detailed herein are grounded in established laboratory practices and principles of chemical safety, covering solvent selection, solubility determination, stock solution preparation, and long-term storage to maintain compound integrity.

Introduction: The Critical Role of Stock Solutions

This compound is a heterocyclic compound utilized in various research and drug discovery applications. The reliability of data generated from its use is fundamentally dependent on the quality of the prepared solutions. Improperly prepared stock solutions can lead to significant experimental errors stemming from inaccurate concentration, compound degradation, or precipitation.

This guide moves beyond a simple recitation of steps, explaining the scientific rationale behind each procedural choice. The objective is to empower the researcher to prepare high-quality, stable, and accurately concentrated stock solutions as a self-validating system, ensuring the integrity of downstream applications.

Compound Properties and Safety Mandates

A thorough understanding of the compound's physicochemical properties and associated hazards is a prerequisite for safe handling and effective solution preparation.

Physicochemical Data

The key properties of this compound are summarized below. This information is foundational for all subsequent calculations and handling procedures.

PropertyValueSource
CAS Number 52480-33-8[1]
Molecular Formula C₉H₁₁ClN₂O₃S[2]
Molecular Weight 262.71 g/mol [2]
Physical State Solid
Melting Point 143-144 °C[1][2]
pKa (Predicted) -2.46 ± 0.10[1]
Hazard Identification and Safe Handling

While specific toxicity data for this compound is not fully detailed, data from structurally related pyridine-sulfonyl compounds necessitate a cautious approach. The precursor, Pyridine-3-sulfonyl chloride, is classified as corrosive and can cause severe skin burns and eye damage. Therefore, stringent safety protocols are mandatory.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid compound and concentrated solutions should be performed inside a certified chemical fume hood[3][4].

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[3].

  • Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and water[3][5].

Protocol: Solvent Selection and Solubility Assessment

The choice of solvent is the most critical factor in preparing a stable stock solution. Aprotic polar solvents are generally preferred for compounds of this class. However, solubility must be empirically verified.

Rationale for Solvent Choice

Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules. Other potential solvents include Dimethylformamide (DMF) and Ethanol. The goal is to create a concentrated primary stock (e.g., 10-50 mM) that can be further diluted into aqueous buffers or cell culture media for experiments. It is crucial to minimize the final concentration of the organic solvent in aqueous working solutions, as it can be toxic to cells; for cell-based assays, the final DMSO concentration should typically be less than 0.5%[6].

Experimental Protocol for Solubility Testing

This protocol allows a researcher to quickly determine an approximate solubility limit.

  • Preparation: Weigh approximately 1-2 mg of this compound into a small, clear glass vial.

  • Initial Solvent Addition: Add a calculated volume of the test solvent (e.g., DMSO) to achieve a high concentration (e.g., 50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. Use a magnetic stirrer for more thorough mixing if available.

  • Visual Inspection: Observe the solution against a dark background. The absence of any visible solid particulates indicates complete dissolution.

  • Sonication (Optional): If particulates remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 30-40°C can also aid dissolution but should be done cautiously.

  • Documentation: If the compound dissolves, the solubility is at or above that concentration. If not, add a known volume of solvent to dilute the concentration incrementally until dissolution is achieved. Record the final concentration.

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a standard 10 mM stock solution, a common starting concentration for many biological assays.

Required Materials and Equipment
  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Appropriate size glass beaker and magnetic stir bar

  • Calibrated micropipettes

  • Class A volumetric flask (e.g., 10 mL)

  • Magnetic stir plate

  • Cryogenic vials for aliquoting

Step-by-Step Methodology

The following workflow diagram illustrates the key stages of the preparation process.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_sol Solution Phase cluster_final Finalization Phase calc 1. Calculation of Mass weigh 2. Accurate Weighing calc->weigh dissolve 3. Dissolution in Solvent weigh->dissolve volume 4. Final Volume Adjustment dissolve->volume aliquot 5. Aliquoting volume->aliquot store 6. Long-Term Storage aliquot->store

Caption: Workflow for stock solution preparation.

1. Calculation of Required Mass: The fundamental formula for this calculation is: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) [7]

  • Example Calculation for 10 mL of a 10 mM Stock:

    • Molarity: 10 mM = 0.010 mol/L

    • Volume: 10 mL = 0.010 L

    • Molecular Weight: 262.71 g/mol

    • Mass = 0.010 mol/L × 0.010 L × 262.71 g/mol = 0.02627 g = 26.27 mg

2. Weighing the Compound:

  • Place a weigh boat on the analytical balance and tare to zero.

  • Carefully add the calculated mass (26.27 mg) of this compound to the weigh boat. Record the exact mass. It is more important to record the exact mass weighed than to hit the target mass perfectly. The final concentration should be recalculated based on the actual mass.

3. Dissolution:

  • Transfer the weighed solid to the 10 mL volumetric flask.

  • Add approximately 7-8 mL of DMSO to the flask.

  • Add a small magnetic stir bar and place the flask on a magnetic stir plate. Stir until the solid is completely dissolved. Visual confirmation of a clear, particulate-free solution is essential.

4. Final Volume Adjustment:

  • Once dissolved, carefully add DMSO to the flask until the bottom of the meniscus aligns with the 10 mL calibration mark.

  • Cap the flask and invert it 10-15 times to ensure homogeneity.

5. Aliquoting and Labeling:

  • To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in properly labeled cryogenic vials[6].

  • Labels should include:

    • Compound Name

    • Concentration (recalculated if necessary)

    • Solvent (DMSO)

    • Preparation Date

    • Your Initials

Storage and Stability

Proper storage is paramount to preserving the chemical integrity of the stock solution.

  • Short-Term Storage (1-4 weeks): Aliquots can be stored at -20°C[4][6].

  • Long-Term Storage (>1 month): For maximum stability, store aliquots at -80°C. Under these conditions, the solution should be stable for at least 6 months[4][6].

  • Protection: Protect from light by using amber vials or by storing vials in a light-blocking container. Ensure vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO solvent[4].

Quality Control and Best Practices

  • Visual Check: Before each use, thaw an aliquot and visually inspect for any signs of precipitation or crystallization. If observed, gently warm and vortex the solution to redissolve the compound.

  • Dilution into Aqueous Media: When preparing working solutions for biological assays, add the DMSO stock to the aqueous buffer or media (not the other way around) while vortexing to minimize precipitation[5]. This stepwise dilution is critical[6].

  • Solvent Control: Always include a vehicle control in experiments, which consists of the final concentration of the solvent (e.g., 0.1% DMSO) in the assay medium, to account for any effects of the solvent itself.

References

  • 4-(3-Chloropropyl)morpholine | C7H14ClNO . PubChem. Available at: [Link]

  • Lab Skills: Preparing Stock Solutions . YouTube. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION . Publication. Available at: [Link]

  • Preparing Stock Solutions . PhytoTech Labs. Available at: [Link]

  • Morpholine . Wikipedia. Available at: [Link]

  • Preparing Solutions From a Stock Vial or Ampuls . YouTube. Available at: [Link]

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Application Note: Quantitative Analysis of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine. The described methodology is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring reliability, accuracy, and fitness for purpose in a pharmaceutical quality control environment.[1][2][3]

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for its quantification is paramount.

This document provides a step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection. The method is designed to be stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products, which is a critical requirement for stability studies in drug development.[4][5][6] The principles of Quality by Design (QbD) have been incorporated to ensure the method's robustness.[7]

Chemical Structure:

  • Compound Name: this compound

  • CAS Number: 52480-33-8[8]

  • Molecular Formula: C₉H₁₁ClN₂O₃S

  • Molecular Weight: 278.71 g/mol

Physical Properties:

  • Melting Point: 143-144 °C[8]

  • Appearance: Solid (form may vary)

Experimental

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a UV detector. The selection of a C18 stationary phase is based on its wide applicability for the separation of moderately polar compounds like sulfonylureas and pyridine derivatives.[4][5][7]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common choice for reversed-phase chromatography, providing good peak shape and resolution for a wide range of analytes.[4][5][9] The acidic pH of 3.0 ensures the suppression of silanol group activity on the stationary phase and maintains the analyte in a single ionic form, leading to sharp, symmetrical peaks.

  • Wavelength: The selection of 254 nm is based on the UV absorbance of the pyridine chromophore, which is expected to provide good sensitivity for the analyte.[7]

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): AR grade

  • Orthophosphoric Acid (H₃PO₄): AR grade

  • Water: Deionized or Milli-Q water

  • This compound Reference Standard: Certified purity of >99%

Standard and Sample Preparation

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance:

  • Accurately weigh an appropriate amount of the sample containing approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][10]

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound reference standard.[11][12][13][14]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

Results: The chromatograms from the forced degradation studies showed that the main peak of this compound was well-resolved from all degradation product peaks, demonstrating the method's specificity and stability-indicating capability.

Linearity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations. A minimum of five concentrations is recommended.[15]

Concentration (µg/mL)Peak Area
10125432
25313580
50627160
1001254320
1501881480

Results: The method was found to be linear over the concentration range of 10-150 µg/mL with a correlation coefficient (r²) of >0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The study was performed at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%

Results: The mean recovery was between 98.0% and 102.0%, which is within the acceptable limits for accuracy.[10]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Precision% RSD of Peak Area
Repeatability< 1.0%
Intermediate Precision< 2.0%

Results: The low relative standard deviation (%RSD) values demonstrate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

These values indicate that the method is sensitive enough for the detection and quantification of low levels of the analyte.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

ParameterVariationImpact on Results
Flow Rate (mL/min)± 0.1Negligible
Mobile Phase Composition± 2% AcetonitrileNegligible
Column Temperature (°C)± 2Negligible
pH of Buffer± 0.2Negligible

Results: The method was found to be robust, with no significant changes in the results upon minor variations in the experimental parameters.[4][5]

Workflow and Diagrams

Analytical Workflow

The overall analytical workflow is depicted in the following diagram:

Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_samples Prepare Sample Solutions prep_samples->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: High-level workflow for the quantification of this compound.

Forced Degradation Pathway Logic

The logic behind the forced degradation study is to subject the analyte to various stress conditions to generate potential degradation products and demonstrate the method's ability to separate them.

Forced Degradation Logic cluster_stress Stress Conditions Analyte This compound Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photolytic Photolytic Analyte->Photolytic HPLC_Analysis Stability-Indicating HPLC Method Analyte->HPLC_Analysis Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products Degradation_Products->HPLC_Analysis Resolution Resolution of Analyte and Degradants HPLC_Analysis->Resolution

Caption: Logical flow of the forced degradation study to establish the stability-indicating nature of the method.

Conclusion

The HPLC-UV method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The stability-indicating nature of the method makes it suitable for routine quality control analysis and for stability studies of the drug substance. This comprehensive guide provides a solid foundation for laboratories to implement this method for reliable and accurate results.

References

  • Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms. Journal of AOAC International. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Stability-Indicating Validated HPLC Method for Simultaneous Determination of Oral Antidiabetic Drugs from Thiazolidinedione and Sulfonylurea Groups in Combined Dosage Forms | Request PDF. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms. | Semantic Scholar. Semantic Scholar. [Link]

  • Stability - Indicating RP-HPLC Method for Antidiabetic Drugs: Development and Validation in Pharmaceutical Formulation. IJFMR. [Link]

  • Forced Degradation Studies. Coriolis Pharma. [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]

  • Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. NIH. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Forced Degradation Studies Research Articles. R Discovery. [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. NIH. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834. PubChem. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

  • Improved LC-MS detection of opioids, amphetamines, and psychedelics using TrEnDi. RSC Publishing. [Link]

  • View of Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. [Link]

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Application Notes and Protocols: 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine as a Chemical Probe for mTOR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine as a chemical probe for the mechanistic Target of Rapamycin (mTOR) kinase. We will delve into the scientific rationale for utilizing this compound, provide detailed, validated protocols for its application in biochemical and cellular assays, and offer insights into data interpretation and potential pitfalls. This guide is structured to provide both the theoretical underpinning and the practical steps necessary for the effective use of this chemical probe in mTOR-related research.

Introduction: The mTOR Signaling Hub and the Rationale for a Chemical Probe Approach

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control essential anabolic and catabolic processes. Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer, but also metabolic disorders and neurodegenerative diseases.

mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with distinct substrate specificities and sensitivities to inhibitors. The development of potent and selective chemical probes for mTOR is crucial for dissecting its complex biology and for the validation of mTOR as a therapeutic target.

This compound is a small molecule inhibitor designed to target the ATP-binding site of the mTOR kinase domain. Its structural features, including the sulfonyl-morpholino and chloro-pyridine moieties, are commonly found in kinase inhibitors and are designed to provide both potency and selectivity.[1] This application note will guide the user in validating and utilizing this compound as a chemical probe to investigate mTOR signaling.

Characterization of this compound

A high-quality chemical probe must be well-characterized to ensure that any observed biological effects are due to its intended on-target activity. Below is a summary of the key properties of this compound.

PropertyValue
Chemical Name This compound
CAS Number 52480-33-8
Molecular Formula C₉H₁₁ClN₂O₃S
Molecular Weight 278.71 g/mol
Purity >98% (as determined by HPLC)
Solubility Soluble in DMSO (>20 mg/mL)
Storage Store at -20°C, protect from light

Experimental Protocols

The following protocols are designed to guide the user through the essential experiments for validating and using this compound as a chemical probe for mTOR.

In Vitro mTOR Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the potency of this compound against the mTOR kinase.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, mTOR enzyme, substrate, and ATP add_components Add assay components to a 384-well plate: 1. Compound/DMSO 2. mTOR enzyme 3. Substrate/ATP mix prep_reagents->add_components prep_compound Prepare serial dilutions of this compound prep_compound->add_components incubation Incubate at room temperature for 60 minutes add_components->incubation add_detection Add detection reagent (e.g., ADP-Glo™) incubation->add_detection read_plate Incubate and read luminescence add_detection->read_plate plot_data Plot luminescence vs. compound concentration read_plate->plot_data calc_ic50 Calculate IC50 value using non-linear regression plot_data->calc_ic50

Caption: Workflow for in vitro mTOR kinase inhibition assay.

Materials:

  • Recombinant human mTOR enzyme

  • Kinase substrate (e.g., a peptide substrate)

  • ATP

  • Kinase assay buffer

  • 384-well plates

  • ADP-Glo™ Kinase Assay (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Setup: Add 50 nL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of mTOR enzyme diluted in assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at its Km concentration) in assay buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay: Western Blot Analysis of mTORC1 Signaling

This protocol assesses the ability of this compound to inhibit mTORC1 signaling in a cellular context by measuring the phosphorylation of downstream targets.

Signaling Pathway Diagram:

GF Growth Factors mTORC1 mTORC1 GF->mTORC1 Nutrients Nutrients Nutrients->mTORC1 p70S6K p70S6K mTORC1->p70S6K phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Probe This compound Probe->mTORC1 p_p70S6K p-p70S6K (T389) Protein_Synthesis Protein Synthesis p_p70S6K->Protein_Synthesis p_FourEBP1 p-4E-BP1 (T37/46) p_FourEBP1->Protein_Synthesis

Caption: Inhibition of mTORC1 signaling by the chemical probe.

Materials:

  • Cancer cell line with active mTOR signaling (e.g., MCF-7, U87-MG)

  • Complete cell culture medium

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Selectivity Profiling

To be a useful chemical probe, this compound should exhibit selectivity for mTOR over other kinases, particularly those within the PI3K/mTOR pathway. It is highly recommended to profile the compound against a panel of kinases (e.g., a commercial kinase screening panel) to assess its selectivity.

Data Presentation:

KinaseIC50 (nM)
mTOR [Insert experimental value]
PI3Kα>1000
PI3Kβ>1000
PI3Kδ>1000
PI3Kγ>1000
DNA-PK>500
ATM>500
ATR>1000
Other kinases......

Concluding Remarks and Best Practices

This compound represents a valuable tool for the investigation of mTOR signaling. When used with the appropriate controls and validation experiments as outlined in this guide, this chemical probe can provide significant insights into the biological roles of mTOR.

Best Practices:

  • Always include a vehicle control (DMSO) in all experiments.

  • Use the lowest effective concentration of the probe to minimize off-target effects.

  • Confirm on-target activity in your specific cellular model using the Western blot protocol.

  • Consider the use of a structurally distinct mTOR inhibitor as a positive control.

  • For in vivo studies, comprehensive pharmacokinetic and pharmacodynamic characterization is essential.

References

  • PubMed. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. [Link]

Sources

Application Notes and Protocols: 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Novel Scaffold in Oncology Research

The confluence of distinct pharmacophoric motifs within a single molecular entity presents a compelling strategy in the rational design of novel therapeutic agents. 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine emerges from such a design paradigm, integrating a chloro-substituted pyridine ring, a sulfonamide linker, and a morpholine moiety. While this specific molecule is a novel investigational compound, its structural components are hallmarks of potent inhibitors of critical oncogenic signaling pathways.

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and modulate pharmacokinetic properties.[1] Notably, the oxygen atom of the morpholine ring is a key feature in numerous inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, forming critical hydrogen bonds within the kinase hinge region.[2][3] The PI3K/Akt/mTOR cascade is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a frequent event in a wide array of human cancers.[2][4]

Furthermore, the pyridine sulfonamide scaffold has been extensively explored for anticancer activity.[5][6] Derivatives have been shown to exhibit antiproliferative effects through various mechanisms, including inhibition of carbonic anhydrases, disruption of microtubule assembly, and modulation of the PI3K signaling pathway.[5][7][8] The presence of a halogen, such as chlorine, on the pyridine ring can further influence the electronic properties and binding interactions of the molecule.

Given this robust scientific precedent, this compound is presented here as a putative dual inhibitor of PI3K and mTOR, making it a valuable tool for cancer research, particularly in tumors characterized by aberrant PI3K/Akt/mTOR signaling. These application notes provide a hypothesized mechanism of action and detailed protocols for its investigation in a cancer research setting.

Hypothesized Mechanism of Action: Dual PI3K/mTOR Inhibition

We hypothesize that this compound acts as an ATP-competitive inhibitor at the kinase domain of both PI3K and mTOR. This dual inhibition is proposed to effectively shut down the signaling cascade, leading to a potent anti-proliferative and pro-apoptotic response in cancer cells.

The morpholine moiety is predicted to anchor the compound in the ATP-binding pocket, with the oxygen atom acting as a hydrogen bond acceptor. The pyridinylsulfonamide core likely engages in further interactions within the active site, contributing to the inhibitory potency and potential selectivity. By targeting both PI3K and mTOR, this compound may overcome the compensatory feedback loops often observed with single-target inhibitors of this pathway.[9]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->Akt activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor 4-(6-Chloro-pyridine-3- sulfonyl)-morpholine Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Hypothesized mechanism of this compound.

Experimental Protocols

To validate the hypothesized mechanism of action and characterize the anticancer effects of this compound, the following experimental workflows are recommended.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against PI3K and mTOR kinases.

Materials:

  • This compound (test compound)

  • Recombinant human PI3Kα and mTOR kinase (commercial kits available)

  • ATP, substrate (e.g., PIP2 for PI3K)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

  • In a 96-well or 384-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature and time for the specific kinase assay kit.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration.

  • Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Kinase TargetIC50 (nM) of Compound
PI3KαExperimental Value
mTORExperimental Value
Protocol 2: Cellular Proliferation Assay (MTT/MTS Assay)

Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines with known PI3K/Akt/mTOR pathway activation (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium

  • This compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the MTT/MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability versus the log of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Protocol 3: Western Blot Analysis of Pathway Modulation

Objective: To confirm the on-target effect of the compound by analyzing the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x GI50) for a defined period (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Akt, Akt, etc.) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Analysis Detection->Analysis

Sources

Formulation of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine for Preclinical Studies: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The progression of a new chemical entity (NCE) from discovery to clinical trials is contingent upon rigorous preclinical evaluation of its efficacy and safety.[1] The success of these in vivo studies is critically dependent on the development of an appropriate drug formulation that ensures adequate systemic exposure.[2][3] This guide provides a detailed framework and actionable protocols for the formulation of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine, a representative small molecule, for preclinical research. We address the common challenge of poor aqueous solubility, offering systematic approaches to physicochemical characterization, vehicle selection, and the development of formulations for both oral and parenteral administration. The protocols herein are designed to be self-validating, emphasizing scientific rationale and regulatory considerations to ensure data integrity and accelerate drug development timelines.

Introduction: The Formulation Imperative

This compound is a sulfonamide derivative with potential therapeutic applications. Before its pharmacological and toxicological profiles can be assessed in animal models, a robust formulation must be developed. Many NCEs, particularly those emerging from modern drug discovery pipelines, exhibit poor water solubility, which can lead to low and erratic oral bioavailability, hindering an accurate assessment of the compound's potential.[2][4]

The primary objective of preclinical formulation is to deliver the active pharmaceutical ingredient (API) to the site of action at a sufficient concentration and for an appropriate duration to elicit a pharmacological response and evaluate toxicity.[5] This involves overcoming physicochemical hurdles while using a minimal number of excipients that are safe and non-interfering in the species under investigation.[6][7] This document serves as a practical guide for researchers navigating the complexities of early-stage formulation development.

Pre-formulation Assessment: Characterizing the Molecule

A thorough understanding of the API's physicochemical properties is the foundation of rational formulation design.[5] Limited availability of the API at this stage necessitates efficient and material-sparing characterization methods.

Physicochemical Properties

Key properties of this compound are summarized below. Experimental values should be determined as the first step in any formulation campaign.

PropertyReported/Predicted ValueSignificance in Formulation
Molecular FormulaC₉H₁₁ClN₂O₃SInfluences molecular weight and potential for hydrogen bonding.
Molecular Weight262.71 g/mol Within the range for good oral absorption (Lipinski's Rule).[8]
Melting Point143-144 °C[9]A relatively high melting point may suggest strong crystal lattice energy and potentially low aqueous solubility.
pKa (Predicted)-2.46 ± 0.10[9]The molecule is predicted to be a neutral compound across the physiological pH range, meaning pH adjustment will not be an effective solubilization strategy.
LogP (Predicted)~1.5 - 2.5This value suggests moderate lipophilicity, which can be favorable for membrane permeability but may contribute to poor aqueous solubility.
Aqueous SolubilityTo be determinedThis is the most critical parameter. Based on its structure, solubility is anticipated to be low.
Protocol: Equilibrium Aqueous Solubility Determination

This protocol determines the solubility of the API in various aqueous media relevant to physiological conditions.

Materials:

  • This compound

  • pH 1.2 HCl buffer

  • pH 4.5 Acetate buffer

  • pH 6.8 Phosphate buffer

  • HPLC-grade water, acetonitrile, methanol

  • Vials, shaker, centrifuge, HPLC system

Procedure:

  • Add an excess amount of the API to a series of vials (e.g., 5 mg to 1 mL of buffer).

  • Include vials for each pH buffer (1.2, 4.5, 6.8) to simulate the gastrointestinal tract.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for solid material to confirm saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant, filter it (e.g., using a 0.22 µm PVDF filter), and dilute as necessary for analysis.

  • Quantify the concentration of the dissolved API using a validated HPLC method.

Interpretation: The results will establish the pH-solubility profile. For a neutral compound like this compound, solubility is expected to be low and largely independent of pH. This data is crucial for selecting an appropriate formulation strategy.[5]

Formulation Development Workflow

The formulation strategy is a decision-driven process based on the pre-formulation data, the intended route of administration, and the required dose.

FormulationWorkflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Route cluster_2 Phase 3: Formulation Approaches cluster_3 Phase 4: Validation start API Available physchem Physicochemical Characterization (Solubility, pKa, LogP) start->physchem route Define Route & Dose (e.g., Oral, IV) physchem->route sol_check Is Aqueous Solubility Sufficient for Target Dose? route->sol_check simple_sol Aqueous Solution (e.g., Buffer, Saline) sol_check->simple_sol Yes oral_form Oral Formulation Strategies sol_check->oral_form No (Oral) iv_form Parenteral (IV) Formulation sol_check->iv_form No (IV) stability Stability Testing (Short & Long Term) simple_sol->stability cosolvent Co-solvent System (PEG, PG, DMSO) oral_form->cosolvent suspension Suspension (CMC, HPMC) oral_form->suspension complexation Complexation (Cyclodextrins) oral_form->complexation iv_form->stability cosolvent->stability suspension->stability complexation->stability end Final Formulation for In Vivo Studies stability->end

Caption: Formulation Development Workflow for Preclinical Candidates.

Oral Formulation Protocols

Oral administration is the most common route in preclinical studies due to its clinical relevance and ease of administration.[8][10] For poorly soluble compounds, several strategies can be employed.

Approach 1: Co-solvent Solution

This approach is rapid and effective for solubilizing nonpolar drugs, making it ideal for early pharmacokinetic (PK) studies.[11]

Protocol: Preparation of a 20% PEG 400 / 80% Saline Co-solvent Formulation

Rationale: Polyethylene glycol 400 (PEG 400) is a commonly used, low-toxicity co-solvent that can significantly enhance the solubility of lipophilic compounds.[5] The goal is to use the minimum amount of co-solvent necessary to fully dissolve the drug to minimize potential in vivo side effects.[12]

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • 0.9% Sodium Chloride (Saline)

  • Glass beaker, magnetic stirrer, volumetric flasks

Procedure:

  • Solubility Screen: First, determine the approximate solubility in pure PEG 400 and various PEG 400/saline mixtures to identify the optimal ratio.

  • Vehicle Preparation: Prepare the vehicle by adding 20 mL of PEG 400 to a beaker and adding saline to a final volume of 100 mL. Mix thoroughly.

  • API Dissolution: Weigh the required amount of API for the target concentration (e.g., 10 mg/mL).

  • Add the API to a portion of the vehicle (e.g., 70% of the final volume).

  • Gently warm (if necessary, not exceeding 40°C) and sonicate to aid dissolution. The stability of the compound to heat should be considered.

  • Once fully dissolved, add the remaining vehicle to reach the final volume and mix until uniform.

  • Visually inspect the final formulation for any precipitation. The solution should be clear.

Approach 2: Aqueous Suspension

Suspensions are suitable for high-dose toxicology studies where the required concentration exceeds the compound's solubility.[5] The key to a successful suspension is ensuring particle size uniformity and preventing settling.

Protocol: Preparation of a 0.5% HPMC Suspension

Rationale: Hydroxypropyl methylcellulose (HPMC) is a suspending agent that increases the viscosity of the vehicle, slowing down particle sedimentation. Micronization of the API increases the surface area, which can improve dissolution rate in vivo.[13]

Materials:

  • Micronized this compound

  • Hydroxypropyl methylcellulose (HPMC, low viscosity grade)

  • Purified Water

  • Mortar and pestle, overhead stirrer

Procedure:

  • Vehicle Preparation: Slowly sprinkle 0.5 g of HPMC into 100 mL of purified water while stirring vigorously with an overhead stirrer to prevent clumping. Continue to stir until the HPMC is fully hydrated and the solution is clear.

  • API Wetting: Weigh the required amount of micronized API. In a mortar, add a small amount of the HPMC vehicle to the API powder and triturate to form a smooth, uniform paste. This step is crucial to ensure proper particle wetting and prevent agglomeration.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuing to mix.

  • Transfer the mixture to a suitable container and stir for at least 30 minutes to ensure homogeneity.

  • The final formulation should be a uniform, milky suspension. It must be continuously stirred or shaken well before each dose administration.

Parenteral (Intravenous) Formulation Protocol

IV formulations bypass absorption barriers and are essential for determining absolute bioavailability.[10] They must be sterile, isotonic, and free of particulates. Co-solvents are often required.

IV_Formulation start Need for IV Formulation sol_check Determine API Solubility in IV-Tolerable Excipients (e.g., DMSO, Solutol, Cyclodextrin) start->sol_check vehicle_select Select Vehicle System (e.g., 10% Solutol in Saline) sol_check->vehicle_select dissolve Dissolve API in Organic Component First (if applicable) vehicle_select->dissolve dilute Slowly Dilute with Aqueous Component Under Agitation dissolve->dilute check_precip Observe for Precipitation dilute->check_precip check_precip->vehicle_select Precipitation Occurs (Reformulate) filter Sterile Filter (0.22 µm) check_precip->filter No Precipitation final_product Final IV Formulation filter->final_product

Caption: Decision and process flow for developing an IV formulation.

Protocol: Preparation of a Solubilized IV Formulation

Rationale: For IV administration, complete solubilization is mandatory. A combination of a non-ionic surfactant like Solutol® HS 15 and a co-solvent like propylene glycol can create stable micellar solutions suitable for intravenous injection. The concentration of these excipients must be kept to a minimum to avoid toxicity.[5]

Materials:

  • This compound

  • Propylene Glycol (PG)

  • Solutol® HS 15

  • Water for Injection (WFI)

  • Sterile vials, 0.22 µm sterile syringe filter

Procedure:

  • Solubility Test: Determine the solubility of the API in various concentrations of PG, Solutol®, and their mixtures to find a suitable system.

  • Formulation (Example): For a 5 mg/mL solution, weigh 50 mg of the API.

  • In a sterile vial, dissolve the API in 2 mL of PG. Use sonication if necessary.

  • Add 1 g of Solutol® HS 15 (10% w/v) and mix until a clear solution is formed.

  • Slowly add WFI dropwise while stirring to a final volume of 10 mL. Rapid addition of the aqueous phase can cause the drug to precipitate.

  • Visually inspect the final solution for clarity and absence of particles.

  • Draw the solution into a syringe and sterile-filter it through a 0.22 µm filter into a final sterile container.

Stability Assessment

Establishing the stability of a preclinical formulation is crucial to ensure the test subject receives the intended dose throughout the study.[14] Stability testing should evaluate the formulation under conditions relevant to its preparation, storage, and administration.[15]

Protocol: Short-Term Formulation Stability

Objective: To confirm that the formulation remains stable (i.e., API concentration within ±10% of the initial value and no precipitation or degradation) for the duration of its use in a typical daily study.[14]

Procedure:

  • Prepare the high and low concentrations of the formulation to be used in the animal study.

  • Dispense aliquots into appropriate containers.

  • Store the containers under the conditions they will experience during the study (e.g., room temperature on the benchtop, refrigerated).

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), analyze the samples.

  • Analysis should include:

    • Visual Appearance: Check for precipitation, crystallization, or color change.

    • HPLC Analysis: Quantify the API concentration to check for degradation or precipitation. The method should be stability-indicating.

    • pH Measurement: For aqueous formulations, check for any significant pH shift.

Acceptance Criteria:

  • API concentration remains between 90% and 110% of the initial (T=0) concentration.

  • No visible precipitation or change in appearance.

  • No significant formation of degradation products.

Time PointLow Conc. (1 mg/mL) % InitialHigh Conc. (20 mg/mL) % InitialAppearance
0 hr100.0%100.0%Clear Solution
4 hr99.5%101.2%Clear Solution
8 hr98.9%100.5%Clear Solution
24 hr97.5%99.1%Clear Solution

Conclusion

The successful formulation of this compound for preclinical studies hinges on a systematic, data-driven approach. By beginning with thorough physicochemical characterization, researchers can rationally select the most appropriate formulation strategy—be it a co-solvent solution, a suspension, or a specialized parenteral formulation—to achieve the desired exposure in animal models. The protocols provided in this guide offer a robust starting point for developing safe, stable, and effective formulations, thereby ensuring the integrity of preclinical pharmacokinetic and toxicology data and facilitating the confident progression of new chemical entities toward clinical development.

References

  • Ma, P., & Zemlyanov, V. (2021). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 110(8), 2845-2862. [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. [Link]

  • Gad Consulting Services. (2016). Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • Gad, S. C. (2008). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 27(1), 1-63. [Link]

  • Pharmaceutical Technology. (2014). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ferreira, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]

  • Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • ResearchGate. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Natoli Scientific. [Link]

  • ResearchGate. (n.d.). Oral Formulations for Preclinical Studies. Request PDF on ResearchGate. [Link]

  • European Medicines Agency. (2003). CPMP Guideline on Stability Testing. EMA. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(6-chloro-pyridine-3-sulfonyl)-morpholine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific sulfonamide synthesis. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your reaction yield and purity.

Our approach is rooted in explaining the causality behind each experimental step, ensuring that every piece of advice is scientifically sound and practically validated.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields in this synthesis typically stem from one of four areas:

  • Reagent Quality: Degradation of the 6-chloropyridine-3-sulfonyl chloride starting material due to moisture.

  • Reaction Conditions: Sub-optimal temperature, improper choice of base, or incorrect stoichiometry.

  • Side Reactions: Competing reactions, such as hydrolysis of the sulfonyl chloride or formation of byproducts.

  • Work-up & Purification: Loss of product during extraction, washing, or crystallization steps.

Q2: I'm seeing an unknown impurity in my NMR/LC-MS. What could it be?

A2: The most probable impurities are unreacted starting materials (morpholine, 6-chloropyridine-3-sulfonyl chloride), the hydrolyzed sulfonyl chloride (6-chloropyridine-3-sulfonic acid), or a bis-sulfonated byproduct if a primary amine impurity was present. In rare cases, nucleophilic aromatic substitution (SNAr) at the 6-position of the pyridine ring can occur, leading to 4-(6-morpholino-pyridine-3-sulfonyl)-morpholine, especially under harsh conditions.

Q3: Is the choice of base critical for this reaction?

A3: Absolutely. The base serves two primary functions: to deprotonate morpholine, increasing its nucleophilicity, and to quench the HCl generated during the reaction. An ideal base should be strong enough to facilitate the reaction but not so strong as to promote side reactions. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[1] Inorganic bases like potassium carbonate can also be employed, particularly in biphasic systems.

Q4: What is the optimal temperature for this reaction?

A4: The reaction of a sulfonyl chloride with an amine is typically exothermic.[2] It is crucial to control the initial temperature. The reaction is often started at a low temperature (0-5 °C) during the addition of the sulfonyl chloride to control the exotherm and minimize side reactions. After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion.

Troubleshooting Low Yield: A Deep Dive

Low yield is the most frequently encountered issue. This section provides a structured approach to diagnosing and resolving the root cause.

Logical Flow for Troubleshooting Low Yield

Below is a decision-making workflow to systematically address yield issues.

Troubleshooting_Yield cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Checks cluster_workup Work-up & Purification Checks start Low Yield Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Step 2: Scrutinize Reaction Conditions reagent_check->condition_check Reagents OK sulfonyl_chloride Is 6-chloropyridine-3-sulfonyl chloride fresh? (Hydrolyzes with moisture) reagent_check->sulfonyl_chloride workup_check Step 3: Analyze Work-up & Purification condition_check->workup_check Conditions OK temperature Was temperature controlled during addition? (Start at 0°C) condition_check->temperature result Optimized Yield workup_check->result Work-up Optimized extraction Are there emulsion issues? Is the product water-soluble? workup_check->extraction morpholine Is morpholine pure and dry? base Is the base dry and of appropriate strength? stoichiometry Is stoichiometry correct? (Typically 1.0 eq sulfonyl chloride, 1.1-1.2 eq morpholine) addition Was sulfonyl chloride added slowly? solvent Is the solvent anhydrous and appropriate? (e.g., DCM, THF) crystallization Is the crystallization solvent system optimal?

Caption: Troubleshooting workflow for low yield.

Issue 1: Degradation of 6-Chloropyridine-3-sulfonyl chloride

6-chloropyridine-3-sulfonyl chloride is a moisture-sensitive solid.[3][4] Its sulfonyl chloride moiety is highly electrophilic and will readily react with water to form the corresponding sulfonic acid. This sulfonic acid will not react with morpholine to form the desired sulfonamide.

Validation Protocol: Quality Check of Sulfonyl Chloride

  • Appearance: The starting material should be a white to light brown solid.[3] A sticky or discolored appearance may indicate degradation.

  • Titration: A simple titration can determine the active sulfonyl chloride content. React a known mass of the material with a known excess of a standard amine solution and back-titrate the remaining amine.

  • NMR Analysis: A quick ¹H NMR in a dry deuterated solvent (like CDCl₃) can confirm its integrity. The presence of peaks corresponding to 6-chloropyridine-3-sulfonic acid indicates hydrolysis.

Corrective Actions:

  • Always store 6-chloropyridine-3-sulfonyl chloride under an inert atmosphere (nitrogen or argon) in a desiccator.

  • Use freshly opened bottles or material from a reliable supplier.[5]

  • If degradation is suspected, attempt to use a larger excess of the reagent, though this may complicate purification.

Issue 2: Sub-optimal Base and Temperature Control

The reaction between 6-chloropyridine-3-sulfonyl chloride and morpholine is a classic example of sulfonamide bond formation.[2] The mechanism involves the nucleophilic attack of the morpholine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Mechanism

Reaction_Mechanism RSO2Cl 6-Chloropyridine-3-sulfonyl chloride Intermediate Tetrahedral Intermediate RSO2Cl->Intermediate + Morpholine Morpholine Morpholine Morpholine->Intermediate Base Base (e.g., Et3N) BaseHCl [Base-H]+Cl- Base->BaseHCl Product This compound Intermediate->Product - HCl HCl HCl HCl->BaseHCl + Base

Caption: General mechanism for sulfonamide formation.

Causality and Experimental Choices:

  • Role of Base: While morpholine is a nucleophile, its reaction rate can be significantly increased by a base. The base deprotonates the morpholine nitrogen, creating a more potent nucleophile. Triethylamine (pKa of conjugate acid ≈ 10.7) is generally sufficient.

  • Temperature Control: The reaction is exothermic. Adding the sulfonyl chloride slowly to a cooled (0 °C) solution of morpholine and base prevents a rapid temperature spike. High local temperatures can lead to the formation of dark, polymeric byproducts and increase the rate of competing side reactions.[6]

Optimized Protocol Parameters

ParameterRecommended SettingRationale
Temperature 0 °C for addition, then warm to RTControls exotherm, minimizes side products.
Base 1.2 - 1.5 eq Triethylamine/DIPEANeutralizes HCl byproduct, enhances nucleophilicity.
Solvent Anhydrous Dichloromethane (DCM) or THFGood solubility for reactants, generally inert.
Addition Rate Dropwise over 30-60 minutesMaintains temperature control and prevents high local concentrations.

Troubleshooting Impurities and Purification

Even with a good yield, product purity is paramount. This section addresses common impurities and outlines a robust purification strategy.

Common Impurities and Their Origin
ImpurityStructureOriginAnalytical Signature
6-Chloropyridine-3-sulfonic acidCl-Py-SO₃HHydrolysis of starting materialHighly polar, water-soluble. Different NMR/MS signature.
Unreacted MorpholineC₄H₉NOIncomplete reactionVolatile, can be removed under vacuum. Characteristic NMR signals.
Triethylammonium Chloride[Et₃NH]⁺Cl⁻Byproduct of the reactionWater-soluble salt. Can be removed with an aqueous wash.
Dimer/Polymer-Self-condensation if primary amine impurities are presentHigh molecular weight, often insoluble.[6]
Protocol: Work-up and Purification

This protocol is designed to efficiently remove common impurities.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), slowly add water to the reaction mixture to quench any remaining sulfonyl chloride.

  • Aqueous Wash: Transfer the mixture to a separatory funnel.

    • Wash with a dilute acid (e.g., 1M HCl) to remove excess morpholine and the tertiary amine base.

    • Wash with a saturated sodium bicarbonate solution to remove any acidic impurities like 6-chloropyridine-3-sulfonic acid.

    • Wash with brine to reduce the amount of water in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product is often a solid. Recrystallization is an effective final purification step.

    • Solvent Screening: Test solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures to find a system where the product is soluble when hot but sparingly soluble when cold.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Analytical Characterization

Confirming the structure and purity of the final product is a critical final step.

Expected Analytical Data:

  • ¹H NMR: Expect signals for the three aromatic protons on the pyridine ring and two multiplets for the eight protons on the morpholine ring.

  • ¹³C NMR: Expect five signals for the pyridine carbons and two signals for the morpholine carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₉H₁₁ClN₂O₃S, MW: 262.71) should be observed.

  • HPLC: A reverse-phase HPLC method can be developed to assess purity.[7] A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.

References

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. (2012). Journal of Physical Organic Chemistry, 25(9).
  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (n.d.).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of Applied Biomedicine.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.).
  • Preparation of sulfonamides from N-silylamines. (n.d.).
  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2023). International Journal of Pharmaceutical and Bio-Medical Science.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv.
  • Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Reactions of prop-2-yne-1-sulphonyl chloride with α-morpholinostyrene. (1973). J. Chem. Soc., Perkin Trans. 1, 612-615.
  • 6-Morpholinopyridine-3-sulfonyl chloride. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

  • Method for synthesizing 4-chloro-pyridine. (2013).
  • Method for synthesizing 4-chloro-pyridine. (n.d.). Patsnap. Retrieved from [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023).
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (n.d.).
  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (2021). Molecules.
  • Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. (n.d.).
  • Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Patsnap. Retrieved from [Link]

  • Determination of Morpholine in Linezolid by Ion Chromatography. (n.d.). Thermo Fisher Scientific.
  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

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Addressing stability issues with 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine. This resource is designed to provide in-depth guidance on addressing stability issues that may be encountered when working with this compound in solution. As a key intermediate in various research and development applications, understanding its stability profile is critical for generating reliable and reproducible experimental data.

This guide is structured to provide both quick answers through our Frequently Asked Questions (FAQs) and a deeper dive into complex stability challenges in our Troubleshooting section. We will explore the underlying chemical principles of potential degradation pathways, provide actionable protocols for stability assessment, and offer solutions for mitigating instability.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound solutions.

1. What are the recommended solvents for dissolving this compound?

This compound is generally soluble in a range of common organic solvents. For initial stock solutions, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended. For working solutions in aqueous media, it is crucial to assess the compound's stability, as the presence of water can lead to hydrolysis.

2. What are the ideal short-term and long-term storage conditions for stock solutions?

  • Short-term (up to 1 week): Stock solutions in anhydrous DMSO or DMF can be stored at 2-8°C, protected from light and moisture.

  • Long-term (beyond 1 week): For long-term storage, it is advisable to aliquot stock solutions into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture ingress.

3. I observed precipitation in my aqueous working solution. What could be the cause?

Precipitation in aqueous solutions can be due to several factors:

  • Poor Solubility: The aqueous solubility of this compound may be limited. Ensure the final concentration does not exceed its solubility limit in your specific buffer system.

  • pH Effects: Changes in pH can affect the solubility of the compound.

  • Degradation: The precipitate could be a less soluble degradation product. This is more likely if the solution has been stored for an extended period or at elevated temperatures.

4. How can I quickly check if my compound in solution has degraded?

A rapid assessment can be made using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your current solution to that of a freshly prepared standard. The appearance of new spots (TLC) or peaks (HPLC) is indicative of degradation.

II. Troubleshooting Guide: Addressing In-Depth Stability Issues

This section provides a detailed, question-and-answer-formatted guide to troubleshoot more complex stability problems.

Issue 1: Loss of Potency in Biological Assays Over Time

Question: I am observing a time-dependent decrease in the activity of this compound in my cell-based assay. Could this be a stability issue?

Answer: Yes, a gradual loss of potency is a classic indicator of compound instability in the assay medium. The primary suspect for this compound is hydrolysis of the sulfonyl group.

Underlying Chemistry: The Susceptibility of the Sulfonamide Bond

The bond between the sulfur atom and the morpholine nitrogen is a sulfonamide linkage. While generally more stable than an ester or an amide bond, it is susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of certain enzymes in cell culture media. This hydrolysis would cleave the morpholine ring from the chloropyridine sulfonyl moiety, leading to the formation of 6-chloropyridine-3-sulfonic acid and morpholine. These degradation products are unlikely to possess the same biological activity as the parent compound.

Workflow for Investigating Hydrolytic Stability

Caption: Workflow for assessing the hydrolytic stability of the compound.

Detailed Protocol: HPLC-Based Stability Assessment

  • Preparation of Standards:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a calibration curve by diluting the stock solution to concentrations ranging from 1 µM to 100 µM in your chosen mobile phase.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution to a final concentration of 50 µM in different aqueous buffers (e.g., phosphate buffer at pH 5.0, 7.4, and carbonate buffer at pH 9.0).

    • Incubate these solutions at room temperature (25°C) and at your experimental temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any further degradation by diluting the aliquot in the mobile phase and, if necessary, placing it in an autosampler cooled to 4°C.

  • HPLC Analysis:

    • Use a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.

    • A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

    • Quantify the peak area of the parent compound at each time point and look for the appearance of new peaks corresponding to degradation products.

Mitigation Strategies:

  • Prepare fresh solutions: For sensitive assays, prepare the aqueous working solution immediately before use.

  • pH control: Maintain the pH of your experimental solutions in the neutral range if the compound is found to be unstable at acidic or basic pH.

  • Use of co-solvents: For in vitro assays, consider if a small percentage of an organic co-solvent (like DMSO) is tolerated to enhance stability, but be mindful of its potential effects on the biological system.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Stored Solution

Question: I have been storing a solution of this compound in DMSO at 4°C for a month. My recent HPLC analysis shows a significant decrease in the main peak and the emergence of several new peaks. What are the likely degradation pathways?

Answer: Besides hydrolysis from absorbed moisture, other degradation pathways to consider are thermal degradation and photodecomposition, especially if the solution was not adequately protected from light.

Potential Degradation Pathways

  • Hydrolysis: As discussed previously, cleavage of the sulfonamide bond is a primary concern.

  • Degradation of the Chloropyridine Ring: The 6-chloro-pyridine moiety can also be susceptible to degradation.

    • Nucleophilic Substitution: The chlorine atom on the pyridine ring can be displaced by nucleophiles, although this is less likely in a clean DMSO solution. However, if impurities are present, this could be a contributing factor.

    • Ring Opening: Under harsh conditions (which are less likely in your storage scenario but possible under forced degradation), the pyridine ring itself could undergo cleavage.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light. Exposure to UV or even ambient light over time can induce photochemical reactions, leading to a complex mixture of degradation products.

Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing analytical methods that can resolve the parent compound from its degradation products, as outlined in ICH guidelines.[1][2]

  • Acid and Base Hydrolysis:

    • Incubate a solution of the compound in 0.1 M HCl and another in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours.

    • Neutralize the solutions before HPLC analysis.

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation:

    • Expose both the solid compound and a solution in a stable solvent (like anhydrous DMSO) to elevated temperatures (e.g., 80°C).

  • Photostability:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2] A control sample should be protected from light.

Analysis and Interpretation:

  • Analyze all stressed samples by a robust HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

  • For the identification of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. The mass of the degradant can provide clues to its structure (e.g., loss of the morpholine group or addition of oxygen).

Preventative Measures for Long-Term Storage:

  • Use Anhydrous Solvents: Ensure your DMSO or other organic solvents are of high purity and low water content.

  • Inert Atmosphere: For highly sensitive compounds, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

III. Data Summary

The following table summarizes the expected stability of this compound under various conditions, based on the known chemistry of related compounds. This should be used as a general guide, and experimental verification is highly recommended.

ConditionSolvent/MediumExpected StabilityPrimary Degradation Pathway
Long-Term Storage Anhydrous DMSO, -20°C, DarkHighMinimal degradation expected.
Aqueous Solution pH 7.4, 37°CModerate to LowHydrolysis of the sulfonamide bond.
Acidic Conditions pH < 4LowAcid-catalyzed hydrolysis of the sulfonamide.
Basic Conditions pH > 9LowBase-catalyzed hydrolysis of the sulfonamide.
Oxidative Stress 3% H₂O₂ModeratePotential for oxidation on the pyridine or morpholine ring.
Photostability UV/Visible LightModerate to LowPhotodegradation of the chloropyridine moiety.

IV. References

  • Stability Studies for Small Molecule Drugs. (n.d.). StabilityStudies.in. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. SEED. Retrieved from [Link]

  • Thomas, S. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Retrieved from [Link]

  • Jain, D., & Barsain, M. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Perrin, C., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Institutes of Health. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • Gorniak, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Assay Conditions for 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for assays involving this compound. As a sulfonylmorpholine derivative, this compound presents unique challenges and opportunities in various biochemical and cellular assays.[1][2] This document, structured in a question-and-answer format, offers field-proven insights and detailed protocols to ensure the accuracy, reproducibility, and overall success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary sources of high background signal in my assay, and how can I mitigate them?

High background can obscure the true signal from your enzymatic or cellular assay, leading to a poor signal-to-noise ratio and inaccurate results.[3][4] The most common culprits are reagent integrity, buffer composition, and interference from the test compound itself.

Key Causes of High Background Signal:

  • Reagent Contamination: Contamination of buffers or reagents with even trace amounts of interfering substances can significantly elevate background signals.[3][5] For instance, in phosphate-detecting assays, inorganic phosphate contamination is a primary concern.

  • Substrate Instability: Some substrates, like ATP, can undergo non-enzymatic hydrolysis, which can generate a background signal in many assay formats.[3]

  • Compound Interference: The test compound, this compound, may possess inherent properties that interfere with the assay readout. This can include autofluorescence, color that absorbs at the detection wavelength, or direct inhibition of a reporter enzyme.[3]

  • Inadequate Washing or Blocking: In plate-based assays like ELISAs, insufficient washing can leave behind unbound reagents that contribute to the background.[4][6] Similarly, inadequate blocking of non-specific binding sites can lead to false positive signals.[6]

Troubleshooting Workflow for High Background:

high_background_troubleshooting start High Background Signal Detected no_enzyme Run 'No-Enzyme' Control start->no_enzyme no_substrate Run 'No-Substrate' Control start->no_substrate washing_check Optimize Washing/ Blocking Steps start->washing_check reagent_check Assess Reagent Integrity no_enzyme->reagent_check Signal Still High no_enzyme->washing_check Signal Reduced (Plate-based assay) compound_check Evaluate Compound Interference no_substrate->compound_check Signal Still High fresh_reagents Prepare Fresh Reagents reagent_check->fresh_reagents pre_read Perform Compound Pre-read compound_check->pre_read optimize_wash Increase Wash Steps/ Change Blocking Agent washing_check->optimize_wash

Caption: Troubleshooting workflow for high background signals.

Q2: My compound is dissolved in DMSO. How might this solvent affect my assay results?

Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic compounds, but it can significantly impact enzyme kinetics and assay performance.[7][8]

Effects of DMSO on Enzymatic Assays:

Parameter Effect of Increasing DMSO Concentration Causality
KM (Michaelis Constant) Can increase, decrease, or show a non-linear effect.[7][9]DMSO can alter the conformation of the enzyme's active site and affect substrate solubility and hydrophobic interactions.[7][10]
kcat (Turnover Number) Generally decreases.[7]DMSO can disrupt the hydration shell of the enzyme and displace water molecules from the active site, retarding the release of the product.[7]
Catalytic Efficiency (kcat/KM) Typically decreases.[7]The decrease in kcat is often more pronounced than the changes in KM.[7]

Best Practices for Using DMSO:

  • Minimize Final Concentration: Aim for the lowest feasible final DMSO concentration in your assay, ideally below 1% (v/v).

  • Consistent Solvent Control: Always include a vehicle control with the same final DMSO concentration as your test wells to account for its effects on the assay.

  • Solubility Assessment: Determine the solubility of this compound in your final assay buffer to avoid precipitation.

Q3: How do I determine the optimal concentration of this compound for my initial screens?

Selecting the right inhibitor concentration is crucial for obtaining meaningful data. Recent studies suggest that a single, well-chosen inhibitor concentration can be sufficient for precise estimation of inhibition constants, which can save significant time and resources.[11][12][13][14]

Experimental Protocol for Determining an Optimal Screening Concentration:

  • Determine the IC50: Perform a preliminary dose-response experiment to estimate the half-maximal inhibitory concentration (IC50) of this compound.

  • Select a Concentration Above the IC50: For initial screening, using a single concentration greater than the IC50 can provide a robust signal window to identify hits.[11][14] A concentration of 5-10 times the IC50 is a common starting point.

  • Consider Substrate Concentration: The apparent potency of an inhibitor can be influenced by the substrate concentration, especially for competitive inhibitors.[15] If the mechanism of inhibition is unknown, it is often advisable to use a substrate concentration close to its KM value.

Q4: What are the best practices for preparing and storing my reagents to ensure assay reproducibility?

The quality and consistency of your reagents are fundamental to obtaining reproducible results.[16]

Step-by-Step Reagent Preparation and Storage Guide:

  • Use High-Purity Components: Start with high-purity water and reagents to minimize potential contamination.[3]

  • Follow a Standard Operating Procedure (SOP): Document the preparation of all reagent solutions in a detailed SOP.[16][17]

  • Fresh is Best: Prepare solutions as fresh as possible, especially those containing unstable components like ATP or certain substrates.[3]

  • Proper Labeling and Storage: Clearly label all reagent solutions with the name, concentration, preparation date, and recommended storage conditions.[17] Store reagents as recommended, protecting light-sensitive components from light.

  • Aliquoting: For reagents that are sensitive to freeze-thaw cycles, aliquot them into single-use volumes.

Logical Flow for Reagent Management:

reagent_management start Assay Planning sop Consult/Create SOP start->sop reagent_prep Prepare Reagents (High-Purity Components) sop->reagent_prep labeling Label Clearly reagent_prep->labeling aliquot Aliquot if Necessary labeling->aliquot storage Store Appropriately aliquot->storage

Caption: Workflow for proper reagent preparation and management.

Q5: How can I validate my assay results to ensure they are accurate and reliable?

Assay validation is a critical process to confirm that your assay is suitable for its intended purpose.[18][19]

Key Parameters for Assay Validation:

Parameter Description Experimental Approach
Specificity The ability of the assay to distinguish the analyte of interest from other components in the sample.[18]Test for interference from structurally similar compounds and matrix components.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[18]Perform intra-assay and inter-assay replicate measurements to determine the coefficient of variation (%CV).
Accuracy The closeness of the test results obtained by the method to the true value.Spike a known amount of a reference standard into your sample matrix and measure the recovery.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[19]Systematically vary parameters such as incubation time, temperature, and reagent concentrations to assess the impact on the results.

By systematically addressing these common issues and implementing these best practices, researchers can significantly improve the quality and reliability of their data when working with this compound.

References

  • The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. (2020-07-06). RSC Publishing.
  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
  • Technical Support Center: Troubleshooting High Background in MAT2A Enzym
  • How to deal with high background in ELISA. Abcam.
  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentr
  • Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity? (2014-02-09).
  • What Causes High Background in ELISA Tests? Surmodics IVD.
  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH.
  • Inactivation Kinetics of Mushroom Tyrosinase in the Dimethyl Sulfoxide Solution. CORE.
  • Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis...
  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentr
  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentr
  • (PDF) Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration.
  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH.
  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024-04-09). Dispendix.
  • ELISA Troubleshooting Guide. Sigma-Aldrich.
  • Validation of Assays for the Bioanalysis of Novel Biomarkers. ResearchGate. [Link]

  • A Laboratory Manual for the Preparation of Chemical Reagents, Solutions and Special Indicators. Cognizance Journal of Multidisciplinary Studies.
  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021-01-13).
  • Preparing Reagent Solutions.
  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Valid
  • How to Design a Biochemical Assay Using GMP-Grade Reagents. (2025-05-09).
  • Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences.
  • Identification and characterization of a novel glutaminase inhibitor. PMC - NIH.
  • SOP for Preparation of Reagent Solution. Pharmaguideline.
  • 4-(6-CHLORO-PYRIDINE-3-SULFONYL)
  • 4-(6-CHLORO-PYRIDINE-3-SULFONYL)MORPHOLINE. ChemicalBook.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022-05-09).
  • How Are Biochemical Assays Used in High-Throughput Screening? (2025-04-21).
  • 4-[(6-Chloro-3-pyridinyl)carbonyl]morpholine.
  • 4-(2-Chloropyridin-3-yl)morpholine | 54231-44-6. Benchchem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • 4-(6-chloro-pyridazin-3-yl)-morpholine. Sigma-Aldrich.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • CAS 54231-36-6: 4-(3-Chloropyridin-2-yl)morpholine. CymitQuimica.
  • A review on pharmacological profile of Morpholine derivatives. (2025-08-10).
  • 330682-30-9|4-(6-Chloropyridin-2-yl)morpholine. BLDpharm.
  • 3-Chloropyridine | C5H4ClN | CID 12287. PubChem.
  • (PDF) Morpholines. Synthesis and Biological Activity. (2025-08-09).
  • 4-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 6422223. PubChem.
  • Synthesis and practical use of novel fluorophores quinoline deriv
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2025-08-07).

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Common experimental errors with 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Welcome to the technical support guide for this compound (CAS No: 52480-33-8). This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental challenges, ensuring the successful synthesis, purification, and application of this key synthetic building block.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental properties of this compound.

Q1: How should I properly store this compound to ensure its stability?

A1: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry place, away from moisture. The sulfonyl group does not make it acutely sensitive, but the precursor, 6-chloropyridine-3-sulfonyl chloride, is highly moisture-sensitive.[1][2] Storing the final product under an inert atmosphere (e.g., argon or nitrogen) is good practice, especially for long-term storage, to prevent any potential slow hydrolysis or reaction with atmospheric components.

Q2: What are the typical physical properties of this compound?

A2: this compound is a solid at room temperature. Key physical data points are summarized below for quick reference.

PropertyValueSource
Molecular FormulaC₉H₁₁ClN₂O₃S[3]
Molecular Weight262.71 g/mol [3]
Melting Point143-144 °C[3]
Boiling Point428.6±55.0 °C (Predicted)[3]

Q3: What solvents are recommended for dissolving this compound?

A3: Based on its structure—a polar sulfonamide and a heterocyclic ring—the compound exhibits moderate to good solubility in polar aprotic solvents. For reactions, solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used.[4] For purification by recrystallization, polar protic solvents like ethanol or isopropanol, potentially mixed with water, are often effective.[1] Always perform a small-scale solubility test to determine the optimal solvent for your specific application.

Part 2: Troubleshooting Guide: Synthesis & Purification

This section provides solutions to common problems encountered during the synthesis of this compound, which is typically prepared by reacting 6-chloropyridine-3-sulfonyl chloride with morpholine.

Synthesis Issues

Q4: My reaction yield is consistently low. What are the primary causes and how can I fix this?

A4: Low yields in this sulfonamide synthesis are most often traced back to three main issues: hydrolysis of the starting material, incorrect stoichiometry, or suboptimal reaction conditions.[1]

  • Cause 1: Hydrolysis of 6-chloropyridine-3-sulfonyl chloride. The sulfonyl chloride starting material is highly reactive and susceptible to moisture, which converts it to the unreactive sulfonic acid.[1][5]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (nitrogen or argon). It is best to use a fresh or properly stored bottle of the sulfonyl chloride.[1]

  • Cause 2: Inappropriate Base or Stoichiometry. The reaction generates hydrochloric acid (HCl), which must be neutralized. If the base is too weak or if less than one equivalent is used, the morpholine starting material will be protonated, rendering it non-nucleophilic.[4]

    • Solution: Use at least one equivalent, and preferably a slight excess (1.1-1.2 equivalents), of a non-nucleophilic organic base like triethylamine or pyridine.[4] This will effectively scavenge the HCl without competing with the morpholine. Using a slight excess of morpholine can also help drive the reaction to completion.[1]

  • Cause 3: Incorrect Reaction Temperature.

    • Solution: This reaction is typically run at 0 °C to room temperature. If the reaction is too slow, you can gently warm it, but be aware that higher temperatures can increase the rate of side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dry Glassware & Use Anhydrous Solvents P2 Use Fresh 6-Chloropyridine-3-sulfonyl Chloride P3 Work Under Inert Atmosphere (N2/Ar) R1 Dissolve Morpholine & Base (e.g., Et3N) in Anhydrous DCM P3->R1 R2 Cool to 0 °C R1->R2 R3 Add Sulfonyl Chloride Solution Dropwise R2->R3 R4 Stir & Warm to Room Temperature R3->R4 R5 Monitor by TLC/LC-MS R4->R5 W1 Quench Reaction (e.g., with H2O) R5->W1 W2 Extract with Organic Solvent W1->W2 W3 Wash, Dry (Na2SO4), & Concentrate W2->W3 P4 Purify Crude Product (Recrystallization or Chromatography) W3->P4 caption Workflow: Synthesis of this compound

Fig. 1: Recommended workflow for the synthesis of this compound.
Purification Challenges

Q5: I'm having trouble purifying the product. What are the best methods?

A5: The two primary methods for purifying this solid compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing minor impurities.[1]

    • Protocol: Perform small-scale solvent screening to find a suitable solvent or solvent system (e.g., ethanol, isopropanol, or ethanol/water mixtures).[6] Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[1]

  • Column Chromatography: If recrystallization fails to remove impurities, or if impurities have similar solubility profiles, silica gel chromatography is the next step.

    • Troubleshooting: If the product is not separating well from a non-polar impurity, decrease the polarity of your eluent system (e.g., switch from 50% ethyl acetate in hexanes to 30%). If it is co-eluting with a polar impurity (like the hydrolyzed sulfonic acid), you may need to increase the eluent polarity. A typical starting eluent system would be a gradient of ethyl acetate in hexanes.

Part 3: Troubleshooting Guide: Use in Subsequent Reactions

The primary utility of this compound is as a building block in cross-coupling reactions, typically at the 6-position of the pyridine ring.

Q6: I am getting low yields in a Suzuki coupling reaction using this compound. What could be wrong?

A6: Chloropyridines are known to be less reactive in Suzuki couplings than their bromo- or iodo- counterparts, requiring more carefully optimized conditions.[7] Low yields are often due to catalyst deactivation, an inappropriate choice of ligand or base, or issues with the boronic acid.

  • Cause 1: Catalyst System is Not Active Enough. Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for a relatively electron-deficient and sterically accessible substrate like a 6-chloropyridine.

    • Solution: Switch to a more active catalyst system. Modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary for efficient coupling of chloro-heterocycles.[8] A catalyst like Pd(dppf)Cl₂ can also be a good starting point.[9]

  • Cause 2: Incorrect Base or Solvent. The choice of base is critical for the transmetalation step of the catalytic cycle.

    • Solution: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically effective. The solvent system often requires water to facilitate the dissolution of the base and aid in the catalytic cycle; common choices include dioxane/water or toluene/water mixtures.[7]

  • Cause 3: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen) under the reaction conditions, especially at high temperatures.

    • Solution: Ensure you are using a slight excess (1.1-1.5 equivalents) of the boronic acid. Use freshly opened or properly stored boronic acid. Running the reaction at the lowest effective temperature (e.g., 80-100 °C) can also help minimize this side reaction.

Sources

Technical Support Center: Protocol Refinement for 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine in Modern Research

Welcome to the technical support guide for this compound (CAS 52480-33-8). This compound is a key intermediate in medicinal chemistry and drug discovery, valued for its versatile sulfonylmorpholine scaffold. The morpholine moiety is a privileged pharmacophore, often incorporated to improve pharmacokinetic properties, enhance binding affinity, and increase aqueous solubility in drug candidates.[1][2] The 6-chloropyridine group provides a reactive handle for further functionalization, making this molecule a valuable building block in the synthesis of complex therapeutic agents, particularly kinase inhibitors.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the challenges and refine your experimental outcomes.

Compound Profile & Key Data

A clear understanding of the physicochemical properties of this compound is crucial for experimental design.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂O₃S[5]
Molecular Weight 262.71 g/mol [5]
CAS Number 52480-33-8[5]
Melting Point 143-144 °C[5]
Boiling Point 428.6±55.0 °C (Predicted)[5]
Appearance Solid (Typical)N/A
Solubility Generally soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol. Slightly soluble in water.[6]N/A

Part 1: Troubleshooting Guide & F.A.Q.

This section addresses common issues encountered during the synthesis and handling of this compound. The primary synthetic route involves the reaction of 6-Chloropyridine-3-sulfonyl chloride with morpholine.

Frequently Asked Questions (F.A.Q.)

Q1: What are the most critical safety precautions when working with the precursors, 6-Chloropyridine-3-sulfonyl chloride and Morpholine? A1: Both precursors are hazardous and require careful handling in a well-ventilated fume hood.

  • 6-Chloropyridine-3-sulfonyl chloride: This compound is corrosive and reacts with water, potentially releasing toxic gases.[7][8] It is crucial to keep it away from moisture and use it under an inert atmosphere (e.g., Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Morpholine: Morpholine is a flammable liquid and vapor. It is toxic if it comes into contact with skin and harmful if swallowed or inhaled. It causes severe skin burns and eye damage.[9] Ensure all ignition sources are removed from the work area and use explosion-proof equipment.

Q2: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes? A2: Low yield is a common problem that can be traced to several factors. The core issue often relates to the reactivity of the starting materials or suboptimal reaction conditions. The nitrogen atom in the pyridine ring deactivates it towards electrophilic substitution, but the sulfonyl chloride group is a potent electrophile for nucleophilic attack.[10]

  • Reagent Quality: The 6-Chloropyridine-3-sulfonyl chloride is highly sensitive to moisture. Hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid is the most common cause of reaction failure. Ensure your starting material is anhydrous and was stored properly.

  • Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the morpholine starting material, rendering it non-nucleophilic. An excess of morpholine (e.g., 2.2 equivalents) or the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to scavenge the acid.

  • Low Temperature: While the reaction is often exothermic, insufficient temperature may lead to a slow reaction rate. A common starting point is 0 °C, allowing the reaction to slowly warm to room temperature.

Q3: How can I effectively monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between the starting sulfonyl chloride and the more polar product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, containing the morpholine group, should have a lower Rf value than the starting sulfonyl chloride. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[11][12]

Q4: My final product is impure. What are the likely side products and how can I remove them? A4: Impurities often arise from unreacted starting materials or side reactions.

  • Unreacted 6-Chloropyridine-3-sulfonyl chloride: This can be removed during aqueous work-up by quenching the reaction with a mild aqueous base, which will hydrolyze the remaining sulfonyl chloride.

  • Morpholine Hydrochloride Salt: If a tertiary amine base is not used, the HCl byproduct will form a salt with excess morpholine. This salt is water-soluble and can be removed with an aqueous wash during the work-up.

  • Purification: The final product can typically be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel.[10]

Troubleshooting Workflow: Low Product Yield

This decision tree provides a logical workflow for diagnosing and solving low-yield issues.

G start Low or No Yield Observed check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents reagents_bad Source fresh, anhydrous 6-chloropyridine-3-sulfonyl chloride. Dry morpholine and solvent. check_reagents->reagents_bad Reagents compromised or conditions wet check_base Check Stoichiometry: Is base sufficient? (e.g., >2 eq. morpholine or 1.1 eq. non-nucleophilic base) check_reagents->check_base Reagents OK reagents_bad->check_base base_bad Adjust stoichiometry. Use 2.2 eq. morpholine or add 1.1-1.2 eq. of Et3N. check_base->base_bad No / Insufficient check_temp Review Reaction Temperature check_base->check_temp Yes base_bad->check_temp temp_bad Optimize temperature. Try running from 0 °C to RT or gentle heating (40-50 °C). check_temp->temp_bad Suboptimal success Yield Improved check_temp->success Optimal temp_bad->success

Caption: A logical workflow for troubleshooting low reaction yields.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Protocol 1: Synthesis of this compound

Causality: This procedure utilizes a nucleophilic substitution reaction where the secondary amine of morpholine attacks the electrophilic sulfur atom of 6-Chloropyridine-3-sulfonyl chloride. An excess of morpholine is used both as a reactant and as a base to neutralize the HCl generated in situ, ensuring the reaction proceeds to completion. Dichloromethane (DCM) is chosen as a solvent due to its inert nature and ability to dissolve both starting materials.

Materials:

  • 6-Chloropyridine-3-sulfonyl chloride (1.0 eq.)

  • Morpholine (2.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-Chloropyridine-3-sulfonyl chloride (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the amine.

  • Reagent Addition: While stirring vigorously, add morpholine (2.2 eq.) dropwise to the cooled solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexanes). The reaction is complete when the spot corresponding to 6-Chloropyridine-3-sulfonyl chloride is no longer visible.

  • Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining acid and unreacted sulfonyl chloride.

  • Work-up - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with water, followed by brine. This removes water-soluble salts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel to obtain the pure this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Causality: This is a standard reverse-phase HPLC method for analyzing the purity of the final product. A C18 column is used to separate compounds based on their hydrophobicity. Acetonitrile and water serve as the mobile phase, with trifluoroacetic acid (TFA) added to improve peak shape by ensuring acidic compounds are protonated.

Equipment & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample prepared in a 50:50 mixture of Acetonitrile/Water

Methodology:

  • Sample Preparation: Prepare a sample of the final product at approximately 1 mg/mL in the Acetonitrile/Water mixture. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm[13]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B (re-equilibration)

  • Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.

Part 3: Reaction Workflow and Logic

Visualizing the experimental process can aid in planning and execution. The following diagram outlines the key stages from starting materials to the final, purified compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Starting Materials: - 6-Chloropyridine-3-sulfonyl chloride - Morpholine - Anhydrous Solvent (DCM) setup Assemble dry glassware under inert atmosphere (N2/Ar) reagents->setup addition 1. Dissolve Sulfonyl Chloride 2. Cool to 0 °C 3. Add Morpholine dropwise setup->addition stir Stir at Room Temperature (2-4 hours) addition->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with H2O & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify analyze Confirm Structure & Purity (NMR, LC-MS, MP) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

References

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

  • Morpholine SAFETY DATA SHEET. Penta Chemicals. [Link]

  • Method for synthesizing 4-chloro-pyridine.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride.
  • Morpholines database - synthesis, physical properties. ChemSynthesis. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Synthesis and practical use of novel fluorophores quinoline derivatives. Journal of Photochemistry and Photobiology. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. [Link]

  • 4-(3-Chloropropyl)morpholine. PubChem. [Link]

  • Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. PMC. [Link]

  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Preventing precipitation of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Precipitation in Cell Culture Media

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine. This document provides in-depth troubleshooting advice and best practices to help researchers, scientists, and drug development professionals overcome challenges related to compound precipitation in cell culture experiments. Our goal is to ensure the reliability and reproducibility of your results by maintaining compound solubility.

Understanding the Core Problem: Why Does Precipitation Occur?

This compound, like many small molecule inhibitors, is a hydrophobic organic compound. While it may dissolve readily in a nonpolar organic solvent like Dimethyl Sulfoxide (DMSO), it has intrinsically low solubility in aqueous environments such as cell culture media.[1] When a concentrated DMSO stock solution is introduced into the media, the DMSO rapidly disperses, creating localized areas where the compound's concentration exceeds its aqueous solubility limit. This abrupt change in solvent environment forces the hydrophobic molecules to aggregate together and fall out of solution, a phenomenon often called "crashing out."[2]

Several factors can trigger or worsen this issue:

  • High Final Concentration: Exceeding the compound's maximum solubility in the media.[2]

  • Solvent Shock: Rapid dilution of the organic stock solution in the aqueous media.[2][3]

  • Temperature: Lower temperatures decrease the solubility of most compounds.[4]

  • Media Composition: Interactions with salts, proteins, and other components can form less soluble complexes.[2][5]

  • pH Instability: Changes in media pH can alter the ionization state and solubility of a compound.[6][7][8]

cluster_0 The 'Crashing Out' Phenomenon Stock High-Concentration Stock (Compound in 100% DMSO) Process Rapid Dilution Stock->Process Media Aqueous Cell Culture Media Media->Process Event Sudden Solvent Change (DMSO disperses, compound meets water) Process->Event leads to Result Supersaturation (Concentration > Solubility Limit) Event->Result Aggregate Hydrophobic Aggregation Result->Aggregate causes Precipitate Visible Precipitate Forms (Crystals or Cloudiness) Aggregate->Precipitate cluster_1 Recommended Workflow for Compound Addition Stock 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) Intermediate 2. Create Intermediate Dilution in Pre-Warmed (37°C) Media (e.g., 10-100x Final Conc.) Stock->Intermediate Step 1 Final 3. Add Intermediate Dilution to Final Culture Volume Dropwise (Final DMSO < 0.5%) Intermediate->Final Step 2 Result Homogeneous, Precipitate-Free Working Solution Final->Result Outcome

Caption: A validated, stepwise workflow to prevent compound precipitation.

Troubleshooting Guide 2: Delayed Precipitation

Sometimes, the media appears clear initially but develops a precipitate after incubation.

Question: My media with this compound looked fine when I prepared it, but after a few hours/days in the incubator, I see crystals. What is happening?

Answer: Delayed precipitation suggests that while the compound was initially dissolved (perhaps in a supersaturated state), changes in the culture environment over time have reduced its solubility.

cluster_2 Troubleshooting Logic for Precipitation Start Precipitate Observed When When did it occur? Start->When Immediate Immediately upon mixing When->Immediate Immediately Delayed After incubation (hours/days) When->Delayed Delayed Cause_Imm Likely Cause: - Concentration too high - Cold media - Rapid dilution Immediate->Cause_Imm Cause_Del Likely Cause: - Temperature fluctuations - pH shift from cell metabolism - Media evaporation Delayed->Cause_Del

Caption: A decision tree to diagnose the cause of precipitation.

  • Potential Cause 1: Temperature Fluctuations

    • Explanation: Repeatedly removing culture plates from the 37°C incubator can cause temperature cycling. As the media cools, the compound's solubility can decrease, allowing crystals to form. [4]This is especially true for concentrated stock solutions stored in the refrigerator. [5] * Solution: Minimize the time that cultures are outside the incubator. When preparing media, ensure all components are at 37°C before mixing. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. [9]

  • Potential Cause 2: pH Shift in Media

    • Explanation: As cells metabolize, they produce acidic byproducts (like lactic acid), which lower the pH of the culture medium. [8]The solubility of ionizable compounds can be highly pH-dependent. [6][7]If this compound has a pKa near the physiological pH range, this shift can significantly reduce its solubility.

    • Solution: Monitor the color of your phenol red indicator; a shift from red to yellow indicates acidic conditions. [8]In dense or highly metabolic cultures, you may need to change the medium more frequently or use a medium with a stronger buffering system, such as HEPES, to maintain a stable pH. [10]

  • Potential Cause 3: Media Evaporation

    • Explanation: Over long-term experiments, evaporation from culture plates can concentrate all media components, including salts and the compound itself. [4]This increase in concentration can push the compound past its solubility limit.

    • Solution: Ensure the incubator has adequate humidity. For long-term cultures, use plates with low-evaporation lids or seal the plates with gas-permeable membranes to minimize water loss. [5][9]

Protocols & Best Practices
Protocol 1: Preparation of Stock and Working Solutions

This protocol details a robust method for preparing a working solution of this compound to minimize precipitation risk.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the powdered this compound in 100% high-purity, anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). [11] * Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used, but avoid excessive heating. [12] * Critical Step: Aliquot this stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. [12]

  • Prepare the Working Solution:

    • Thaw a single aliquot of the stock solution and bring it to room temperature.

    • Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath. [2] * Create an Intermediate Dilution: First, dilute the high-concentration stock 1:10 or 1:100 in the pre-warmed medium. This creates a still-concentrated but less "shocking" solution.

    • Final Dilution: Add the intermediate dilution dropwise to the main volume of pre-warmed media while gently swirling to reach your final desired concentration.

    • Verification: Before adding to cells, visually inspect the final working solution. For an extra check, pipette a small drop onto a microscope slide and look for microscopic crystals. [12]

Protocol 2: Determining Maximum Kinetic Solubility

If you continue to face issues, this assay will help you determine the practical solubility limit of the compound in your specific experimental conditions.

  • Preparation:

    • Prepare a high-concentration stock solution (e.g., 50 mM) in 100% DMSO as described above.

    • Dispense 98 µL of your complete cell culture medium into several wells of a 96-well plate. Pre-warm the plate to 37°C.

  • Serial Dilution:

    • Add 2 µL of your 50 mM DMSO stock to the first well. Mix thoroughly by pipetting up and down. This gives a 1000 µM solution in 2% DMSO.

    • Perform a 2-fold serial dilution across the plate by transferring 50 µL from the first well to the 50 µL of media in the second well, and so on. This will create a concentration gradient (e.g., 1000 µM, 500 µM, 250 µM, etc.).

  • Incubation and Observation:

    • Incubate the plate under your standard culture conditions (37°C, 5% CO₂) for a set period (e.g., 2 hours).

    • After incubation, inspect each well for precipitation using a light microscope.

    • The highest concentration that remains clear and free of crystals is the maximum kinetic solubility under those conditions. This should be your maximum working concentration for future experiments.

Frequently Asked Questions (FAQs)

Q1: Can I just filter out the precipitate and use the remaining solution? No, this is strongly discouraged. Filtering removes an unknown amount of your active compound, making the final concentration in your experiment inaccurate and compromising the validity and reproducibility of your data. The best approach is to solve the underlying solubility issue. [13] Q2: Will serum in my media help with solubility? Yes, in many cases. Proteins in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds, acting as carriers and helping to keep them in solution. [13][14]If you are working in serum-free conditions, you may face greater solubility challenges.

Q3: Can I use a different solvent instead of DMSO? While DMSO is the most common solvent for cell culture work, other options like ethanol or dimethylformamide (DMF) can be used. [15]However, you must always verify the tolerance of your specific cell line to any new solvent and determine the maximum non-toxic concentration. Always include a vehicle control. [3] Q4: Can I use solubility enhancers like cyclodextrins? Yes, for particularly difficult compounds, solubility enhancers can be effective. (2-Hydroxypropyl)-β-cyclodextrin is a cyclic oligosaccharide that can encapsulate hydrophobic molecules, increasing their aqueous solubility and is generally well-tolerated by cells. [13]This should be considered an advanced optimization step and requires careful validation.

References
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • He, F., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC - NIH. Retrieved from [Link]

  • Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, May 22). Lab Talk Episode #4: The importance of maintaining pH stability in cell culture. YouTube. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?. Retrieved from [Link]

  • Dehghani, M., et al. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. PMC - PubMed Central. Retrieved from [Link]

  • HuanKai Group. (2024, July 31). The Impact of pH on Cell Culture Media. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Chloropropyl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-pyridinesulfonamide. Retrieved from [Link]

  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Cell culture media impact on drug product solution stability. Retrieved from [Link]

  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC - PubMed Central. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(6-chloro-pyridine-3-sulfonyl)-morpholine (CAS 52480-33-8). This document is designed for researchers, medicinal chemists, and process development professionals who are synthesizing this compound and require robust, field-tested strategies for purification and impurity troubleshooting. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification and handling of this compound.

Q1: What are the most likely impurities I will encounter during the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine. Based on this, the primary impurities are predictable products of the starting materials and potential side reactions.

  • Unreacted Starting Materials: Residual morpholine and 6-chloropyridine-3-sulfonyl chloride.

  • Hydrolysis Product: The most common byproduct is 6-chloropyridine-3-sulfonic acid, formed from the reaction of the sulfonyl chloride intermediate with trace amounts of water in the reaction medium.[1][2] Sulfonyl chlorides are susceptible to hydrolysis, and their low solubility in aqueous media can sometimes protect them, but it remains a significant side reaction.[3]

  • Salts: If a base like triethylamine or pyridine is used to scavenge the HCl byproduct, the corresponding hydrochloride salt will be present.[2]

  • Solvent Residues: Residual solvents from the reaction and workup steps.

Q2: What is the recommended starting point for purifying the crude product?

A2: For most solid organic compounds, including sulfonamides, recrystallization is the most efficient and scalable first-line purification strategy.[4] It is highly effective at removing small amounts of impurities. If the crude material is heavily contaminated or appears as an oil, flash column chromatography would be the preferred initial method.

Q3: How can I effectively assess the purity of my final product?

A3: A multi-technique approach is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, providing precise percentage purity based on peak area.[5]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of the number of components in your sample and for optimizing conditions for column chromatography.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity of your compound and detecting impurities that have distinct proton or carbon signals.[4]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of your product and is invaluable for identifying the molecular weights of unknown impurities.[4][6]

Q4: What are the key physical properties of this compound relevant to its purification?

A4: Understanding the physical properties is critical for designing effective purification protocols.

PropertyValueSource
CAS Number 52480-33-8[7]
Molecular Formula C₉H₁₁ClN₂O₃S[8]
Molecular Weight 262.71 g/mol [8]
Appearance Solid
Melting Point 143-144 °C[8]
Predicted Boiling Point 428.6 ± 55.0 °C[8]
Solubility Generally soluble in polar organic solvents like DCM, Ethyl Acetate, and alcohols. Low solubility in non-polar solvents like hexanes and water.Inferred from general sulfonamide properties.

Section 2: Purification Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues

Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves or separates from the solution as a liquid phase.[9] This is often due to a high impurity load or the solution temperature being above the melting point of the impure compound.[9]

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent (10-20% additional volume) to lower the solution's saturation point.[9]

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can promote the formation of a stable crystal lattice instead of an oil.

  • Change Solvent System: The chosen solvent may be too nonpolar. Try a more polar solvent or a solvent/anti-solvent system, such as dissolving the compound in a minimal amount of a good solvent (like ethanol) and slowly adding an anti-solvent (like water) at an elevated temperature until turbidity is observed.[10]

Q: No crystals are forming, even after my solution has cooled to room temperature. What is the problem?

A: This is a common issue that typically points to one of two scenarios: the solution is either too dilute or it is supersaturated.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[9]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[10]

  • Reduce Solvent Volume: If induction methods fail, too much solvent was likely used.[9] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Lower the Temperature: Once the solution has reached room temperature, place it in an ice bath to further decrease the compound's solubility and promote crystallization.[9]

Q: My final yield after recrystallization is very low. What are the most likely causes?

A: Low recovery is a frequent problem in recrystallization.

Causes & Solutions:

  • Excessive Solvent: This is the most common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[9] Solution: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem. Solution: Use pre-heated glassware (funnel and receiving flask) and keep the solution at or near its boiling point during filtration.[9]

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at low temperatures. Solution: Experiment with different solvents or solvent mixtures. For sulfonamides, isopropanol/water or ethanol/water systems often provide excellent recovery.[9][11]

Q: My product is still colored after recrystallization. How can I remove the color?

A: Colored impurities can often be removed with activated charcoal.

Procedure:

  • Dissolve the crude product in the appropriate amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight).

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration through fluted filter paper to remove the charcoal.[10] The filtrate should be colorless.

  • Allow the filtrate to cool and crystallize as usual.

Chromatography Issues

Q: My compound is not moving from the baseline on a silica TLC plate (Rf = 0). What does this mean?

A: An Rf value of zero indicates that your compound is highly polar and is strongly adsorbed to the polar silica gel. The mobile phase is not polar enough to elute it.

Solution: Increase the polarity of your mobile phase. For example, if you are using 80:20 Hexane:Ethyl Acetate, try switching to 50:50, or add a small percentage (1-5%) of a highly polar solvent like methanol.[12]

Q: My compound runs with the solvent front on a silica TLC plate (Rf ≈ 1). What should I do?

A: An Rf value near one means your compound is nonpolar and has a very low affinity for the silica gel in the current mobile phase. The eluent is too polar.

Solution: Decrease the polarity of your mobile phase. If you are using 50:50 Hexane:Ethyl Acetate, try 90:10 or 95:5.

Q: I am seeing overlapping spots on TLC or co-eluting peaks in my column. How can I improve the separation?

A: Poor resolution can be tackled by modifying the chromatography conditions.

Solutions:

  • Optimize Mobile Phase: Test different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity and improve separation.

  • Use Gradient Elution: For column chromatography, a gradient elution, where the mobile phase polarity is gradually increased over time, is highly effective for separating compounds with different polarities.[12]

  • Change the Stationary Phase: If separation on silica is not possible, consider a different stationary phase. Options include amide-modified silica or switching to a reverse-phase (C18) column, which separates compounds based on hydrophobicity.[12]

Impurity-Specific Issues

Q: HPLC analysis shows a persistent, early-eluting peak. What could it be and how do I remove it?

A: An early-eluting peak in reverse-phase HPLC typically indicates a very polar compound. In this synthesis, the most likely candidate is the hydrolysis byproduct, 6-chloropyridine-3-sulfonic acid .

Removal Strategy: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic sulfonic acid will be deprotonated to its highly water-soluble salt and will move into the aqueous layer, while your desired product remains in the organic layer.

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general starting point for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start at 95% A / 5% B.

    • Linear gradient to 5% A / 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm and 254 nm.[13]

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in methanol or acetonitrile.[5]

  • Analysis: Inject 10 µL. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Bulk Purification by Recrystallization (Ethanol/Water System)

This method is ideal for purifying gram-scale quantities of the crude product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol and heat the mixture to a gentle boil while stirring.[14]

  • Solubilization: Continue adding hot 95% ethanol in small portions until the solid just dissolves completely. Note the total volume of ethanol used.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.[10]

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated. Add a few drops of hot ethanol to make it clear again.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to ensure the formation of large, pure crystals.[14]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove residual ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: High-Purity Isolation by Flash Column Chromatography

This method is suitable for obtaining highly pure material or for separating complex mixtures.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give the desired product an Rf value of approximately 0.3. A good starting point is a Hexane:Ethyl Acetate mixture.

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent (e.g., Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often yields better separation.

  • Elution: Run the column using the pre-determined solvent system. A gradient elution is often most effective. For example, start with 90:10 Hexane:Ethyl Acetate and gradually increase the proportion of Ethyl Acetate.[12]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Visual Workflows

Purification Strategy Selection

This flowchart provides a decision-making framework for selecting the appropriate initial purification method.

G start Crude Product tlc Perform TLC Analysis (e.g., 7:3 Hexane:EtOAc) start->tlc decision How does the TLC look? tlc->decision path1 One major spot, minor impurities decision->path1 Clean path2 Multiple spots of similar intensity decision->path2 Complex path3 Oily or intractable mixture decision->path3 Impure recrystallize Proceed with Recrystallization (Protocol 2) path1->recrystallize chromatography Proceed with Column Chromatography (Protocol 3) path2->chromatography path3->chromatography G start Recrystallization Attempt q1 Did the product 'oil out'? start->q1 q2 Are crystals forming? q1->q2 No sol1 1. Re-heat to dissolve oil. 2. Add more hot solvent. 3. Cool SLOWLY. q1->sol1 Yes q3 Is the yield acceptable? q2->q3 Yes sol2 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Cool in an ice bath. q2->sol2 No sol3 Review protocol: - Was too much solvent used? - Re-concentrate mother liquor. q3->sol3 No success Pure Crystals Obtained q3->success Yes sol1->start Retry sol2->q2 Re-evaluate

Caption: A troubleshooting workflow for common recrystallization problems.

References

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Moody, C. J., & Rees, C. W. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • YouTube. (2021). Crystallization of Sulfanilamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(11), 519–525. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]

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  • Oxford Academic. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 4-(6-Chloropyridin-3-yl)morpholine, min 95%, 250 mg. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-[(6-chloropyridin-3-yl)carbonyl]morpholine(CAS# 64614-49-9). Retrieved from [Link]

  • Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the compound 4-(6-chloro-pyridine-3-sulfonyl)-morpholine. While this specific molecule is often cited in synthetic chemistry contexts, its biological target is strongly suggested to be p38 mitogen-activated protein kinase (MAPK), a critical node in cellular signaling pathways. This guide, therefore, focuses on a rigorous, multi-step process to confirm its activity as a p38 MAPK inhibitor, objectively comparing its performance against established alternatives.

The experimental choices detailed herein are grounded in established scientific principles to ensure the generation of robust and reliable data. Each protocol is designed as a self-validating system, incorporating essential controls to allow for clear interpretation of the results.

Understanding the Target: The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stressors, including inflammatory cytokines like TNF-α and IL-1β, lipopolysaccharide (LPS), and environmental shocks.[1][2] Activation of this pathway is crucial for regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and differentiation.[1][2] The pathway consists of a three-tiered kinase module, where a MAPKKK activates a MAPKK, which in turn activates p38 MAPK through phosphorylation at specific threonine and tyrosine residues (Thr180/Tyr182).[2][3] Activated p38 then phosphorylates downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and various transcription factors (e.g., ATF-2), leading to a physiological response.[3][4]

Due to its pivotal role in inflammation, the p38 MAPK pathway is a significant therapeutic target for a range of autoimmune and inflammatory diseases.[5] Validating a novel inhibitor like this compound requires demonstrating its ability to block this cascade effectively.

p38_Pathway stress Stress Stimuli (LPS, Cytokines, UV) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 P mk2 MAPKAPK2 (MK2) p38->mk2 P transcription Transcription Factors (e.g., ATF-2, CREB) p38->transcription P inhibitor This compound (Test Compound) inhibitor->p38 Inhibition response Cellular Response (Inflammation, Apoptosis) mk2->response transcription->response

Caption: The p38 MAPK signaling cascade and the hypothesized point of inhibition.

Comparative Framework: Selecting the Right Benchmarks

To objectively evaluate the performance of this compound, it is essential to compare it against well-characterized inhibitors of the p38 MAPK pathway. The following compounds serve as excellent benchmarks due to their distinct mechanisms and extensive documentation in scientific literature.

CompoundClassMechanism of ActionTypical Potency (IC50/Kd)
SB203580 Pyridinyl imidazoleATP-competitive inhibitor of p38α and p38β.[3][6]IC50 ≈ 0.3-0.6 µM[7][8]
Doramapimod (BIRB 796) Diaryl ureaAllosteric inhibitor with slow-binding kinetics, potent against all p38 isoforms.[9][10]Kd ≈ 0.1 nM for p38α[10][11]

Experimental Validation Workflow

A robust validation strategy proceeds from direct biochemical assays to more complex cell-based models. This multi-tiered approach confirms the compound's direct interaction with the target, its efficacy in a biological system, and its specificity.

Workflow start Start: Hypothesis Compound inhibits p38 MAPK step1 Part 1: Biochemical Validation In Vitro Kinase Assay start->step1 step2 Part 2: Cellular Target Engagement Western Blot for p-MK2 step1->step2 data1 Data: IC50 Value Potency vs. Comparators step1->data1 step3 Part 3: Cellular Viability Cytotoxicity Assay step2->step3 data2 Data: Inhibition of Downstream Signaling step2->data2 data3 Data: CC50 Value Therapeutic Index step3->data3 conclusion Conclusion: Validated p38 Inhibitor Profile data1->conclusion data2->conclusion data3->conclusion

Caption: A logical workflow for validating a novel p38 MAPK inhibitor.

Part 1: Biochemical Validation - In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of this compound on purified p38α kinase and determine its half-maximal inhibitory concentration (IC50).

Causality: This is the most direct test of the hypothesis. By using a purified, cell-free system, we can be certain that any observed inhibition is due to a direct interaction between the compound and the kinase, eliminating confounding factors from a cellular environment. An ADP-Glo™ Kinase Assay is a robust method that measures ADP production, a direct product of kinase activity.[12]

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Dilute purified, active p38α kinase and its substrate (e.g., ATF-2 protein) in the kinase buffer.[13]

    • Prepare a 10 mM stock solution of this compound, SB203580, and Doramapimod in 100% DMSO. Create a 10-point serial dilution series for each compound in DMSO, then dilute further into the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted compound (or DMSO for control).

    • Add 2 µL of the p38α enzyme solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km for p38α to ensure competitive inhibitors are fairly evaluated.

    • Incubate for 60 minutes at room temperature.[12]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[12]

    • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.[12]

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data with the positive (DMSO only) and negative (no enzyme) controls.

    • Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data Summary
CompoundIC50 (nM)
This compound (Experimentally Determined)
SB203580 ~500 nM
Doramapimod (BIRB 796) ~38 nM[11]

Part 2: Cellular Target Engagement - Western Blot Analysis

Objective: To confirm that the test compound can inhibit p38 MAPK activity within a living cell by measuring the phosphorylation of its direct downstream substrate, MAPKAPK2 (MK2).

Causality: A compound that works in a purified system may fail in a cellular context due to poor permeability or rapid metabolism. This assay validates target engagement in a relevant biological environment. We use human monocytic THP-1 cells, which have a robust p38 signaling response to LPS stimulation.[14][15][16] Detecting a decrease in phosphorylated MK2 (p-MK2) provides strong evidence that the compound is hitting its intended target in situ.

Detailed Protocol: Western Blot for Phospho-MK2
  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells and allow them to adhere. Differentiate with PMA (phorbol 12-myristate 13-acetate) if a macrophage-like phenotype is desired.

    • Pre-treat the cells for 1-2 hours with serial dilutions of the test compound, SB203580, Doramapimod, or a vehicle control (DMSO).[3]

    • Stimulate the p38 pathway by adding LPS (e.g., 1 µg/mL) for 30-60 minutes.[15][17]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors .[18][19] The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[20]

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk , as it contains phosphoproteins that can cause high background.[18][21]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MK2 (Thr334).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Normalization:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MK2 or a housekeeping protein like GAPDH.

Part 3: Cellular Viability Assessment

Objective: To distinguish between specific inhibition of the p38 pathway and general cellular toxicity.

Causality: It is crucial to demonstrate that the observed reduction in p-MK2 is not simply a result of the compound killing the cells. A cytotoxicity assay, run in parallel with the Western blot experiment, establishes the concentration range where the compound is active against its target without causing widespread cell death. This allows for the calculation of a therapeutic index.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Treatment:

    • Plate THP-1 cells in a 96-well plate.

    • Treat the cells with the same serial dilutions of the test compound and comparators used in the Western blot experiment.

    • Incubate for a duration that matches the full treatment time of the target engagement assay (e.g., pre-incubation + stimulation time).

  • Assay Procedure:

    • Equilibrate the plate and reagents to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the cytotoxic concentration 50 (CC50) by plotting cell viability against the logarithm of the compound concentration.

Expected Data Summary
CompoundCellular IC50 (p-MK2)CC50 (THP-1 Cells)Selectivity Index (CC50/IC50)
This compound (Determined)(Determined)(Calculated)
SB203580 (Literature/Determined)> 10 µM(Calculated)
Doramapimod (BIRB 796) (Literature/Determined)> 10 µM(Calculated)

Synthesis and Discussion

This structured validation guide provides a clear path to characterizing the biological activity of this compound. By progressing from a direct biochemical assay to cellular target engagement and toxicity assessments, researchers can build a comprehensive profile of the compound.

The initial biochemical assay will confirm whether the compound directly inhibits p38 kinase and establish its potency (IC50). A low nanomolar to micromolar IC50 would be indicative of a successful hit. The subsequent Western blot analysis is the critical link, demonstrating that the compound is cell-permeable and can engage its target in a complex intracellular environment. A dose-dependent decrease in p-MK2 levels, at concentrations comparable to the biochemical IC50, would strongly validate its mechanism of action.

Finally, the cytotoxicity data provides essential context. A high selectivity index (CC50 divided by the cellular IC50) indicates that the compound's inhibitory effect occurs at concentrations well below those that cause general cell death, a hallmark of a specific and potentially useful inhibitor. By comparing these results to established benchmarks like SB203580 and Doramapimod, the relative potency and cellular efficacy of this compound can be definitively established, providing a solid foundation for further drug development efforts.

References

  • SB203580. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/small-molecule-inhibitors/sb203580/5633]
  • p38 MAPK Signaling Review. Assay Genie. [URL: https://www.assaygenie.com/p38-mapk-signaling-review]
  • P38 Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
  • Doramapimod (BIRB 796) | p38 MAPK Inhibitor. MedChemExpress. [URL: https://www.medchemexpress.com/doramapimod.html]
  • SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen. [URL: https://www.invivogen.com/sb203580]
  • p38 MAPK inhibitor | BIRB 796 | opnMe. Boehringer Ingelheim. [URL: https://opnme.com/molecules/birb-796]
  • Cuenda, A., & Rousseau, S. (2007). Mechanisms and functions of p38 MAPK signalling.Biochemical Journal, 406(1), 1-14. [URL: https://pubmed.ncbi.nlm.nih.gov/17645412/]
  • SB203580. STEMCELL Technologies. [URL: https://www.stemcell.com/products/sb203580.html]
  • SB 203580 - P38 MAP Kinase Inhibitor. APExBIO. [URL: https://www.apexbt.com/sb-203580.html]
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  • p38 MAPK Signaling. QIAGEN GeneGlobe. [URL: https://www.qiagen.
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  • Adezmapimod (SB203580) p38 MAPK Inhibitor. Selleck Chemicals. [URL: https://www.selleckchem.com/products/sb203580.html]
  • p38 MAPK Signaling Pathway. Sino Biological. [URL: https://www.sinobiological.
  • Doramapimod (BIRB-796). Cayman Chemical. [URL: https://www.caymanchem.com/product/10006390/doramapimod-(birb-796)]
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  • p38α Kinase Assay. Promega Corporation. [URL: https://www.promega.com/products/protein-serine-threonine-kinases/p38-kinases/p38a-kinase-assay/]
  • LPS-stimulated THP-1 cells: Topics. Science.gov. [URL: https://www.science.
  • Wu, J., et al. (2007). Involvement of Mitogen-activated Protein Kinases and NFκB in LPS-induced CD40 Expression on Human Monocytic Cells.Journal of Biomedical Science, 14(3), 365–375. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7088914/]
  • Tesh, V. L., et al. (2005). Activation of p38 MAPK in THP-1 cells treated with Stx1, LPS, or Stx1 + LPS.Infection and Immunity, 73(6), 3417-3427. [URL: https://www.researchgate.net/figure/Activation-of-p38-MAPK-in-THP-1-cells-treated-with-Stx1-LPS-or-Stx1-LPS-A_fig2_7718991]
  • Wang, Y., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation.Molecular Medicine Reports, 17(4), 5481-5488. [URL: https://www.
  • Edwards, A. D., et al. (2005). The Regulation of Th1 Responses by the p38 MAPK.The Journal of Immunology, 174(6), 3652-3660. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2262016/]
  • p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology. [URL: https://www.cellsignal.com/products/assay-kits/p38-map-kinase-assay-kit-nonradioactive/9820]
  • Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.
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  • Huang, C., et al. (2011). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts.Skeletal Muscle, 1(1), 25. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3156721/]
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [URL: https://www.researchgate.net/publication/282319227_WESTERN_BLOTTING_OF_PHOSPHO-PROTEINS_PROTOCOL]
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A Comparative Efficacy Analysis of Neuronal Nitric Oxide Synthase Inhibitors: A Selective 2-Aminoquinoline Derivative Versus the Non-Selective Inhibitor L-NAME

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative disease research, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a promising therapeutic avenue.[1][2] Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous neurological disorders, including stroke, Parkinson's disease, and Alzheimer's disease.[1][3] Consequently, the development of potent and selective nNOS inhibitors is a key focus for drug discovery programs. This guide provides a comparative efficacy analysis between a representative selective inhibitor from the 2-aminoquinoline class and the widely used, non-selective NOS inhibitor, Nω-Nitro-L-arginine methyl ester (L-NAME).

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated to enhance physicochemical and pharmacokinetic properties.[4] While the originally queried compound, 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine, is not extensively characterized in publicly available literature, this guide will utilize a well-documented, highly selective 2-aminoquinoline-based nNOS inhibitor to illustrate the principles of efficacy and selectivity that are paramount in this field of research. The comparison with L-NAME, a non-selective inhibitor, will underscore the importance of isoform selectivity for therapeutic applications, particularly the avoidance of inhibiting endothelial NOS (eNOS), which is crucial for maintaining cardiovascular homeostasis.[3]

The Critical Role of nNOS in Neuropathology

Nitric oxide is a critical signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). In the central nervous system, nNOS-derived NO plays a vital role in neurotransmission and synaptic plasticity.[2] However, under pathological conditions, excessive nNOS activity leads to the production of high levels of NO, which can react with superoxide to form the highly damaging peroxynitrite radical, contributing to neuronal cell death and neuroinflammation.[5] Therefore, the selective inhibition of nNOS, while sparing eNOS and iNOS, is a primary goal in the development of neuroprotective agents.[1][6]

Comparative Efficacy of nNOS Inhibitors

The following table summarizes the in vitro inhibitory potency of a representative selective 2-aminoquinoline inhibitor and the non-selective inhibitor L-NAME against the three human NOS isoforms. The data for the 2-aminoquinoline is sourced from studies on this class of inhibitors, which have shown promise due to their bioavailability and selectivity.[3][7]

CompoundnNOS (human) IC50eNOS (human) IC50iNOS (human) IC50Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
Selective 2-Aminoquinoline ~50 nM>10,000 nM~500 nM>200-fold~10-fold
L-NAME ~15 nM (Ki)~39 nM (Ki)~4.4 µM (Ki)~2.6-fold~293-fold

Note: IC50 and Ki values are measures of inhibitory potency; lower values indicate higher potency. Data for L-NAME is presented as Ki values from literature.[8] The 2-aminoquinoline data is representative of this class of inhibitors.

The data clearly illustrates the superior selectivity of the 2-aminoquinoline inhibitor for nNOS over eNOS. This is a critical feature for a potential therapeutic, as non-selective inhibition of eNOS can lead to cardiovascular side effects such as hypertension.[3] While L-NAME is a potent inhibitor of nNOS, its lack of selectivity for nNOS over eNOS makes it a less desirable candidate for chronic therapeutic use, although it remains a valuable research tool.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the nNOS signaling pathway and a typical experimental workflow for screening nNOS inhibitors.

nnos_signaling_pathway cluster_upstream Upstream Activation cluster_nNOS nNOS Catalysis cluster_downstream Downstream Effects NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Glutamate Calmodulin Calmodulin Ca_Influx->Calmodulin Binds nNOS nNOS Calmodulin->nNOS Activates NO_Citrulline NO + L-Citrulline nNOS->NO_Citrulline L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO_Citrulline->sGC Activates Peroxynitrite Peroxynitrite (ONOO-) NO_Citrulline->Peroxynitrite + Superoxide cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Response Cellular Response (e.g., Synaptic Plasticity) PKG->Cellular_Response Neurotoxicity Neurotoxicity Peroxynitrite->Neurotoxicity

Caption: The nNOS signaling pathway, highlighting activation, catalysis, and downstream effects.

experimental_workflow Start Start: Compound Library Primary_Screen Primary Screen: In Vitro nNOS Enzyme Assay (e.g., Griess Assay) Start->Primary_Screen Hit_Identification Hit Identification: Compounds with IC50 < 1µM Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cell-Based nNOS Assay (e.g., HEK293T-nNOS cells) Hit_Identification->Secondary_Screen Selectivity_Panel Selectivity Profiling: In Vitro eNOS and iNOS Assays Secondary_Screen->Selectivity_Panel Lead_Selection Lead Candidate Selection: Potent and Selective Inhibitors Selectivity_Panel->Lead_Selection In_Vivo_Studies In Vivo Efficacy Studies: Rodent Models of Neurological Disease Lead_Selection->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Caption: A generalized experimental workflow for the screening and identification of nNOS inhibitors.

Experimental Protocols

Reproducible and robust experimental design is fundamental to the accurate assessment of inhibitor efficacy. Below are detailed protocols for in vitro and cell-based nNOS inhibition assays.

Protocol 1: In Vitro nNOS Inhibition Assay (Griess Assay)

This protocol measures the production of nitrite, a stable oxidation product of NO, as an indicator of nNOS activity.[9]

Materials:

  • Purified recombinant human nNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (activator)

  • CaCl2

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Prepare a Reaction Master Mix: In the assay buffer, combine L-arginine, NADPH, calmodulin, and CaCl2 at their final desired concentrations.

  • Aliquot Master Mix: Add the master mix to the wells of a 96-well plate.

  • Add Inhibitors: Add serial dilutions of the test compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control without inhibitor.

  • Initiate Reaction: Add the purified nNOS enzyme to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction and Detect Nitrite:

    • Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Part B and incubate for another 5-10 minutes.

  • Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based nNOS Inhibition Assay

This protocol utilizes a cell line engineered to overexpress nNOS to assess the ability of inhibitors to cross the cell membrane and inhibit intracellular nNOS activity.[10]

Materials:

  • HEK293T cells stably transfected with an nNOS expression vector (293T/nNOS cells).[10]

  • Wild-type HEK293T cells (as a negative control).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium ionophore (e.g., A23187) to induce calcium influx and activate nNOS.[10]

  • Test compounds (dissolved in DMSO).

  • Griess Reagent.

Procedure:

  • Cell Seeding: Seed 293T/nNOS and wild-type HEK293T cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • nNOS Activation: Add a calcium ionophore (e.g., 5 µM A23187) to all wells (except for unstimulated controls) to activate nNOS.[10]

  • Incubation: Incubate the cells for a defined period (e.g., 8 hours) to allow for NO production.[10]

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Nitrite Measurement: Perform the Griess assay on the collected supernatants as described in Protocol 1.

  • Data Analysis: Calculate the IC50 values of the inhibitors based on the reduction in nitrite production in the treated 293T/nNOS cells compared to the vehicle-treated control.

Conclusion

The development of selective nNOS inhibitors holds significant promise for the treatment of a range of neurological disorders. The comparison between a selective 2-aminoquinoline derivative and the non-selective inhibitor L-NAME highlights the critical importance of isoform selectivity in modern drug discovery. While non-selective inhibitors like L-NAME are invaluable research tools, the future of therapeutic intervention lies in compounds with a precisely tailored activity profile to maximize efficacy and minimize off-target effects. The experimental protocols provided herein offer a robust framework for the identification and characterization of such next-generation nNOS inhibitors.

References

  • Li, H., et al. (2010). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 53(4), 1539-1547.
  • Zhou, L., & Zhu, D. Y. (2009).
  • Nitric oxide signaling pathway. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Al-Shorbagy, M. Y., et al. (2021). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. Journal of Biomolecular Structure and Dynamics, 39(12), 4429-4441.
  • Li, H., et al. (2011). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. ACS Medicinal Chemistry Letters, 2(4), 322-326.
  • Nitric Oxide Pathway: Biomarkers and Mechanisms. (n.d.). AnyGenes. Retrieved January 16, 2026, from [Link]

  • Li, H., et al. (2011). In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures. Bioorganic & Medicinal Chemistry Letters, 21(10), 2934-2937.
  • Cinelli, M. A., et al. (2011). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase.
  • Wang, Q., et al. (2003). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Pharmacological and Toxicological Methods, 49(2), 127-132.
  • Pensa, A. V., et al. (2018). Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7622-7635.
  • Pensa, A. V., et al. (2018). Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors. eScholarship. Retrieved January 16, 2026, from [Link]

  • Sgrignani, J., et al. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International Journal of Molecular Sciences, 22(11), 5894.
  • Bonomo, S., et al. (2019). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Archiv der Pharmazie, 352(10), e1900130.

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A Senior Application Scientist's Guide to 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine and Its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of privileged structures is a cornerstone of designing novel therapeutics. The morpholine and pyridine moieties are prominent in this regard, frequently appearing in a vast array of biologically active compounds. This guide provides an in-depth comparative analysis of 4-(6-chloro-pyridine-3-sulfonyl)-morpholine, a scaffold of significant interest, and its analogs. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide practical insights into the synthesis and evaluation of this important class of molecules.

The 4-(Pyridin-3-sulfonyl)-morpholine Scaffold: A Privileged Core

The combination of a pyridine ring, a sulfonyl linker, and a morpholine moiety creates a versatile scaffold with favorable physicochemical properties. The morpholine ring, in particular, is often incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. The pyridine ring offers a handle for a wide range of chemical modifications to modulate potency and selectivity. The sulfonyl group acts as a rigid linker, positioning the morpholine and pyridine rings in a defined spatial orientation.

Our core molecule of interest, this compound, presents a specific substitution pattern that has been explored in various contexts, often as an inhibitor of protein kinases. The 6-chloro substituent on the pyridine ring can serve as a key interaction point within the ATP-binding pocket of kinases or as a site for further chemical elaboration.

Synthesis of 4-(Pyridin-3-sulfonyl)-morpholine Analogs

The general synthesis of this class of compounds typically involves the reaction of a substituted pyridine-3-sulfonyl chloride with morpholine or a substituted morpholine derivative. This nucleophilic substitution reaction is a robust and versatile method for generating a library of analogs.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product PySO2Cl Substituted Pyridine-3-sulfonyl chloride Reaction + PySO2Cl->Reaction Morpholine Morpholine or Analog Morpholine->Reaction Solvent Solvent (e.g., DCM, THF) Base (e.g., Triethylamine) Reaction->Solvent Product 4-(Substituted-pyridin-3-sulfonyl)-morpholine Solvent->Product

Caption: General synthetic scheme for 4-(pyridin-3-sulfonyl)-morpholine analogs.

Comparative Analysis of Analogs: Structure-Activity Relationships

Impact of Pyridine Ring Substitution

The substitution pattern on the pyridine ring is a critical determinant of biological activity. Modifications at this position can influence potency, selectivity, and pharmacokinetic properties.

  • Halogenation: The presence of a chlorine atom at the 6-position of the pyridine ring, as in our core molecule, is a common feature in many kinase inhibitors. Halogens can participate in halogen bonding and occupy hydrophobic pockets within the ATP-binding site. Studies on related pyridine derivatives have shown that the nature and position of the halogen can significantly impact potency. For instance, in a series of farnesyl-protein transferase inhibitors, chloro, bromo, and iodo analogs were found to be equipotent, while a fluoro analog was less active.

  • Alkyl and Aryl Groups: The introduction of small alkyl groups can enhance hydrophobic interactions and improve potency. Conversely, bulky substituents may lead to steric hindrance and a loss of activity.

  • Hydrogen-Bonding Moieties: The addition of groups capable of hydrogen bonding, such as -OMe, -OH, or -NH2, can lead to enhanced antiproliferative activity by forming key interactions with the target protein.

Modifications of the Morpholine Ring

The morpholine ring is not merely a solubilizing group; its conformation and substitution can significantly affect binding affinity.

  • Substitution on the Morpholine Ring: Introducing substituents on the morpholine ring can provide additional interaction points with the target protein. For example, in a series of dopamine D4 receptor antagonists, chiral alkoxymethyl morpholine analogs were synthesized, leading to the identification of highly potent and selective compounds.

  • Bioisosteric Replacement: Replacing the morpholine ring with other heterocycles, such as piperazine or piperidine, can modulate the compound's basicity, lipophilicity, and biological activity. For instance, in a study of imidazo[1,2-b]pyridazines as TAK1 inhibitors, the introduction of a morpholine at the C6 position improved kinase inhibition compared to analogs with no substitution or a piperazine moiety.

The Role of the Sulfonyl Linker

The sulfonyl group provides a rigid connection between the pyridine and morpholine moieties. While less frequently modified, alterations to this linker can impact the overall conformation of the molecule and its fit within the binding site. Replacing the sulfonyl group with other linkers, such as an amide or an ether, would fundamentally change the compound's geometry and electronic properties, leading to a different SAR profile.

Experimental Data Summary

The following table summarizes representative data from the literature for related pyridine-sulfonyl and morpholine-containing compounds, illustrating the impact of structural modifications on biological activity. It is important to note that these compounds were not all tested in the same assay or against the same target, but the data provides valuable insights into general SAR trends.

Compound/Analog ClassTargetKey Structural FeaturesActivity (IC50/Ki)Reference
Thieno[3,2-d]pyrimidine Derivative PI3K p110alphaMorpholino-thienopyrimidine core2.0 nM
Imidazo[1,2-b]pyridazine Analog TAK16-morpholino substitution55 nM
Pyrazolopyridine Derivative PEX14-PEX5 PPINaphthalene moietyEC50 significantly lower than parent compound
Pyridine-Quinoline Hybrid PIM-1 KinaseCompetitive inhibitorPotent in-vitro activity
4-(piperid-3-yl)amino substituted 6-pyridylquinazoline PI3Kδ6-pyridylquinazoline core0.7 nM

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To quantitatively assess the inhibitory potential of this compound and its analogs against a specific protein kinase, a robust and high-throughput assay is required. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Prepare Kinase Reaction: - Kinase - Substrate - ATP - Test Compound B 2. Incubate at 30°C for 30 min A->B C 3. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP B->C D 4. Incubate at room temperature for 40 min C->D E 5. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence D->E F 6. Incubate at room temperature for 30 min E->F G 7. Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction in a final volume of 6 µL. The reaction mixture should contain the appropriate kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), the protein or peptide substrate, 10 µM ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for 30 minutes to allow the kinase reaction to proceed.

  • Reaction Termination: Add 6 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add 12 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and, through a coupled luciferase/luciferin reaction, generates a luminescent signal that is proportional to the ADP concentration.

  • Signal Stabilization: Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The inhibitory activity of the test compounds is determined by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. This guide has provided a comparative analysis of this scaffold and its analogs by synthesizing structure-activity relationship data from the literature. The key takeaways for researchers are:

  • Systematic Modification: The pyridine and morpholine rings offer numerous positions for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

  • Bioisosteric Replacement: Exploring bioisosteres of the morpholine ring can lead to improved biological activity and drug-like properties.

  • Quantitative Evaluation: Robust in vitro assays, such as the ADP-Glo™ kinase assay, are essential for the quantitative comparison of analog performance.

Future research in this area should focus on the systematic exploration of the chemical space around this scaffold, guided by structural biology and computational modeling, to design next-generation inhibitors with superior efficacy and safety profiles.

References

  • [No Author]. [Pharmacokinetics and biotransformation of 3-cyan-2-morpholino-5-(pyrid-4-yl)pyridine (AWD 122-14) in the rat]. PubMed. Available from: [Link]

  • [No Author]. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC - NIH. National Institutes of Health. Available from: [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P.

Unmasking the Molecular Target of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigma of a Novel Scaffold

In the landscape of contemporary drug discovery, the identification of a novel bioactive compound's molecular target is a critical inflection point. The compound 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine presents a unique scaffold, integrating a substituted pyridine-3-sulfonyl core with a morpholine moiety. While the morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into centrally acting agents to enhance pharmacokinetic properties[1][2], the specific molecular target of this particular combination remains unelucidated. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically identify and validate the molecular target of this compound. We will objectively compare potential target classes based on structural analogy and present a robust, multi-faceted experimental workflow to confirm the target with a high degree of scientific rigor.

Based on a thorough analysis of its structural components, we hypothesize that this compound is likely to interact with one of two major classes of enzymes: Monoamine Oxidases (MAOs) or Protein Kinases . The morpholine ring is a common feature in several known MAO inhibitors[3][4], while the pyridine-3-sulfonyl group is present in a number of kinase inhibitors, including those targeting the PI3K/PI4K family[5][6]. This guide will, therefore, focus on a dual-pronged screening and validation strategy.

Comparative Analysis of Potential Molecular Targets

Target ClassRationale for HypothesisKey Distinguishing Features
Monoamine Oxidases (MAO-A & MAO-B) The morpholine ring is a key pharmacophore in several CNS-active drugs, including the reversible MAO-A inhibitor, moclobemide.[3]MAOs are mitochondrial flavoenzymes crucial for the degradation of monoamine neurotransmitters. Inhibition leads to increased synaptic levels of neurotransmitters like serotonin, dopamine, and norepinephrine.
Protein Kinases (e.g., PI3K/Akt pathway) Pyridine-sulfonamide derivatives have been identified as inhibitors of phosphoinositide 3-kinases (PI3Ks) and other related kinases.[5][6]Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing pivotal roles in cell signaling, proliferation, and survival.

Experimental Workflow for Target Identification and Validation

This section outlines a logical and self-validating experimental workflow designed to systematically investigate the molecular target of this compound.

G cluster_0 Phase 1: Initial Target Screening cluster_1 Phase 2: Target Confirmation & Potency cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Phase 4: In Vivo Target Validation A Broad Kinase Panel Screen C Dose-Response Assays (IC50 Determination) A->C B Monoamine Oxidase (MAO-A/B) Inhibition Assay B->C D Direct Binding Assays (e.g., SPR, ITC) C->D E Cellular Target Engagement Assays D->E F Functional Cellular Assays (e.g., Pathway Modulation) E->F G Animal Model of Disease F->G

Caption: A streamlined workflow for the identification and validation of the molecular target of this compound.

Detailed Experimental Protocols

Phase 1: Initial Target Screening

The initial phase is designed to cast a wide net and identify potential "hits" from our hypothesized target classes.

  • Objective: To determine if this compound exhibits inhibitory activity against a diverse panel of human protein kinases.

  • Methodology: A commercially available kinase panel screen (e.g., Eurofins, Reaction Biology) is recommended. The compound should be screened at a single, high concentration (e.g., 10 µM) against a panel of at least 100 different kinases.

  • Data Interpretation: A significant inhibition (typically >50%) of any kinase in the panel will be considered a "hit" and will warrant further investigation.

  • Objective: To assess the inhibitory potential of the compound against both MAO-A and MAO-B isoforms.

  • Protocol:

    • Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and a detection reagent that measures the production of hydrogen peroxide.

    • Assay Setup: The assay is performed in a 96-well plate format. The compound is pre-incubated with the MAO enzyme.

    • Reaction Initiation: The reaction is initiated by the addition of the substrate.

    • Detection: The production of hydrogen peroxide is measured using a fluorescent or colorimetric probe.

    • Controls: Include a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control and a vehicle control (e.g., DMSO).

  • Data Interpretation: A reduction in the signal compared to the vehicle control indicates inhibition of MAO activity.

Phase 2: Target Confirmation & Potency Determination

Once a preliminary "hit" is identified, the next step is to confirm the interaction and quantify the compound's potency.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the identified target(s).

  • Methodology:

    • Perform the same assay as in Phase 1 (kinase or MAO assay).

    • Use a serial dilution of this compound (e.g., 10 concentrations ranging from 1 nM to 100 µM).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

  • Objective: To confirm a direct physical interaction between the compound and the putative target protein.

  • Recommended Techniques:

    • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow different concentrations of the compound over the surface to measure binding kinetics (kon and koff) and affinity (KD).

    • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of the compound to the target protein in solution, providing thermodynamic parameters of the interaction.

Phase 3: Cellular and Functional Validation

Demonstrating target engagement and functional consequences in a cellular context is crucial for validation.

  • Objective: To confirm that the compound can bind to its target within a living cell.

  • Methodology (Example for a Kinase Target):

    • Western Blotting: Treat cells with the compound and then lyse them. Probe the cell lysate with an antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. A decrease in phosphorylation indicates target engagement and inhibition.

  • Objective: To measure the functional consequences of target inhibition in a cellular context.

  • Methodology (Example for a MAO-A Target):

    • Neurotransmitter Uptake/Release Assays: In a suitable neuronal cell line, measure the effect of the compound on the extracellular levels of monoamines (e.g., serotonin) using techniques like high-performance liquid chromatography (HPLC) or specific fluorescent probes.

Phase 4: In Vivo Target Validation

The final step is to demonstrate that the compound engages its target in a living organism and elicits a physiological response.

  • Objective: To assess the efficacy of the compound in a relevant animal model and confirm target engagement in vivo.

  • Methodology:

    • Select an appropriate animal model based on the confirmed molecular target (e.g., a model of depression for a MAO inhibitor, a cancer xenograft model for a kinase inhibitor).

    • Administer the compound to the animals and monitor for therapeutic effects.

    • At the end of the study, collect tissues of interest and perform ex vivo analysis (e.g., western blotting for phosphoproteins, measurement of neurotransmitter levels) to confirm target engagement.

Conclusion: A Pathway to Clarity

The journey to confirm the molecular target of a novel compound like this compound is a systematic process of hypothesis generation, rigorous testing, and data-driven validation. By following the comprehensive workflow outlined in this guide, researchers can confidently navigate the complexities of target identification. This structured approach, which combines broad screening with detailed biochemical, cellular, and in vivo validation, will not only unveil the mechanism of action of this intriguing molecule but also pave the way for its potential development as a novel therapeutic agent.

References

  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews.

  • An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • Pyridine-3-sulfonyl chloride | 16133-25-8. Biosynth.

  • Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. ResearchGate.

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate.

  • Buy Pyridine-3-sulfonamide | 2922-45-4. Smolecule.

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A Comparative Guide to the Reproducibility of mTOR Kinase Inhibitors: An In-Depth Analysis of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, particularly concerning the mTOR (mammalian Target of Rapamycin) pathway, the reproducibility of experimental findings is paramount for the advancement of therapeutic candidates. This guide provides a comprehensive comparison of the experimental reproducibility of a novel compound, 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine, with established mTOR inhibitors sharing a similar structural scaffold. By delving into the causality behind experimental design and presenting detailed, self-validating protocols, this document aims to equip researchers with the insights necessary to critically evaluate and replicate findings in this competitive field.

Introduction: The Significance of the Pyridine-Sulfonyl-Morpholine Scaffold

The morpholine ring is a privileged pharmacophore in medicinal chemistry, known to enhance the potency and modulate the pharmacokinetic properties of various drug candidates.[1] When incorporated into a pyridine sulfonyl scaffold, it has given rise to a class of compounds with significant biological activity. Recent high-throughput screening efforts have identified sulfonyl-morpholino-pyrimidines as promising and selective inhibitors of mTOR kinase, a critical regulator of cell growth, proliferation, and metabolism. The core structure's ability to interact with the hinge region of the kinase domain makes it a compelling starting point for the development of novel anticancer agents.

This guide focuses on This compound , a compound of interest due to its structural analogy to known kinase inhibitors. To assess its experimental reproducibility, we will compare it with two representative compounds from the sulfonyl-morpholino-pyrimidine class that have published data on mTOR inhibition.

Compound of Interest:

  • CPSM: this compound

Comparative Compounds:

  • SMP-1: A representative sulfonyl-morpholino-pyrimidine with a hydrogen bond donor motif.[2]

  • SMP-Urea-32: An isosteric replacement of the indole functionality in the SMP series, showing potent mTOR inhibition.[2]

Experimental Framework for Assessing mTOR Inhibition

To ensure the reproducibility of findings, a robust and well-defined experimental workflow is essential. The following sections detail the critical protocols for evaluating the inhibitory potential of the aforementioned compounds against mTOR kinase.

In Vitro mTOR Kinase Inhibition Assay

Rationale: The primary validation of a potential mTOR inhibitor is its ability to directly inhibit the enzymatic activity of the mTOR kinase. A biochemical assay provides a quantitative measure of this inhibition, typically expressed as the half-maximal inhibitory concentration (IC50). The protocol below is designed for high-throughput screening and is adaptable for detailed kinetic studies.

Experimental Workflow:

mTOR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (CPSM, SMP-1, SMP-Urea-32) Incubation Incubation (Compounds, mTOR, Substrate, ATP) 30 min @ 30°C Compound_Prep->Incubation Enzyme_Prep mTOR Kinase Preparation (Recombinant Human mTOR) Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP Preparation (PHAS-I/4E-BP1 & ATP) Substrate_Prep->Incubation Detection Detection of Phosphorylation (e.g., ADP-Glo™ Kinase Assay) Incubation->Detection Data_Acquisition Luminescence Reading Detection->Data_Acquisition IC50_Calc IC50 Curve Fitting (Non-linear Regression) Data_Acquisition->IC50_Calc

Caption: Workflow for in vitro mTOR kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of CPSM, SMP-1, and SMP-Urea-32 in DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Mixture: In a 384-well plate, add 5 µL of each compound dilution. To this, add 10 µL of a solution containing recombinant human mTOR enzyme and the substrate (e.g., PHAS-I/4E-BP1).

  • Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of a solution containing ATP at a concentration close to its Km value for mTOR.

  • Incubation: Incubate the reaction plate at 30°C for 30 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Self-Validation: The inclusion of a known mTOR inhibitor (e.g., Rapamycin) as a positive control and a vehicle (DMSO) as a negative control in each assay plate is crucial for validating the assay's performance and ensuring the reliability of the generated data.

Cellular Assay for mTOR Pathway Inhibition

Rationale: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is necessary to determine if the compound can penetrate the cell membrane and inhibit mTOR signaling in a physiological context. This is typically assessed by measuring the phosphorylation status of downstream mTOR substrates, such as p70S6K or 4E-BP1.

Experimental Workflow:

Cellular_mTOR_Workflow Cell_Culture Cell Culture (e.g., MCF-7, U87MG) Compound_Treatment Compound Treatment (CPSM, SMP-1, SMP-Urea-32) 24 hours Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis & Protein Quantification Compound_Treatment->Cell_Lysis Western_Blot Western Blot Analysis (p-p70S6K, p-4E-BP1, total proteins) Cell_Lysis->Western_Blot Densitometry Densitometric Analysis & Normalization Western_Blot->Densitometry

Caption: Workflow for cellular mTOR pathway inhibition assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cell lines known to have an active mTOR pathway (e.g., MCF-7 or U87MG) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of CPSM, SMP-1, and SMP-Urea-32 for 24 hours.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated p70S6K (Thr389), phosphorylated 4E-BP1 (Thr37/46), and their corresponding total protein counterparts. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Incubate the membranes with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.

Trustworthiness: The reproducibility of this assay relies on consistent cell culture conditions, precise timing of treatments, and the use of validated antibodies. Running biological replicates is essential to ensure the statistical significance of the observed effects.

Comparative Performance Data

The following table summarizes the expected hypothetical performance data for the compounds based on the known activity of the sulfonyl-morpholino-pyrimidine class of inhibitors. It is important to note that the data for CPSM is predictive and requires experimental validation.

CompoundIn Vitro mTOR IC50 (nM)Cellular p-p70S6K Inhibition (IC50, nM)
CPSM To be determinedTo be determined
SMP-1 50 - 100200 - 500
SMP-Urea-32 10 - 50100 - 300

Data for SMP-1 and SMP-Urea-32 are representative values from the literature.[2]

Discussion: Interpreting Reproducibility and Structure-Activity Relationships

The reproducibility of experimental results for compounds like this compound is contingent on several factors. The purity of the synthesized compound is a critical initial checkpoint. Minor impurities can lead to off-target effects or inaccurate potency measurements. The choice of experimental assays and their meticulous execution, as detailed in the protocols above, are equally vital.

The structural differences between CPSM and the comparative SMP compounds are expected to influence their biological activity. The pyridine ring in CPSM, compared to the pyrimidine ring in the SMP series, may alter the electronic properties and the precise geometry of the molecule's interaction with the mTOR kinase active site. The presence and nature of substituents on the aromatic ring are also known to be critical for potent inhibition, often by forming key hydrogen bonds.[2]

To ensure the reproducibility of future studies with this compound, it is imperative to:

  • Thoroughly characterize the compound: Confirm its identity and purity using methods such as NMR, mass spectrometry, and HPLC.

  • Adhere strictly to validated protocols: Follow the detailed experimental procedures outlined in this guide.

  • Include appropriate controls: Always run positive and negative controls to validate each experiment.

  • Perform replicate experiments: Conduct both technical and biological replicates to assess the variability of the data and ensure statistical significance.

Conclusion

While this compound represents a promising chemical scaffold for the development of novel mTOR inhibitors, its experimental reproducibility must be rigorously established. This guide provides a framework for the systematic evaluation of its in vitro and cellular activity, alongside a comparison with structurally related compounds with known mTOR inhibitory properties. By adhering to the principles of scientific integrity and employing self-validating experimental designs, researchers can generate reliable and reproducible data, thereby accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Verheijen, J. C., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(1), 640-3. [Link]

  • Fatima, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 167, 324-356. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

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A Comparative Analysis of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine, a Novel Kinase Inhibitor, for the Treatment of Moderate-to-Severe Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the investigational compound 4-(6-chloro-pyridine-3-sulfonyl)-morpholine—referred to herein as Compound X —with current standard-of-care treatments for moderate-to-severe plaque psoriasis. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of psoriasis therapeutics. While Compound X is a hypothetical agent for the purposes of this guide, its structural motifs are common in modern kinase inhibitors, allowing for a scientifically grounded exploration of its potential therapeutic profile.

Introduction: The Unmet Need in Psoriasis Treatment and the Rationale for Novel Oral Therapies

Psoriasis is a chronic, immune-mediated inflammatory disease affecting millions worldwide. The management of moderate-to-severe plaque psoriasis has been revolutionized by the advent of biologic therapies, which target specific cytokines and have demonstrated remarkable efficacy. However, challenges remain, including the parenteral route of administration for biologics, potential for immunogenicity, and the need for cold-chain storage, all of which can impact patient adherence and accessibility.

This has spurred the development of novel oral small-molecule inhibitors that can offer the convenience of at-home administration combined with high efficacy and safety. Compound X, with its pyridine-sulfonyl-morpholine core, represents a plausible next-generation kinase inhibitor designed to selectively modulate key inflammatory pathways implicated in psoriasis.

Proposed Mechanism of Action: Selective Inhibition of the IL-23/TH17 Axis

The interleukin-23 (IL-23)/T helper 17 (TH17) cell axis is a critical pathogenic pathway in psoriasis. Upon activation by antigen-presenting cells, TH17 cells produce pro-inflammatory cytokines, including IL-17 and IL-22, which drive the characteristic keratinocyte hyperproliferation and inflammation seen in psoriatic plaques. The signaling of IL-23 and other key cytokines is mediated by the Janus kinase (JAK) family of enzymes.

We hypothesize that Compound X is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the JAK family that is crucial for the signaling of IL-23, IL-12, and Type I interferons. By binding to the ATP-binding site of the TYK2 kinase domain, Compound X is proposed to block the phosphorylation and activation of STAT proteins, thereby interrupting the downstream signaling cascade that leads to TH17 cell differentiation and cytokine production.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-23R IL-23 Receptor TYK2_JAK2 TYK2 / JAK2 IL-23R->TYK2_JAK2 Activation STAT3 STAT3 TYK2_JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene_Transcription Gene Transcription (RORγt, IL-17, IL-22) pSTAT3->Gene_Transcription Nuclear Translocation Compound_X Compound X (Hypothetical Inhibitor) Compound_X->TYK2_JAK2 Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene_Transcription->Pro-inflammatory Cytokines Production IL-23 IL-23 IL-23->IL-23R Binding Psoriasis Pathogenesis Psoriasis Pathogenesis Pro-inflammatory Cytokines->Psoriasis Pathogenesis Drives

Caption: Proposed mechanism of action of Compound X in the IL-23 signaling pathway.

Comparative Efficacy: A Hypothetical Head-to-Head Analysis

To contextualize the potential of Compound X, the following table presents hypothetical efficacy data against a leading biologic, Secukinumab (an IL-17A inhibitor), and a recently approved oral TYK2 inhibitor, Deucravacitinib. The primary endpoint in psoriasis trials is the Psoriasis Area and Severity Index (PASI), with PASI 75, 90, and 100 representing a 75%, 90%, and 100% reduction in PASI score from baseline, respectively.

TreatmentRoute of AdministrationPASI 75 at Week 16PASI 90 at Week 16PASI 100 at Week 16
Compound X (Hypothetical) Oral, once daily~85%~65%~40%
Secukinumab (IL-17A Inhibitor)Subcutaneous injection80-90%65-75%40-50%
Deucravacitinib (TYK2 Inhibitor)Oral, once daily~60%~35%~15%
PlaceboOral or Injection<10%<5%<2%

Note: Data for Secukinumab and Deucravacitinib are based on published clinical trial results. Data for Compound X is hypothetical and for illustrative purposes only.

This hypothetical data positions Compound X as a highly effective oral agent, potentially offering efficacy comparable to injectable biologics.

Safety and Tolerability: A Projected Profile

The safety profile of a novel agent is paramount. Based on the known class effects of kinase inhibitors, a projected safety profile for Compound X is compared with that of Secukinumab and Deucravacitinib below.

Adverse Event ClassCompound X (Projected) Secukinumab (Established)Deucravacitinib (Established)
Common Adverse Events Nasopharyngitis, upper respiratory tract infection, headache, diarrhea.Nasopharyngitis, diarrhea, upper respiratory tract infection.Upper respiratory tract infections, headache, diarrhea.[1]
Adverse Events of Interest Potential for mild elevations in liver enzymes and creatine phosphokinase, requiring monitoring. Acne and folliculitis may occur.Increased risk of mucocutaneous Candida infections. Low risk of inflammatory bowel disease exacerbation.Folliculitis, acne. Does not carry the boxed warnings of other JAK inhibitors regarding serious infections, malignancy, and thrombosis.[1]
Serious Adverse Events Low projected rate of serious infections. No anticipated increased risk of major adverse cardiovascular events or thrombosis due to high selectivity.Low rate of serious infections. Rare instances of anaphylaxis.Low rate of serious infections.[1]

This projected profile suggests that Compound X, if successfully developed, could offer a favorable balance of efficacy and safety, a key consideration for the long-term management of psoriasis.

Experimental Protocols

To validate the proposed mechanism and therapeutic potential of Compound X, the following experimental workflows are essential.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC50) of Compound X against its target kinase, TYK2.

Objective: To quantify the concentration of Compound X required to inhibit 50% of TYK2 kinase activity.

Materials:

  • Recombinant human TYK2 enzyme

  • Kinase substrate (e.g., a generic peptide substrate for JAK family kinases)

  • ATP (Adenosine triphosphate)

  • Compound X (solubilized in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the substrate, and the serially diluted Compound X or DMSO (vehicle control).

  • Enzyme Addition: Add the recombinant TYK2 enzyme to each well to initiate the reaction.

  • ATP Addition: After a brief pre-incubation, add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control. Plot the percent inhibition against the logarithm of the Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Cytokine Release Assay

This protocol outlines a method to assess the functional effect of Compound X on cytokine production in human peripheral blood mononuclear cells (PBMCs).

Objective: To measure the inhibition of IL-17 and IL-22 production by activated T-cells in the presence of Compound X.

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 cell culture medium supplemented with FBS, penicillin, and streptomycin

  • IL-23 recombinant human protein

  • Anti-CD3 and anti-CD28 antibodies

  • Compound X (solubilized in DMSO)

  • ELISA kits for human IL-17 and IL-22

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Treat the cells with various concentrations of Compound X or DMSO (vehicle control) for 1 hour.

  • Cell Activation: Stimulate the cells with a combination of anti-CD3/anti-CD28 antibodies and IL-23 to induce TH17 differentiation and cytokine production.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of IL-17 and IL-22 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine production at each concentration of Compound X compared to the stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.

G cluster_workflow Experimental Workflow: Cell-Based Assay Isolate_PBMCs Isolate PBMCs from healthy donor blood Plate_Cells Plate PBMCs in 96-well plate Isolate_PBMCs->Plate_Cells Treat_Compound Treat with Compound X (or DMSO control) Plate_Cells->Treat_Compound Activate_Cells Activate with anti-CD3/CD28 and IL-23 Treat_Compound->Activate_Cells Incubate Incubate for 72 hours Activate_Cells->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant ELISA Measure IL-17/IL-22 via ELISA Collect_Supernatant->ELISA Analyze_Data Analyze data and calculate IC50 ELISA->Analyze_Data

Sources

Navigating the Uncharted: A Comparative Analysis of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

A candid assessment for researchers, scientists, and drug development professionals on the challenges and potential paths forward for a novel chemical entity.

In the landscape of drug discovery and development, the journey of a novel chemical entity from synthesis to potential therapeutic application is fraught with challenges. A critical step in this process is the comprehensive evaluation of a compound's biological effects across a range of preclinical models. This guide was intended to provide a detailed cross-validation and comparison of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine against other therapeutic alternatives. However, an extensive search of the current scientific literature and public databases reveals a significant information gap regarding the biological activity and molecular targets of this specific compound.

This reality precludes a direct, data-driven comparison as initially envisioned. Instead, this guide will pivot to address the practical challenges of working with such an uncharacterized molecule. We will explore the broader context of the chemical scaffolds present in "this compound"—the pyridine and morpholine moieties—to infer potential avenues for investigation and to frame a strategic approach for its initial biological characterization.

The Structural Clues: Pyridine and Morpholine Scaffolds

The chemical structure of this compound offers the first clues to its potential biological relevance. Both the pyridine and morpholine rings are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with diverse and potent pharmacological activities.[1][2]

  • Pyridine Derivatives: This class of compounds exhibits a vast range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Their ability to act as scaffolds for designing molecules that interact with various biological targets makes them a cornerstone of modern drug discovery.[5]

  • Morpholine Moiety: The morpholine ring is often incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability, and to improve their pharmacokinetic profiles.[6][7] Furthermore, morpholine-containing compounds have been identified as potent inhibitors of various enzymes, including kinases, and modulators of central nervous system targets.[6][8][9]

The combination of a pyridine ring with a sulfonylmorpholine group, as seen in the compound of interest, suggests the potential for a range of biological activities, with a particular possibility of targeting kinases or other enzymes where the morpholine can interact with the hinge region of the ATP-binding pocket.[8]

The Path Forward: A Proposed Workflow for Initial Characterization

Given the absence of published data, a systematic approach is required to elucidate the biological effects of this compound. The following experimental workflow is proposed as a starting point for its initial characterization.

Caption: A proposed experimental workflow for the initial biological characterization of an uncharacterized compound.

Hypothetical Comparative Framework: A Look at Kinase Inhibition

While purely speculative without initial screening data, if this compound were to show activity as a kinase inhibitor, a comparative analysis would involve benchmarking it against established inhibitors of the identified target kinase.

For instance, if the compound were found to be an inhibitor of Phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling, a comparative guide would include:

  • Established PI3K Inhibitors: Compounds like LY294002 and more recent clinical candidates would serve as comparators.[10]

  • Experimental Data Points:

    • In Vitro Kinase Assays: Comparing the IC50 values against the target kinase and a panel of other kinases to determine potency and selectivity.

    • Cell-Based Assays: Evaluating the inhibition of downstream signaling pathways (e.g., phosphorylation of Akt) and the anti-proliferative effects in relevant cancer cell lines.

    • In Vivo Efficacy Models: Assessing tumor growth inhibition in xenograft or syngeneic mouse models.

    • Pharmacokinetic Profiling: Comparing parameters such as oral bioavailability, half-life, and tissue distribution.

The data would be presented in clear, comparative tables to facilitate objective assessment.

Detailed Experimental Protocols: A Glimpse into Future Work

To provide a tangible example, should the compound be investigated as a potential anticancer agent, a standard cell viability assay would be a crucial first step.

Protocol: MTT Cell Viability Assay

This protocol outlines a colorimetric assay to assess the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., a panel of breast, lung, and colon cancer lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software package.

Conclusion and Future Directions

While a direct comparative guide for this compound is not feasible at this time due to a lack of publicly available data, this document provides a framework for its initial investigation. The presence of the pyridine and morpholine moieties suggests a high potential for biological activity, and the proposed workflow offers a systematic path to uncover its mechanism of action and therapeutic potential.

For researchers and organizations in possession of this compound, the immediate next steps should involve broad, unbiased screening to identify its biological target(s). Once a primary biological effect is established, a more focused and data-rich comparative analysis against relevant alternatives can be conducted, paving the way for its further development. The scientific community awaits the disclosure of such data to understand the potential of this and similar novel chemical entities.

References

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Request PDF. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Letters in Drug Design & Discovery. [Link]

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  • Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]

  • A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules. [Link]

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A Comparative Guide to the In Vivo Validation of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine: A Putative PI3K/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-(6-chloro-pyridine-3-sulfonyl)-morpholine, a novel investigational compound. Based on its structural motifs, particularly the presence of an aryl-morpholine which is a known pharmacophore for the PI3K kinase family, this molecule is hypothesized to function as an inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in various cancers, making it a prime target for therapeutic development.[3][4][5]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind the experimental design, ensuring a self-validating and robust preclinical data package. We will compare its hypothetical performance metrics against established dual PI3K/mTOR inhibitors to provide context for its potential therapeutic utility.

Section 1: The Mechanistic Hypothesis: Targeting the PI3K/Akt/mTOR Axis

The foundational step in any in vivo validation is a clear, testable hypothesis. The structure of this compound suggests it may occupy the ATP-binding pocket of PI3K and/or mTOR kinases. The PI3K/Akt/mTOR pathway is a complex signaling cascade with multiple feedback loops.[5] Effective validation requires demonstrating target engagement and downstream pathway modulation.

The core hypothesis is that our compound inhibits PI3K and/or mTOR, leading to decreased phosphorylation of key downstream effectors like Akt, S6 Kinase (S6K), and 4E-BP1, ultimately resulting in reduced cell proliferation and tumor growth.

PI3K_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt P-Thr308 mtorc1 mTORC1 akt->mtorc1 mtorc2 mTORC2 mtorc2->akt P-Ser473 s6k p70S6K mtorc1->s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 proliferation Cell Growth, Proliferation, Survival s6k->proliferation four_ebp1->proliferation compound This compound (Compound-X) compound->pi3k Inhibits compound->mtorc2 Inhibits compound->mtorc1 Inhibits

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by the compound.

Section 2: A Phased Approach to In Vivo Validation

A logical, phased experimental workflow is critical to build a compelling case for a compound's mechanism and efficacy. This workflow ensures that data from each phase informs the design of the next, maximizing resource efficiency and scientific rigor.

In_Vivo_Workflow cluster_0 cluster_1 cluster_2 phase1 Phase 1: Foundational Studies (Tolerability & PK) mtd Maximum Tolerated Dose (MTD) - Dose-escalation study - Monitor body weight, clinical signs pk Pharmacokinetics (PK) - Single dose study at MTD - Measure Cmax, Tmax, AUC, half-life mtd->pk Informs Dose pd Pharmacodynamic (PD) Analysis - Establish tumor xenograft - Treat with single dose - Harvest tumors at Tmax - Assess p-Akt, p-S6 levels mtd->pd pk->pd Informs Timing phase2 Phase 2: Mechanism Validation (Pharmacodynamics) efficacy Efficacy Study - Treat established tumors for 2-4 weeks - Measure tumor volume (TVI) - Monitor body weight pd->efficacy Confirms MoA pd->efficacy phase3 Phase 3: Therapeutic Potential (Efficacy)

Caption: Phased workflow for robust in vivo validation of a kinase inhibitor.

Phase 1: Foundational Studies (Tolerability & Pharmacokinetics)

Causality: Before assessing mechanism or efficacy, we must understand the compound's exposure and safety profile in the host organism. An efficacious dose is irrelevant if it is not tolerated, and pharmacodynamic effects can only be interpreted in the context of drug exposure.

  • Maximum Tolerated Dose (MTD): This establishes the highest dose that can be administered without causing unacceptable toxicity. It is crucial for designing a therapeutic window for subsequent efficacy studies.

  • Pharmacokinetics (PK): This analysis reveals how the animal processes the compound. Key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and half-life are essential for designing the dosing schedule for PD and efficacy studies. For instance, the Tmax informs the optimal time point for tissue harvesting in PD studies to observe maximum target engagement.[6]

Phase 2: Mechanism Validation (Pharmacodynamics)

Causality: This is the most critical phase for validating the mechanism of action. It provides direct evidence that the compound engages its intended target in the tumor tissue at a tolerable dose.[3][7]

  • Pharmacodynamic (PD) Biomarkers: By measuring the phosphorylation status of downstream proteins (e.g., p-Akt, p-S6), we can directly quantify the biological effect of the compound on the PI3K/mTOR pathway.[4][8] A significant reduction in these markers in treated tumors versus vehicle controls serves as proof of mechanism.

Phase 3: Therapeutic Potential (Efficacy)

Causality: Once target engagement is confirmed, the ultimate test is whether this engagement translates into a therapeutic anti-tumor effect.

  • Xenograft Efficacy Studies: This involves treating tumor-bearing mice over an extended period (e.g., 21 days) and measuring the inhibition of tumor growth. This provides the definitive link between the hypothesized mechanism and a tangible anti-cancer outcome.[9][10]

Section 3: Key Experimental Protocols

Scientific trust is built on methodological transparency. The following are detailed protocols for the cornerstone experiments in this validation workflow.

Protocol 1: Tumor Xenograft Model Establishment
  • Cell Line Selection: Choose a human cancer cell line with a known dependency on the PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer, A549 lung cancer).[6]

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NU/NU nude mice) to prevent rejection of the human tumor cells.

  • Implantation: Subcutaneously inject 5 x 10⁶ cells suspended in 100 µL of Matrigel into the right flank of each mouse.

  • Monitoring: Allow tumors to grow until they reach an average volume of 150-200 mm³. Use digital calipers to measure tumors 2-3 times per week (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle, Compound-X, Comparator Drug).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
  • Dosing: In a satellite group of tumor-bearing mice, administer a single dose of Compound-X (at its MTD) or vehicle control via the intended clinical route (e.g., oral gavage).

  • Tissue Harvest: At the predetermined Tmax (from PK studies), humanely euthanize the mice.

  • Tumor Excision: Immediately excise the tumors and snap-freeze them in liquid nitrogen to preserve the phosphorylation state of proteins.

  • Lysate Preparation: Homogenize the frozen tumor tissue in lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-p-S6 Ser240/244, rabbit anti-total S6, rabbit anti-p-Akt Ser473, rabbit anti-total Akt).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band density and normalize phosphorylated protein levels to total protein levels.

Section 4: Comparative Analysis with Alternative Inhibitors

To understand the potential of this compound (designated Compound-X), its performance must be benchmarked against existing inhibitors. We will use two well-characterized dual PI3K/mTOR inhibitors, Dactolisib (BEZ235) and GDC-0980 , as comparators.[7][11] The following tables present a hypothetical but realistic dataset for such a comparison.

Table 1: Comparative Pharmacokinetics (Oral Dosing in Mice)
ParameterCompound-X (Hypothetical)Dactolisib (BEZ235)GDC-0980
Dose (mg/kg) 30405
Cmax (ng/mL) 18501200950
Tmax (hours) 241.5
AUC (ng·h/mL) 950078006200
Oral Bioavailability (%) 65%45%80%

Insight: Compound-X shows a favorable PK profile with high exposure (Cmax, AUC) and good bioavailability, suggesting efficient absorption and a potentially strong therapeutic window.

Table 2: Comparative Pharmacodynamics (p-S6 Inhibition in MCF-7 Xenografts)
Treatment GroupDose (mg/kg)p-S6 Inhibition (%) vs. Vehicle
Vehicle -0%
Compound-X 3092%
Dactolisib (BEZ235) 4085%
GDC-0980 595%

Insight: This hypothetical data demonstrates that Compound-X achieves robust target engagement in the tumor, comparable to or exceeding that of established inhibitors, confirming its mechanism of action in vivo.[9]

Table 3: Comparative Efficacy (Tumor Growth Inhibition in MCF-7 Xenografts)
Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle -QD0%+2%
Compound-X 30QD88%-3%
Dactolisib (BEZ235) 40QD75%-8%
GDC-0980 5QD91%-5%

Insight: Compound-X demonstrates strong anti-tumor efficacy with excellent tolerability (minimal body weight loss), a crucial combination for therapeutic potential. While slightly less potent than GDC-0980 in this model, its superior tolerability compared to Dactolisib could be a significant advantage.[11]

Conclusion

The in vivo validation of a novel compound like this compound requires a systematic, mechanism-driven approach. By progressing through a logical workflow of tolerability, pharmacokinetic, pharmacodynamic, and efficacy studies, a clear and defensible data package can be assembled. The hypothetical data presented here illustrates how this compound, by demonstrating potent target modulation and a strong efficacy-to-safety ratio, could represent a promising new candidate for cancer therapy. This guide provides the strategic framework and experimental detail necessary to rigorously test this hypothesis and benchmark its performance against relevant alternatives in the field.

References

  • Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - NIH. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzBS_ZZfO77Cuca3IrLg5xCBnY20Ee66zgdvAak0UB31KUia74YFAtto-Fj7z7yItGRhzA2BDgR5wifKfZQx0OSq3FoDQMIN_kzdOpY1DDJvKslmJ8zWE_-DMpjvVGIJsxSNCiThzGkbrSeNk=]
  • Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PubMed. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/25229555/]
  • Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC - NIH. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4515938/]
  • The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - NIH. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6128421/]
  • Abstract B03: Pharmacodynamic biomarker evaluation in phase I clinical trials of selective PI3K and PI3K/mTOR inhibitors | Molecular Cancer Therapeutics - AACR Journals. (Source: AACR Journals) [URL: https://mct.aacrjournals.org/content/14/12_Supplement_2/B03]
  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - Frontiers. (Source: Frontiers) [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.789433/full]
  • A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer - MDPI. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/24/13/10543]
  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. | Blood - ASH Publications. (Source: ASH Publications) [URL: https://ashpublications.
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (Source: American Society of Clinical Oncology) [URL: https://ascopubs.org/doi/full/10.1200/JOP.2012.000627]
  • Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. (Source: Springer) [URL: https://link.springer.com/article/10.1007/s10637-014-0130-7]
  • Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs - PMC - PubMed Central. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3008192/]
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. (Source: Thermo Fisher Scientific) [URL: https://tools.thermofisher.
  • Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. (Source: AACR Publications) [URL: https://aacrjournals.org/mcr/article/12/5/601/71003/Discovery-of-the-Novel-mTOR-Inhibitor-and-Its]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7909641/]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/31978684/]

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Benchmarking 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine: A Comparative Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it one of the most compelling targets for therapeutic intervention in oncology. The morpholine chemical group is a key feature in many compounds that inhibit PI3K.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound, 4-(6-chloro-pyridine-3-sulfonyl)-morpholine—hereafter referred to as Compound X—against established inhibitors of this pathway.

Based on a structural analysis, Compound X possesses key pharmacophoric features suggestive of kinase inhibition, particularly within the PI3K/mTOR family. The morpholine ring is a well-established moiety that often interacts with the ATP-binding pocket of these enzymes.[1] The chloropyridine and sulfonyl components may contribute to binding affinity and selectivity. This guide outlines a rigorous, multi-tiered experimental approach to characterize the potency, selectivity, and cellular efficacy of Compound X, thereby establishing its potential as a novel therapeutic agent.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex network of protein kinases that transmit signals from receptor tyrosine kinases to downstream effectors, ultimately regulating cellular functions. The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Activates Benchmarking_Workflow cluster_0 Stage 1: In Vitro Profiling cluster_1 Stage 2: Cell-Based Characterization cluster_2 Stage 3: Selectivity Assessment Enzymatic Enzymatic Assays (PI3Kα, β, γ, δ; mTOR) Determine IC50 Pathway Pathway Engagement Assays (p-Akt, p-S6) Determine Cellular IC50 Enzymatic->Pathway Proliferation Anti-Proliferation Assays (MTT/CellTiter-Glo) Determine GI50 Pathway->Proliferation KinasePanel Broad Kinase Panel Screening (e.g., KINOMEscan) Assess Off-Target Effects Proliferation->KinasePanel

Caption: Experimental workflow for benchmarking Compound X.

Protocol 1: In Vitro Enzymatic Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against Class I PI3K isoforms (α, β, γ, δ) and mTOR kinase.

Methodology:

  • Reagents and Materials: Recombinant human PI3K isoforms and mTOR kinase, ATP, PIP2 substrate, ADP-Glo™ Kinase Assay kit (Promega).

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X and comparator inhibitors in DMSO. Perform serial dilutions to create a 10-point concentration gradient.

  • Kinase Reaction:

    • Add 5 µL of kinase solution to each well of a 384-well plate.

    • Add 2 µL of the compound dilutions.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 3 µL of a PIP2 and ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO controls. Determine the IC50 values by fitting the data to a four-parameter logistic curve using GraphPad Prism or equivalent software.

Protocol 2: Western Blotting for Pathway Modulation

Objective: To assess the ability of Compound X to inhibit the PI3K/Akt/mTOR pathway in a cellular context by measuring the phosphorylation of key downstream effectors, Akt and S6 ribosomal protein.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) in appropriate media.

  • Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of Compound X or comparator inhibitors for 2 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using ImageJ or similar software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Cell Proliferation Assay

Objective: To determine the anti-proliferative effect of Compound X on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 3,000-5,000 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of Compound X and comparator inhibitors.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated cells. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression analysis.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate how the performance of Compound X would be compared to the benchmark inhibitors.

Table 1: In Vitro Enzymatic Inhibition (IC50, nM)

CompoundPI3KαPI3KβPI3KγPI3KδmTOR
Compound X 50 150 200 100 75
ZSTK47410302515500
Alpelisib51,2002,5002,000>10,000
Gedatolisib21520105

Table 2: Cellular Activity (IC50/GI50, nM)

Compoundp-Akt Inhibition (MCF-7)Cell Proliferation (MCF-7)
Compound X 100 250
ZSTK47425150
Alpelisib15100
Gedatolisib550

Conclusion

This guide provides a comprehensive and technically sound framework for the initial benchmarking of this compound (Compound X) as a putative PI3K/mTOR inhibitor. The outlined experimental protocols are designed to deliver robust and reproducible data on the compound's enzymatic potency, cellular pathway engagement, and anti-proliferative effects. By comparing these results against well-characterized inhibitors, researchers can effectively position Compound X within the existing landscape of PI3K/mTOR therapeutics and make informed decisions regarding its further development. The successful execution of this benchmarking strategy will provide critical insights into the compound's mechanism of action and its potential as a novel cancer therapeutic.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (URL: [Link])

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. (URL: [Link])

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (URL: [Link])

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (URL: [Link])

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. (URL: [Link])

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (URL: [Link])

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. (URL: [Link])

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (URL: [Link])

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (URL: [Link])

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (URL: [Link])

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (URL: [Link])

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (URL: [Link])

  • Diverse heterocyclic scaffolds as allosteric inhibitors of AKT. (URL: [Link])

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (URL: [Link])

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The Pivotal Role of the Morpholine Ring in Kinase Inhibition: A Comparative Guide to 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a privileged scaffold, frequently incorporated into the design of potent and selective kinase inhibitors.[1] Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component for drug development.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine derivatives. We will explore the synthetic rationale, compare the biological activities of various analogs, and provide detailed experimental protocols for their evaluation, with a particular focus on their role as Phosphoinositide 3-kinase (PI3K) inhibitors.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The core structure, this compound, combines three key pharmacophoric elements: a pyridine ring, a sulfonamide linker, and a morpholine ring. The pyridine ring can engage in various interactions with the kinase active site, while the sulfonamide group acts as a rigid linker and potential hydrogen bond donor/acceptor. The morpholine ring is crucial for modulating physicochemical properties and can also form important interactions within the binding pocket.

The primary biological target for many derivatives of this scaffold is the PI3K signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[3] Consequently, the development of potent and selective PI3K inhibitors is a major focus in oncology drug discovery.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

While a comprehensive, publicly available SAR study specifically on a wide array of this compound derivatives is not readily found in the searched literature, we can infer key SAR principles from studies on closely related analogs, such as sulfonylmorpholinopyrimidines and other morpholine-containing kinase inhibitors.[4][5] The following sections will comparatively analyze the hypothetical impact of substitutions at different positions of the core scaffold.

Modifications of the Pyridine Ring

Substitutions on the pyridine ring are critical for modulating potency and selectivity. The chlorine atom at the 6-position is a key feature, likely contributing to favorable interactions within the kinase hinge region.

  • Hypothetical Comparison:

    • Alternative Halogens: Replacing the chlorine with other halogens (e.g., fluorine, bromine) could fine-tune the electronic properties and steric interactions. A smaller fluorine atom might allow for deeper penetration into a hydrophobic pocket, potentially increasing potency. Conversely, a larger bromine atom could introduce steric hindrance or form halogen bonds, altering the binding mode.

    • Small Alkyl or Alkoxy Groups: Introduction of small methyl or methoxy groups could enhance hydrophobic interactions and potentially improve metabolic stability. The position of these substitutions would be critical in determining their effect on kinase binding.

The Invariance of the Sulfonamide Linker

The sulfonamide linker is a rigid and synthetically accessible connection between the pyridine and morpholine moieties. In many kinase inhibitors, this group plays a crucial role in orienting the two ends of the molecule for optimal binding. Its hydrogen bonding capabilities are often vital for anchoring the inhibitor in the active site. Due to its structural importance, this linker is often conserved in SAR studies of related compounds.

Exploration of the Morpholine Ring Substitutions

The morpholine ring itself can be a point of modification to enhance potency and fine-tune physicochemical properties.

  • Hypothetical Comparison:

    • Methyl Substitution: As seen in the potent ATR inhibitor AZ20, which contains a methylmorpholine moiety, small alkyl substitutions on the morpholine ring can significantly enhance potency.[4] This is often due to favorable van der Waals interactions in a specific sub-pocket of the kinase active site.

    • Introduction of Other Functional Groups: While less common, the introduction of small polar groups could be explored to improve solubility or target specific interactions, though this risks disrupting favorable hydrophobic interactions.

Quantitative Comparison of Biological Activity

To provide a tangible comparison, the following table summarizes hypothetical IC50 values for a series of this compound derivatives against a PI3K isoform (e.g., PI3Kα) and a cancer cell line. Note: This data is illustrative and based on general principles observed in related kinase inhibitor series, as specific data for this exact scaffold was not found in the provided search results.

Compound IDR1 (Pyridine Ring)R2 (Morpholine Ring)PI3Kα IC50 (nM)Cancer Cell Line GI50 (µM)
1 (Parent) 6-ClUnsubstituted501.2
2 6-FUnsubstituted451.0
3 6-BrUnsubstituted651.8
4 6-Cl, 5-MeUnsubstituted300.8
5 6-Cl3-Me150.4
6 6-Cl, 5-Me3-Me5 0.1

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, a clear SAR trend emerges where the combination of a 5-methyl group on the pyridine ring and a 3-methyl group on the morpholine ring (Compound 6 ) leads to a significant increase in both enzymatic and cellular potency. This suggests that these positions are critical for optimizing the interactions of this scaffold with its biological target.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

General Synthesis of this compound Derivatives

The synthesis of the title compounds typically involves a straightforward nucleophilic substitution reaction.

Workflow for Synthesis:

G Start 6-Chloropyridine-3-sulfonyl chloride Reaction Stir at room temperature Start->Reaction Reagent Morpholine (or substituted morpholine) Reagent->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Workup Aqueous workup & extraction Reaction->Workup Purification Column chromatography Workup->Purification Product This compound derivative Purification->Product

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • To a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add a solution of the appropriate morpholine derivative (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

In Vitro PI3K Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against PI3K isoforms is typically determined using a biochemical assay that measures the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Workflow for PI3K Kinase Assay:

G Compound Test Compound (serial dilutions) Incubation1 Pre-incubation Compound->Incubation1 Enzyme Recombinant PI3K enzyme Enzyme->Incubation1 Reaction Kinase Reaction Incubation1->Reaction Substrate PIP2 & ATP Substrate->Reaction Detection Quantify PIP3 production (e.g., ADP-Glo, HTRF) Reaction->Detection Analysis Calculate IC50 values Detection->Analysis

Caption: Workflow for a typical in vitro PI3K kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in a suitable buffer (e.g., DMSO).

  • In a 384-well plate, add the diluted compounds to the assay wells.

  • Add the recombinant PI3K enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of PIP3 produced using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based assay (e.g., HTRF).

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the PI3K pathway. The insights gained from SAR studies of related compounds highlight the importance of systematic modifications to the pyridine and morpholine rings to optimize potency and selectivity. Future research should focus on synthesizing and evaluating a diverse library of derivatives of this specific scaffold to build a comprehensive SAR dataset. Such studies, guided by the principles and protocols outlined in this guide, will be instrumental in advancing the development of the next generation of targeted cancer therapeutics.

References

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125–2138. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091.
  • Workman, P., & Waterfield, M. D. (1999). The PI3K/PKB/mTOR pathway as a therapeutic target in cancer.
  • Zhu, F., et al. (2019). 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway. Pharmaceutical Biology, 57(1), 641–648.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 4-(6-chloro-pyridine-3-sulfonyl)-morpholine, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Understanding the Hazard Profile

Key Structural Considerations for Disposal:

  • Chlorinated Pyridine: Chlorinated organic compounds are often persistent in the environment and can generate hazardous byproducts, such as hydrogen chloride gas, upon incomplete combustion.[3] Therefore, direct disposal to landfill or sewer systems is strongly discouraged.[1]

  • Sulfonyl Group: The sulfonyl group can decompose at high temperatures to produce toxic sulfur oxides.

  • Morpholine Moiety: While morpholine itself is biodegradable, the overall stability of the parent molecule may hinder this process.[4][5][6][7]

Pre-Disposal: In-Lab Handling and Waste Segregation

Proper disposal begins with meticulous practices during and immediately after the use of the chemical.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.

  • Body Protection: A lab coat should be worn to protect from accidental splashes.

Step 2: Waste Container Selection and Labeling

  • Container Compatibility: Use a designated, leak-proof, and chemically compatible waste container. The original container is often a suitable choice.[3]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must clearly state:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started

Step 3: Waste Segregation: A Critical Step

To prevent dangerous reactions and to ensure proper disposal pathways, it is crucial to segagate waste containing this compound.

  • Halogenated vs. Non-Halogenated Waste: This is the most critical segregation. This compound is a halogenated organic compound. It must be collected in a waste stream separate from non-halogenated organic solvents.

  • Avoid Mixing: Do not mix this waste with other incompatible chemicals, such as strong acids, bases, or oxidizing agents.

Disposal Procedures: A Step-by-Step Protocol

Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Protocol for Preparing for Disposal:

  • Ensure Proper Containment: The waste container should be securely sealed to prevent any leaks or spills.

  • Complete the Hazardous Waste Tag: Fill out all required information on the hazardous waste tag, including the approximate quantity of the waste.

  • Store Safely: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be well-ventilated and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow their specific procedures for waste collection.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated waste container. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials as Hazardous Waste: All materials used to clean up the spill (absorbent, wipes, contaminated PPE) must be placed in a sealed container, labeled as hazardous waste, and disposed of through your EHS office.

The Rationale Behind Disposal Methods

The recommended disposal method for chlorinated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility.

  • Why Incineration? This method ensures the complete destruction of the molecule at temperatures high enough to break it down into its constituent elements. The process should be equipped with flue gas scrubbing systems to neutralize acidic gases like hydrogen chloride and sulfur oxides that are formed during combustion.

  • Why Not Landfills? Landfilling of such chemicals is not recommended due to their potential to leach into the soil and groundwater, leading to long-term environmental contamination.

  • Why Not Sewer Disposal? This compound's aquatic toxicity is not well-documented, and its introduction into wastewater systems could be harmful to aquatic life and interfere with the biological processes used in wastewater treatment plants.[1]

Quantitative Data Summary

While specific quantitative safety data for this compound is limited, the table below summarizes known information and data for structurally related compounds.

PropertyValue/InformationSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Acute Toxicity (Oral) No data available[1]
Aquatic Toxicity No data available[1]
Persistence & Degradability No data available for the parent compound. Morpholine is biodegradable, but chlorinated pyridines can be persistent.[4][5][6][7]
Hazardous Decomposition Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen chloride gas.Based on structurally similar compounds

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Chemical in Use Segregate Segregate Waste: Halogenated Organic Start->Segregate Spill Spill Occurs Start->Spill Label Label Container: 'Hazardous Waste' Full Chemical Name & Hazards Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store EHS Contact EHS for Pickup Store->EHS Incineration High-Temperature Incineration (Licensed Facility) EHS->Incineration Cleanup Contain & Clean Spill with Appropriate PPE Spill->Cleanup Yes SpillWaste Collect Cleanup Debris as Hazardous Waste Cleanup->SpillWaste SpillWaste->Label

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific guidelines and your EHS office for any additional requirements.

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A Senior Application Scientist's Guide to Handling 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the Compound

Before any handling occurs, a thorough understanding of the potential hazards is essential. While comprehensive toxicological data for this specific compound may be limited, information from its structural motifs—chlorinated pyridine and sulfonylmorpholine—and available Safety Data Sheets (SDS) for similar chemicals provides a strong basis for a conservative safety approach.

The primary hazards associated with this compound and analogous compounds include:

  • Corrosivity : The compound is expected to cause severe skin burns and serious eye damage upon contact.[1][2] The risk of irreversible eye damage, including blindness, is significant.[1][2]

  • Toxicity : It is considered harmful if swallowed and potentially fatal if it comes into contact with the skin or is inhaled.[3][4]

  • Respiratory Irritation : Inhalation of dust or vapors may cause irritation to the respiratory tract.[4][5]

  • Reactivity : Some related compounds react violently with water and may liberate toxic gas.[1][2] Therefore, avoiding contact with water and moisture is critical.[1][2]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield must be worn over the goggles.[3][6][7][8]Protects against splashes and airborne particles, preventing severe, potentially irreversible eye damage.[1][4] The face shield offers a broader barrier of protection for the entire face.
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.[9][10] Body: A chemical-resistant lab coat or apron. For larger quantities, a full Tyvek suit is advised.[3][10] Footwear: Closed-toe, chemical-resistant shoes or boots.[8][11]Prevents skin contact, which can cause severe burns and potentially fatal systemic toxicity through dermal absorption.[2][3][4] Contaminated clothing must be removed immediately and laundered before reuse.[3][7]
Respiratory Protection All handling of the solid compound must be conducted within a certified chemical fume hood.[12] If a fume hood is unavailable, a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and acid gases is mandatory.[3][10]Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation and may be fatal.[4] Surgical masks provide no protection and must not be used.[9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring reproducible, safe outcomes.

Preparation Phase
  • Designate Area : All work must be performed in a designated area, preferably within a certified chemical fume hood.[1][12]

  • Verify Equipment : Ensure that safety equipment, including an eyewash station and a safety shower, is unobstructed and operational.[6][7]

  • Assemble Materials : Before introducing the chemical, gather all necessary apparatus (glassware, spatulas, weigh boats) and waste containers.

  • Don PPE : Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[2]

Handling Phase
  • Weighing : Carefully weigh the compound within the fume hood to contain any dust. Use non-sparking tools.[13]

  • Solution Preparation : If preparing a solution, add the compound slowly and in small portions to the solvent.

  • Maintain Awareness : Avoid any contact with the eyes, skin, or clothing.[13][14] Do not eat, drink, or smoke in the handling area.[3][14]

Post-Handling & Cleanup
  • Decontamination : Clean all equipment and the work surface thoroughly.

  • Waste Disposal : Dispose of all contaminated materials, including gloves and weigh boats, in a designated, sealed hazardous waste container.[1]

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you remove them.

  • Personal Hygiene : Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[1][3]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep1 Designate Area (Fume Hood) prep2 Verify Safety Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 Begin Handling handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 Complete Handling clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard Operating Procedure Workflow

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][3] Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting.[1][2] Rinse the mouth with water and call a physician or poison control center immediately.[1]

  • Minor Spill : For small spills, absorb the material with dry earth, sand, or another non-combustible absorbent material. Sweep up and place into a suitable, labeled container for disposal. Ensure full PPE is worn during cleanup.

  • Major Spill : Evacuate the area immediately. Alert your institution's emergency response team.[15]

G cluster_exposure Personal Exposure cluster_spill Chemical Spill start Exposure or Spill Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale spill_type Assess Spill Size start->spill_type flush_skin Remove Clothing Flush with Water (15+ min) skin->flush_skin Action flush_eye Flush Eyes (15+ min) eye->flush_eye Action fresh_air Move to Fresh Air inhale->fresh_air Action seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical minor_spill Minor Spill spill_type->minor_spill Small & Contained major_spill Major Spill spill_type->major_spill Large or Uncontained absorb Absorb with Inert Material & Collect for Disposal minor_spill->absorb Cleanup evacuate Evacuate Area Call Emergency Response major_spill->evacuate Response

Caption: Emergency Response Flowchart

Disposal Plan

All waste containing this compound, whether in solid or solution form, is considered hazardous.

  • Containers : Collect all waste in clearly labeled, sealed containers.

  • Classification : Do not mix with other waste streams unless compatible.

  • Procedure : Waste must be disposed of through an approved hazardous waste disposal plant.[1][2] Adhere strictly to all local, regional, and national environmental regulations. Do not empty into drains or release into the environment.[2]

By integrating these safety protocols into your daily laboratory operations, you foster an environment where cutting-edge research and the well-being of your team can thrive in tandem.

References

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  • Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling 3,5-Dichloro-2-(trichloromethyl)pyridine.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). This compound | 52480-33-8.
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  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Government of Canada. (n.d.). Hazardous substance assessment – Morpholine.
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  • Sigma-Aldrich. (n.d.). 4-(6-chloro-pyridazin-3-yl)-morpholine.
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